molecular formula C12H27NO B123373 N-Decylaminoethanol CAS No. 15196-28-8

N-Decylaminoethanol

Cat. No.: B123373
CAS No.: 15196-28-8
M. Wt: 201.35 g/mol
InChI Key: PJNIZPXBKOEEGD-UHFFFAOYSA-N
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Description

N-Decylaminoethanol, also known as N-Decylaminoethanol, is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Decylaminoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Decylaminoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(decylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIZPXBKOEEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398898
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15196-28-8
Record name 2-(decylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Decylaminoethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Decylaminoethanol, with the CAS number 15196-28-8, is an amino alcohol characterized by a ten-carbon alkyl chain (decyl group) attached to an ethanolamine moiety.[1] This amphiphilic structure, possessing both a hydrophobic alkyl tail and a hydrophilic amino-alcohol headgroup, makes it a molecule of significant interest in various chemical and biomedical applications.[1] While it serves as a versatile chemical building block, its most notable application lies in the field of medicinal chemistry, specifically as a constituent of lipidic amino alcohols investigated for their potent antileishmanial activity.[2][3] This guide provides an in-depth overview of the chemical properties, synthesis, biological applications, and safety considerations of N-Decylaminoethanol, tailored for researchers and professionals in drug development.

Physicochemical Properties

N-Decylaminoethanol is typically an off-white, low-melting solid or a colorless to pale yellow liquid.[1][4] Its molecular structure and key identifiers are fundamental to its chemical behavior and are summarized below.

Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 15196-28-8[2][5]
Molecular Formula C₁₂H₂₇NO[2][5]
Molecular Weight 201.35 g/mol [2][5]
IUPAC Name 2-(decylamino)ethanol[5]
Synonyms N-Decyl Ethanolamine, 2-(Decylamino)-ethanol[4][5]
Structural and Physical Data

A comprehensive summary of the physical and computed properties of N-Decylaminoethanol is presented in the following table, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
Appearance White to Off-White Low Melting Solid[4][5]
Boiling Point 308.7 °C at 760 mmHg[5]
Density 0.864 g/cm³[5]
Flash Point 67.5 °C[5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
SMILES CCCCCCCCCCNCCO[1]
InChI InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3[1]
InChIKey PJNIZPXBKOEEGD-UHFFFAOYSA-N[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 11[5]

Synthesis of N-Decylaminoethanol

The synthesis of N-Decylaminoethanol can be efficiently achieved through the selective N-alkylation of monoethanolamine. A robust and high-yield approach involves the use of a phase-transfer catalysis (PTC) system, which facilitates the reaction between the water-soluble ethanolamine and the water-insoluble alkylating agent, decyl bromide.[3][6][7]

Reaction Principle

The underlying principle of this synthesis is the nucleophilic substitution reaction where the amino group of monoethanolamine acts as a nucleophile, attacking the electrophilic carbon of decyl bromide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. The catalyst transports the deprotonated ethanolamine from the aqueous phase to the organic phase where the alkylating agent resides, thereby enabling the reaction to proceed.[3][6] Controlling the stoichiometry of the reactants is key to favoring mono-alkylation and minimizing the formation of the di-alkylated byproduct.[3][7]

G cluster_phases Phase-Transfer Catalysis System MEA Monoethanolamine (Aqueous Phase) TBAB_cat TBAB (Catalyst) MEA->TBAB_cat Forms ion pair DecylBr Decyl Bromide (Organic Phase) Product N-Decylaminoethanol (Organic Phase) DecylBr->Product SN2 Reaction TBAB_cat->DecylBr Transfers to organic phase Product->TBAB_cat Regenerates catalyst

Figure 1: Conceptual workflow of N-Decylaminoethanol synthesis via Phase-Transfer Catalysis.

Experimental Protocol: Selective N-Alkylation

This protocol is adapted from the general methodology for selective N-alkylation of monoethanolamine under phase-transfer catalysis conditions.[3][6]

Materials:

  • Monoethanolamine (MEA)

  • Decyl bromide

  • Potassium hydroxide (KOH), 40% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether or chloroform for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Reaction flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine monoethanolamine, a 40% aqueous solution of potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide (e.g., 10 mol%). A reactant ratio of 1:1 (monoethanolamine to decyl bromide) is recommended to promote mono-alkylation.[3]

  • Addition of Alkylating Agent: While vigorously stirring the mixture, add decyl bromide dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 85-90 °C.[3][7]

  • Reaction Time: Maintain the reaction at the specified temperature with continuous stirring for approximately 3 hours to ensure completion.[3]

  • Work-up: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using diethyl ether or chloroform.

  • Isolation and Drying: Collect the organic phase and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure N-Decylaminoethanol.

Application in Antileishmanial Drug Development

A significant body of research highlights the potential of lipidic amino alcohols as effective antileishmanial agents. N-Decylaminoethanol is a key compound within this class, demonstrating notable in vitro activity against Leishmania species.[2]

Biological Activity and Significance

Research by Coimbra et al. has demonstrated that a series of synthesized lipidic amino alcohols, including N-decyl aminoalcohol, exhibit potent inhibitory effects on the growth of Leishmania amazonensis and Leishmania chagasi promastigotes.[2] Notably, some of these compounds displayed IC₅₀ values below 10 µM, indicating significant biological activity.[2] The lipophilic decyl chain is crucial for this activity, as it is believed to facilitate interaction with and disruption of the parasite's cell membrane. This line of research positions N-Decylaminoethanol and its derivatives as promising lead compounds for the development of new therapies for leishmaniasis, a neglected tropical disease with limited treatment options.

Putative Mechanism of Action

While the precise signaling pathways are still under investigation, the mechanism of action for related amino alkanols against trypanosomatids is thought to involve the disruption of mitochondrial function. Studies on similar compounds have shown that they can induce severe mitochondrial swelling and inhibit Complex II (succinate reductase) of the mitochondrial respiratory chain in Leishmania donovani. This leads to a rapid depletion of intracellular ATP, ultimately causing parasite death. The amphiphilic nature of N-Decylaminoethanol likely plays a role in its ability to penetrate parasitic membranes and target these intracellular organelles.

G cluster_parasite Leishmania Parasite cluster_mito Mitochondrial Disruption NDA N-Decylaminoethanol Membrane Parasite Membrane NDA->Membrane Membrane Interaction Mitochondrion Mitochondrion Membrane->Mitochondrion Intracellular Uptake RespChain Respiratory Chain (Complex II Inhibition) Mitochondrion->RespChain Targets ATP_depletion ATP Depletion RespChain->ATP_depletion Leads to ParasiteDeath Parasite Death ATP_depletion->ParasiteDeath Induces

Figure 2: Postulated mechanism of antileishmanial action for N-Decylaminoethanol.

Experimental Protocol: In Vitro Antileishmanial Assay

The following is a representative protocol for assessing the in vitro activity of N-Decylaminoethanol against Leishmania amazonensis promastigotes, based on standard methodologies.[4][8][9][10]

Materials:

  • Leishmania amazonensis promastigotes

  • Schneider's insect medium or M199 medium

  • Fetal Bovine Serum (FBS)

  • N-Decylaminoethanol

  • Resazurin or MTT solution

  • 96-well microtiter plates

  • Incubator (26-27 °C)

  • Microplate reader

Procedure:

  • Parasite Culture: Culture Leishmania amazonensis promastigotes in Schneider's or M199 medium supplemented with 10% heat-inactivated FBS at 26-27 °C.

  • Assay Preparation: Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10⁶ promastigotes/mL in fresh culture medium.

  • Compound Dilution: Prepare a stock solution of N-Decylaminoethanol in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations for the assay.

  • Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Then, add 100 µL of the various dilutions of N-Decylaminoethanol to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

  • Exposure: Incubate the plates at 26-27 °C for 72 hours.

  • Viability Assessment: After incubation, add 20 µL of resazurin solution (or MTT) to each well and incubate for another 4-6 hours.

  • Data Analysis: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration.

Safety and Handling

According to the available Safety Data Sheet (SDS), N-Decylaminoethanol is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard. However, it is intended for research use only and standard laboratory safety precautions should be followed.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust or vapors. If irritation occurs, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Toxicity: Acute toxicity data is largely unavailable, and it is noted that 100% of the mixture consists of ingredients of unknown toxicity. It may cause long-lasting harmful effects to aquatic life.

Conclusion

N-Decylaminoethanol is an amphiphilic amino alcohol with well-defined physicochemical properties. Its synthesis via selective N-alkylation is a feasible and scalable process. The primary significance of this compound for the intended audience lies in its demonstrated potential as a scaffold for the development of novel antileishmanial drugs. The insights into its biological activity and putative mechanism of action provide a strong rationale for its further investigation in medicinal chemistry and drug discovery programs. As with all research chemicals, appropriate safety measures should be implemented during its handling and use.

References

  • PubChem. (n.d.). 2-(Decylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Coimbra, E. S., de Almeida, M. V., da Silva, A. D., & Le Hyaric, M. (2010). Synthesis and antileishmanial activity of lipidic amino alcohols. Chemical Biology & Drug Design, 75(2), 233-235.
  • Xi'an Qiyue Biological Technology Co., Ltd. (2024). CAS:15196-28-8;N-Decylaminoethanol. Retrieved from [Link]

  • Albuquerque, L. W. N., et al. (2024). In vitro evaluation against Leishmania amazonensis and Leishmania chagasi of medicinal plant species of interest to the Unified Health System. Anais da Academia Brasileira de Ciências, 96(3).
  • Pentamidine-Functionalized Polycaprolactone Nanofibers Produced by Solution Blow Spinning for Controlled Release in Cutaneous Leishmaniasis Treatment. (n.d.). MDPI. Retrieved from [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21.
  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave. Retrieved from [Link]

  • Activity against promastigotes and intracellular amastigotes of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Decylamino)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Decylamino)ethanol (DAE), a secondary amino alcohol with applications in materials science, surfactant chemistry, and as a precursor for more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the prevailing synthesis pathway, including mechanistic insights, detailed experimental protocols, and methods for purification and characterization. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles. Alternative synthetic strategies are also discussed and compared.

Introduction and Strategic Overview

2-(Decylamino)ethanol, also known as N-decylethanolamine, is a bifunctional molecule featuring a secondary amine and a primary alcohol. This structure imparts amphiphilic properties, making it a valuable intermediate in the production of specialty surfactants, corrosion inhibitors, and functional coatings. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to maximize the yield of the desired secondary amine and minimize common side products.

The most direct and widely applicable method for the synthesis of 2-(Decylamino)ethanol is the nucleophilic substitution reaction between a primary amine (decylamine) and a 2-carbon electrophile bearing a leaving group and a hydroxyl function, typically 2-chloroethanol. This SN2 reaction is favored for its operational simplicity and the ready availability of starting materials.

This guide will focus primarily on this robust pathway, delving into the mechanistic rationale, a step-by-step laboratory protocol, and a thorough discussion of process control to mitigate side reactions.

Primary Synthesis Pathway: N-Alkylation of Decylamine with 2-Chloroethanol

The core of this synthesis is the N-alkylation of decylamine. The lone pair of electrons on the nitrogen atom of decylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Mechanism and Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

  • Step 1: Nucleophilic Attack. The primary amine, decylamine, attacks the carbon atom bonded to the chlorine in 2-chloroethanol. This is the rate-determining step.

  • Step 2: Transition State. A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.

  • Step 3: Product Formation & Proton Transfer. The C-Cl bond fully cleaves, and the initial product is the protonated form of 2-(decylamino)ethanol hydrochloride. A base, such as potassium carbonate, is introduced to deprotonate the nitrogen, yielding the free secondary amine and preventing the reaction from stalling.

Causality of Experimental Choices:

  • Choice of Electrophile: 2-Chloroethanol is preferred over 2-bromoethanol or 2-iodoethanol primarily due to cost and stability, despite the latter having better leaving groups. 2-Chloroethanol provides a good balance of reactivity and economic viability for scale-up.

  • Solvent Selection: A polar protic solvent like ethanol is often used. It effectively solvates the ionic intermediates and reactants, facilitating the reaction. Furthermore, it is easy to remove during workup.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, sufficiently strong to neutralize the generated HCl, and its insolubility in many organic solvents simplifies its removal by filtration after the reaction.[1] Using a stronger base like sodium hydroxide could promote the elimination of HCl from 2-chloroethanol to form ethylene oxide, introducing an alternative and potentially less controlled reaction pathway.[2]

  • Temperature Control: The reaction is typically heated to reflux to ensure a reasonable reaction rate. However, excessive temperatures can increase the likelihood of side reactions. A temperature range of 70-80°C is a common and effective compromise.

Potential Side Reactions

The primary competing reaction is overalkylation. The product, 2-(decylamino)ethanol, is a secondary amine and is also nucleophilic—often more so than the starting primary amine. It can therefore react with another molecule of 2-chloroethanol to form the tertiary amine, N,N-bis(2-hydroxyethyl)decylamine .

To control this, a molar excess of the primary amine (decylamine) is typically used. This statistical approach increases the probability that a molecule of 2-chloroethanol will collide with a molecule of decylamine rather than the product.[3][4]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-alkylation of primary amines with haloalcohols.[4]

Materials and Equipment:

  • Decylamine (C₁₀H₂₃N, FW: 157.30 g/mol )[5]

  • 2-Chloroethanol (ClC₂H₄OH, FW: 80.51 g/mol )[3][6][7]

  • Anhydrous Potassium Carbonate (K₂CO₃, FW: 138.21 g/mol )[1]

  • Absolute Ethanol (CH₃CH₂OH)[8]

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus[6][7]

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is dry. The system should be under an inert atmosphere (e.g., Nitrogen).

  • Charging Reactants: To the flask, add decylamine (31.46 g, 0.20 mol, 2.0 equiv) and anhydrous potassium carbonate (16.58 g, 0.12 mol, 1.2 equiv). Add 200 mL of absolute ethanol to the flask.

  • Addition of 2-Chloroethanol: Dissolve 2-chloroethanol (8.05 g, 0.10 mol, 1.0 equiv) in 50 mL of absolute ethanol and place this solution in the dropping funnel.

  • Reaction: Begin stirring the mixture in the flask and heat to a gentle reflux (approx. 78°C). Once refluxing, add the 2-chloroethanol solution dropwise over a period of 1 hour.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the disappearance of 2-chloroethanol.[5][9][10]

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 20 mL).

  • Workup - Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Workup - Extraction: Dissolve the resulting residue in 150 mL of dichloromethane. Wash the organic layer with saturated sodium chloride solution (brine, 2 x 75 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product as a viscous oil.

Purification

The crude product will likely contain unreacted decylamine and potentially small amounts of the dialkylated byproduct. Purification is best achieved by vacuum distillation .[6][7]

  • Setup: Use a short-path distillation apparatus to minimize product loss.

  • Conditions:

    • The unreacted decylamine (b.p. ~221°C at atm. pressure) will distill first.

    • The desired product, 2-(Decylamino)ethanol (b.p. estimated >250°C at atm. pressure), will distill at a higher temperature. Under vacuum (e.g., 1-2 mmHg), the boiling point will be significantly lower, likely in the range of 130-160°C, which prevents thermal decomposition.[7][11]

    • The tertiary amine byproduct will have a still higher boiling point and will largely remain in the distillation flask.

Visualization of Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Assemble Dry Glassware (Inert Atmosphere) Charge 2. Charge Decylamine, K2CO3, Ethanol Setup->Charge Add 3. Add 2-Chloroethanol Solution Dropwise Charge->Add Reflux 4. Heat to Reflux (12-18 hours) Add->Reflux Monitor 5. Monitor by TLC/GC-MS Reflux->Monitor Cool 6. Cool to Room Temp Monitor->Cool Filter 7. Filter Inorganic Salts Cool->Filter Rotovap1 8. Remove Ethanol (Rotary Evaporator) Filter->Rotovap1 Extract 9. Dichloromethane Extraction & Brine Wash Rotovap1->Extract Dry 10. Dry (MgSO4) & Concentrate Extract->Dry VacDist 11. Vacuum Distillation Dry->VacDist Product Pure 2-(Decylamino)ethanol VacDist->Product

Caption: Workflow for the synthesis of 2-(Decylamino)ethanol.

Alternative Synthesis Pathway: Reaction with Ethylene Oxide

An alternative industrial route involves the direct reaction of decylamine with ethylene oxide.[7] This method avoids the use of halogenated compounds but requires specialized equipment to handle gaseous and highly reactive ethylene oxide safely.

Mechanism: The reaction is a ring-opening of the epoxide. The amine's lone pair attacks one of the carbons of the ethylene oxide ring, leading to the opening of the three-membered ring and formation of an N-C bond. A subsequent proton transfer yields the final product.

EthyleneOxide Decylamine Decylamine (R-NH2) Product 2-(Decylamino)ethanol (R-NH-CH2CH2OH) Decylamine->Product Nucleophilic Attack Ring Opening EO Ethylene Oxide EO->Product

Caption: Reaction of Decylamine with Ethylene Oxide.

Comparison of Pathways:

Feature2-Chloroethanol PathwayEthylene Oxide Pathway
Safety Uses toxic and corrosive reagents.[1][6][9]Ethylene oxide is a flammable, toxic, and carcinogenic gas requiring specialized handling.[12][13][14]
Byproducts Inorganic salts (KCl), water, and potential for overalkylation.Primarily overalkylation products (tertiary amine, polyethoxylates).
Control Easier to control on a lab scale; stoichiometry is managed with liquids.Requires precise control of gas flow, temperature, and pressure; highly exothermic.[7]
Atom Economy Lower, as HCl is generated and neutralized.Higher, as it is an addition reaction.
Suitability Well-suited for laboratory and small-to-medium scale synthesis.Preferred for large-scale industrial production where specialized equipment is available.

Characterization of 2-(Decylamino)ethanol

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

  • δ ~3.6 ppm (triplet, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

  • δ ~2.7 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrogen (-N-CH₂-).

  • δ ~2.6 ppm (triplet, 2H): Protons on the carbon of the decyl chain adjacent to the nitrogen (-N-CH₂-C₉H₁₉).

  • δ ~2.5-3.0 ppm (broad singlet, 2H): Protons of the amine and hydroxyl groups (NH and OH). Position is variable and depends on solvent and concentration.

  • δ ~1.2-1.5 ppm (multiplet, 16H): Methylene protons of the decyl chain.

  • δ ~0.9 ppm (triplet, 3H): Terminal methyl group of the decyl chain (-CH₃).

¹³C NMR (Carbon NMR): [18][19]

  • δ ~60-62 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

  • δ ~50-52 ppm: Carbon adjacent to the nitrogen (-N-CH₂-).

  • δ ~49-51 ppm: Carbon of the decyl chain adjacent to the nitrogen (-N-CH₂-C₉H₁₉).

  • δ ~32 ppm, ~29 ppm (multiple peaks), ~27 ppm, ~22 ppm: Carbons of the decyl chain.

  • δ ~14 ppm: Terminal methyl carbon of the decyl chain.

FT-IR (Fourier-Transform Infrared Spectroscopy): [8][20][21][22]

  • 3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • 2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl chain.

  • ~1465 cm⁻¹: C-H bending (scissoring) of methylene groups.

  • ~1050-1150 cm⁻¹ (strong): C-N and C-O stretching vibrations.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for confirming the molecular weight and assessing the purity of the product.[5][9][10][23] The sample is typically derivatized before analysis to improve volatility and peak shape.[9] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 201.35 g/mol .[24]

Safety and Handling

All synthesis steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalKey HazardsPPE & Handling Precautions
Decylamine Corrosive, causes severe skin and eye burns. Toxic if swallowed or in contact with skin.[9][11][18][24]Use in a fume hood. Avoid all contact with skin and eyes. Wear acid-resistant gloves and face shield.
2-Chloroethanol Flammable liquid. Fatal if swallowed, in contact with skin, or if inhaled.[3][6][7][25]Use only in a chemical fume hood with extreme caution. Prevent all contact and inhalation. Store away from heat/ignition sources.
Potassium Carbonate Causes serious eye irritation and skin irritation.[1][4][26]Avoid creating dust. In case of contact, flush with copious amounts of water.
Ethanol Highly flammable liquid and vapor.Keep away from open flames and sparks.

Conclusion

The synthesis of 2-(Decylamino)ethanol via the N-alkylation of decylamine with 2-chloroethanol is a robust and accessible method for laboratory-scale production. The success of the synthesis hinges on understanding the SN2 mechanism and implementing strategic controls, such as using an excess of the primary amine, to suppress the formation of the tertiary amine byproduct. This guide provides the necessary theoretical framework and a detailed, actionable protocol for researchers to produce and characterize this versatile chemical intermediate with a high degree of confidence and safety.

References

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  • Reddy, K. L., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(65), 34533-34538. Available at: [Link]

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An In-Depth Technical Guide to the Molecular Structure of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: Deconstructing the Amphiphile

N-Decylaminoethanol is a molecule of significant interest in material science and pharmaceutical development. Its structure, though seemingly straightforward, presents a duality that is key to its function. At its core, it is an amphiphile, possessing a distinct hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This guide eschews a conventional layout to instead explore the molecule from first principles: how its constituent parts dictate its synthesis, how its complete structure is rigorously confirmed through modern spectroscopy, and how this structure underpins its applications in advanced drug delivery systems. We will proceed with the logic of a research and development workflow, from synthesis and characterization to application.

Molecular Identity and Physicochemical Landscape

Before any experimental work, a thorough understanding of the molecule's fundamental properties is paramount. These data points are not mere trivia; they inform choices in solvent selection, purification methods, and potential biological interactions.

Table 1: Core Physicochemical Properties of N-Decylaminoethanol [1]

PropertyValueSignificance for Research & Development
IUPAC Name 2-(decylamino)ethanolUnambiguous chemical identifier.
CAS Number 15196-28-8Critical for database searches and regulatory compliance.
Molecular Formula C₁₂H₂₇NOProvides the elemental composition.
Molecular Weight 201.35 g/mol Essential for all stoichiometric calculations in synthesis.
XLogP3-AA 3.6Indicates significant lipophilicity; predicts partitioning into non-polar environments and membranes.
Hydrogen Bond Donors 2 (O-H and N-H)Implies potential for strong intermolecular interactions, affecting viscosity and solubility.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)Contributes to its ability to interact with polar solvents and biological molecules.
Rotatable Bond Count 11High conformational flexibility, particularly in the decyl chain.

The molecule's structure consists of two primary domains: a long, flexible ten-carbon alkyl chain (the decyl group) which forms the hydrophobic tail, and a polar ethanolamine head group containing a secondary amine and a primary alcohol. This amphiphilic nature is the cornerstone of its utility as a surfactant and a component in drug delivery vehicles.[2][3]

Synthesis and Purification: From Precursors to Pure Compound

The most direct and industrially scalable synthesis of N-Decylaminoethanol involves the nucleophilic substitution of a haloalkanol by a primary amine. This method is chosen for its high atom economy and the availability of commercial-grade starting materials.

Causality of Experimental Design

The selected pathway is the N-alkylation of ethanolamine with a decyl halide, or conversely, the reaction of decylamine with a 2-haloethanol like 2-chloroethanol. The latter is often preferred as the primary amine (decylamine) is a stronger nucleophile than the primary alcohol of ethanolamine, reducing the likelihood of O-alkylation side products. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A non-protic solvent is chosen to prevent side reactions with the reactants.

Diagram of Synthesis Workflow

cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 Decylamine Reactor Reaction Vessel (Reflux, 80°C, 24h) Reactant1->Reactor Reactant2 2-Chloroethanol Reactant2->Reactor Base Sodium Carbonate (Base) Base->Reactor Solvent Acetonitrile (Solvent) Solvent->Reactor Filter Filter Inorganics Reactor->Filter Cool to RT Evap Solvent Evaporation Filter->Evap Extract Liquid-Liquid Extraction (Ethyl Acetate / Water) Evap->Extract Dry Dry Organic Phase (Na₂SO₄) Extract->Dry Purify Vacuum Distillation Dry->Purify Filter & Concentrate Product Pure N-Decylaminoethanol Purify->Product

Caption: Workflow for the synthesis and purification of N-Decylaminoethanol.

Detailed Experimental Protocol: Synthesis
  • Reactor Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with decylamine (15.7 g, 0.1 mol), 2-chloroethanol (8.8 g, 0.11 mol, 1.1 eq), and anhydrous sodium carbonate (12.7 g, 0.12 mol, 1.2 eq).

  • Solvent Addition: Add 250 mL of acetonitrile as the reaction solvent. The use of a polar aprotic solvent facilitates the Sₙ2 reaction mechanism.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase. The reaction is typically complete within 24 hours.

  • Initial Work-up: After cooling to room temperature, filter the reaction mixture to remove sodium carbonate and the sodium chloride byproduct.

  • Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product is purified by vacuum distillation to yield N-Decylaminoethanol as a clear, viscous liquid.

Molecular Structure Elucidation: A Spectroscopic Approach

Confirming the covalent structure of the synthesized product is the most critical step for validation. A multi-spectroscopic approach provides unambiguous evidence, with each technique offering a unique piece of the structural puzzle. As experimental spectra for this specific molecule are not widely published, this section details the expected results based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data Summary

Table 2: Predicted Spectroscopic Data for N-Decylaminoethanol

TechniqueFeaturePredicted Value / ObservationStructural Assignment
IR Spectroscopy Broad Stretch3300-3400 cm⁻¹O-H and N-H stretching (often overlapping)
Sharp Stretches2850-2960 cm⁻¹C-H stretching (alkyl chain)
Stretch1050-1150 cm⁻¹C-O stretching (primary alcohol)
¹H NMR Triplet~0.88 ppm (3H)-CH₃ (Terminal methyl of decyl chain)
(Predicted, CDCl₃)Broad Multiplet~1.26 ppm (14H)-(CH₂)₇- (Bulk methylene of decyl chain)
Multiplet~1.50 ppm (2H)-CH₂-CH₂-N- (Methylene β to Nitrogen)
Triplet~2.65 ppm (2H)-CH₂-N- (Methylene α to Nitrogen)
Triplet~2.75 ppm (2H)-N-CH₂-CH₂-OH (Methylene α to Nitrogen)
Triplet~3.65 ppm (2H)-CH₂-OH (Methylene α to Oxygen)
Broad SingletVariable (2H)-OH and -NH protons (exchangeable)
¹³C NMR Signal~14.1 ppm-CH₃ (Terminal methyl)
(Predicted, CDCl₃)Multiple Signals~22.7-31.9 ppm-(CH₂)₈- (Decyl chain carbons)
Signal~50.5 ppm-CH₂-N- (Decyl chain, α to N)
Signal~52.0 ppm-N-CH₂-CH₂-OH (Ethanolamine, α to N)
Signal~60.5 ppm-CH₂-OH (Ethanolamine, α to O)
Mass Spec. (EI) Molecular Ionm/z = 201[C₁₂H₂₇NO]⁺•
Base Peakm/z = 44[CH₂=NH-CH₂]⁺• (α-cleavage product)
Key Fragmentm/z = 172[M - CH₂OH]⁺ (Loss of hydroxymethyl radical)
Key Fragmentm/z = 58[CH₂=CH-OH]⁺• (Rearrangement product)
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~15-20 mg of purified N-Decylaminoethanol in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹H NMR Interpretation Rationale: The chemical shifts are dictated by the electronic environment.[4] Protons on carbons adjacent to the electronegative nitrogen and oxygen atoms (-CH₂-N- and -CH₂-OH) are deshielded and thus appear downfield (at higher ppm values) compared to the protons of the alkyl chain.[5] The terminal methyl group is the most shielded and appears furthest upfield. Splitting patterns follow the n+1 rule, allowing for confirmation of neighboring protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment. A longer acquisition time (e.g., 256 scans) is typically needed due to the low natural abundance of ¹³C.

  • ¹³C NMR Interpretation Rationale: Similar to ¹H NMR, carbons bonded to nitrogen and oxygen are deshielded and appear at higher chemical shifts.[6] The predictable clustering of the main alkyl chain carbons provides a clear signature for the decyl group.

Protocol 2: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in methanol into an Electron Ionization (EI) mass spectrometer, typically via direct infusion or GC-MS.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 30-250.

  • Interpretation Rationale: Under EI conditions, the molecule will ionize and fragment in a predictable manner. The molecular ion peak at m/z=201 confirms the molecular weight. The most favorable fragmentation is alpha-cleavage, which is the breaking of a C-C bond adjacent to the heteroatom (nitrogen).[7] The loss of the largest alkyl radical is preferred, but cleavage on the ethanolamine side is also diagnostic. The most stable carbocation formed will typically be the base peak. For secondary amines, the fragment [CH₂=NH-CH₂]⁺• at m/z=44 is a very common and indicative base peak.[7][8]

Application in Drug Delivery Systems

The validated amphiphilic structure of N-Decylaminoethanol makes it a highly effective excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).[3][9]

Mechanism of Action in Nanoparticle Formation

When dispersed in an aqueous medium above its critical micelle concentration (CMC), N-Decylaminoethanol molecules self-assemble into supramolecular structures such as micelles or liposomes.[10] The hydrophobic decyl tails aggregate to form a non-polar core, shielding themselves from the water, while the hydrophilic ethanolamine heads form an outer shell that interfaces with the aqueous phase. This process can be exploited to encapsulate lipophilic drugs within the core, effectively solubilizing them in an aqueous formulation.

Diagram: Self-Assembly into a Drug-Loaded Micelle

Caption: Encapsulation of a lipophilic drug (API) within a micelle formed by N-Decylaminoethanol.

Role as a Transdermal Permeation Enhancer

The stratum corneum, the outermost layer of the skin, is a significant barrier to drug absorption. N-Decylaminoethanol can function as a permeation enhancer. Its decyl chain can transiently and reversibly disrupt the highly ordered lipid bilayers of the stratum corneum, creating pathways for drug molecules to penetrate more easily.[11][12] Its polar head group ensures compatibility with both the skin surface and the drug formulation. This dual action makes it a candidate for use in transdermal patches and topical creams to improve the systemic or local delivery of APIs.[13]

Safety and Handling

As with all alkylaminoethanols, N-Decylaminoethanol requires careful handling. Based on data for structurally similar compounds, it is expected to be corrosive and may cause skin and eye burns upon direct contact.

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. Keep the container tightly sealed.

Conclusion

The molecular structure of N-Decylaminoethanol, characterized by its amphiphilic nature, is the definitive source of its functionality. Its long alkyl chain and polar amino-alcohol head group govern its synthesis, its predictable behavior in spectroscopic analysis, and its valuable role as a surfactant and permeation enhancer in advanced pharmaceutical formulations. A thorough understanding of this structure-function relationship, validated by the rigorous analytical protocols outlined herein, is essential for its effective and safe application in research and drug development.

References

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Navigating the Solution Landscape: A Technical Guide to the Solubility of N-Decylaminoethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unseen Interactions

In the realm of pharmaceutical sciences and advanced material development, the precise control over the solubility of active pharmaceutical ingredients (APIs) and functional molecules is paramount. N-Decylaminoethanol, a long-chain amino alcohol, presents a unique molecular architecture that finds applications ranging from a precursor in synthesis to a component in novel drug delivery systems. Its solubility behavior in various organic solvents dictates its utility, formulation feasibility, and ultimately, its efficacy. This technical guide provides a comprehensive exploration of the principles governing the solubility of N-Decylaminoethanol, predictive methodologies to estimate its behavior in the absence of extensive empirical data, and a detailed protocol for its experimental determination. As Senior Application Scientists, our goal is to not only provide data but to illuminate the underlying physicochemical principles that drive solubility, empowering researchers to make informed decisions in their experimental designs.

The Molecular Profile of N-Decylaminoethanol: A Duality of Character

N-Decylaminoethanol (C₁₂H₂₇NO) is an amphiphilic molecule, possessing both a nonpolar, hydrophobic decyl chain and a polar, hydrophilic aminoethanol head group.[1] This dual nature is the primary determinant of its solubility across a spectrum of organic solvents.

  • The Hydrophobic Tail: The ten-carbon alkyl chain (C₁₀H₂₁) is a significant contributor to the molecule's nonpolar character. This long hydrocarbon tail favors interactions with nonpolar, aprotic solvents through van der Waals forces.

  • The Polar Head: The aminoethanol group (-NH(CH₂)₂OH) is capable of both hydrogen bond donation (from the hydroxyl and amine groups) and acceptance (at the nitrogen and oxygen atoms).[1] This functionality promotes solubility in polar and protic solvents.

This inherent amphiphilicity suggests that the solubility of N-Decylaminoethanol will not be a simple case of "like dissolves like," but rather a nuanced interplay of intermolecular forces.

Theoretical Frameworks for Predicting Solubility

In the absence of a comprehensive experimental solubility dataset for N-Decylaminoethanol, theoretical models provide a robust framework for prediction and solvent selection. The principle of "like dissolves like" can be quantified using solubility parameters.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

Hansen Solubility Parameters (HSP) offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3][4] The fundamental principle is that substances with similar HSP values are likely to be miscible.[2][3]

While the exact HSP values for N-Decylaminoethanol are not published, we can estimate them based on its structure and compare them to the known HSP of various organic solvents to predict solubility. The long alkyl chain will contribute significantly to the δD value, while the aminoethanol head will influence the δP and δH values.

A Predictive Solubility Map for N-Decylaminoethanol

The following table provides a qualitative prediction of the solubility of N-Decylaminoethanol in a range of common organic solvents, based on the principles of intermolecular forces and an estimation of its HSP profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar, Aprotic Hexane, TolueneModerate to GoodThe long decyl chain will interact favorably with these solvents via dispersion forces. However, the polar head group may limit infinite miscibility.
Polar, Aprotic Acetone, Ethyl AcetateGood to Very GoodThese solvents can engage in dipole-dipole interactions with the aminoethanol head group and have some capacity to accommodate the nonpolar tail.
Polar, Protic Ethanol, MethanolVery GoodThe ability of these solvents to act as both hydrogen bond donors and acceptors will lead to strong interactions with the aminoethanol head group. The smaller alkyl chains of these alcohols can also interact with the decyl chain.
Highly Polar, Protic WaterPoorWhile the aminoethanol head is hydrophilic, the long, hydrophobic decyl chain will dominate, leading to low water solubility.[5]
Chlorinated Solvents Dichloromethane, ChloroformGoodThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the N-Decylaminoethanol molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate formulation and process development. The following isothermal equilibrium method is a robust and widely accepted technique.[6][7]

Principle of the Isothermal Equilibrium Method

An excess of the solute (N-Decylaminoethanol) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically. This method ensures that the measured solubility represents the true thermodynamic equilibrium.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of N-Decylaminoethanol solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Prepare N-Decylaminoethanol (verify purity) add_excess Add excess N-Decylaminoethanol to a known volume of solvent prep_solute->add_excess prep_solvent Prepare Solvent (ensure dryness and purity) prep_solvent->add_excess equilibrate Equilibrate at constant temperature with stirring (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solute equilibrate->centrifuge filter Filter supernatant through a syringe filter (e.g., 0.22 µm) centrifuge->filter aliquot Take a known aliquot of the saturated solution filter->aliquot analyze Determine concentration (e.g., GC, HPLC, or gravimetric) aliquot->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the determination of N-Decylaminoethanol solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • N-Decylaminoethanol (purity >98%)

  • Organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector. Alternatively, a gravimetric method can be employed.

Procedure:

  • Preparation of Stock Standards (for GC/HPLC analysis):

    • Accurately prepare a series of standard solutions of N-Decylaminoethanol in the solvent of interest at known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of N-Decylaminoethanol to a series of vials containing a known volume or mass of the organic solvent. An excess is visually confirmed by the presence of undissolved material.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24 to 48 hours). The equilibration time should be validated by taking measurements at different time points until the concentration plateaus.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Analysis:

    • Chromatographic Method (GC/HPLC):

      • Accurately dilute a known aliquot of the filtered saturated solution with the solvent.

      • Inject the diluted sample into the chromatograph and record the response.

      • Using the calibration curve, determine the concentration of N-Decylaminoethanol in the diluted sample.

      • Back-calculate the concentration in the original saturated solution.

    • Gravimetric Method:

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume or mass of the filtered saturated solution into the pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of N-Decylaminoethanol.

      • Once the solvent is completely removed, reweigh the vial containing the N-Decylaminoethanol residue.

      • The mass of the residue divided by the initial volume or mass of the solution gives the solubility.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/100g of solvent, or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing the Solubility of N-Decylaminoethanol

Several factors can influence the solubility of N-Decylaminoethanol in organic solvents:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the intended application involves temperature variations.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively solvate both the hydrophobic tail and the hydrophilic head will exhibit the highest solubilizing capacity.

  • Presence of Water: Trace amounts of water in organic solvents can significantly impact the solubility of N-Decylaminoethanol, potentially by forming hydrogen bonds with the aminoethanol head group.

  • pH (in protic solvents): In protic solvents, the pH can influence the ionization state of the amine group. At lower pH, the amine will be protonated, forming a salt that may have different solubility characteristics.

Conclusion: A Predictive and Practical Approach

While a comprehensive public database for the solubility of N-Decylaminoethanol in all organic solvents is not yet available, a strong predictive understanding can be achieved through the application of fundamental principles of intermolecular interactions and theoretical frameworks like Hansen Solubility Parameters. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By combining theoretical prediction with empirical validation, researchers and drug development professionals can confidently navigate the solution landscape of N-Decylaminoethanol, unlocking its full potential in their respective fields.

References

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  • ResearchGate. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

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An In-depth Technical Guide to N-Decylaminoethanol (CAS: 15196-28-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of a Lipidic Amino Alcohol

N-Decylaminoethanol, a long-chain amino alcohol, is a molecule of increasing interest within the scientific community, particularly in the realm of drug development and parasitology. Its amphiphilic nature, combining a polar amino-alcohol head with a lipophilic ten-carbon tail, bestows upon it unique physicochemical properties that are being explored for a variety of applications. This guide provides a comprehensive technical overview of N-Decylaminoethanol, from its fundamental chemical characteristics and synthesis to its known biological activities and potential therapeutic applications, with a special focus on its promising role as an antileishmanial agent.

Section 1: Physicochemical Properties and Molecular Structure

N-Decylaminoethanol, also known as 2-(Decylamino)ethanol or N-Decyl Ethanolamine, is an organic compound with the chemical formula C₁₂H₂₇NO.[1] Its structure features a decyl group, a straight-chain alkyl group with ten carbon atoms, attached to an amino group, which in turn is connected to a two-carbon ethanol backbone. This unique molecular architecture results in an amphiphilic molecule, capable of interacting with both polar and nonpolar environments, a key characteristic underpinning its potential applications in areas such as surfactants, emulsifiers, and drug delivery systems.

Table 1: Physicochemical Properties of N-Decylaminoethanol

PropertyValueSource
CAS Number 15196-28-8[1]
Molecular Formula C₁₂H₂₇NO[1]
Molecular Weight 201.35 g/mol [1]
Appearance White solid or colorless to pale yellow liquid
Boiling Point 308.7 °C at 760 mmHg
Density 0.864 g/cm³
Solubility Moderately soluble in water, with solubility influenced by pH and temperature.

Section 2: Synthesis and Manufacturing

The synthesis of N-Decylaminoethanol can be achieved through the reaction of decylamine with ethylene oxide. This reaction is analogous to the industrial production of other N-alkylethanolamines.

Proposed Synthesis Workflow

Decylamine Decylamine Reactor Jacketed Reactor (e.g., 50-80°C) Decylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor CrudeProduct Crude N-Decylaminoethanol Reactor->CrudeProduct Exothermic Reaction Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Purified N-Decylaminoethanol (>98% Purity) Purification->FinalProduct NDAE N-Decylaminoethanol Mitochondrion Leishmania Mitochondrion NDAE->Mitochondrion Enters ETC Electron Transport Chain (ETC) Mitochondrion->ETC ComplexII Complex II (Succinate Reductase) ETC->ComplexII ATP_Synthase ATP Synthase ComplexII->ATP_Synthase Inhibits Electron Flow ATP ATP ATP_Synthase->ATP Reduced Production CellDeath Parasite Cell Death ATP->CellDeath Depletion Leads To

Sources

understanding the amphiphilic nature of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Amphiphilic Nature of N-Decylaminoethanol

Foreword: The Duality of Design in Molecular Science

In the realm of drug development and materials science, few molecular architectures are as fundamentally crucial as the amphiphile. These molecules, possessing a dual nature with distinct hydrophilic and hydrophobic regions, are the architects of self-assembly, forming the very basis of cellular membranes and sophisticated drug delivery vehicles. N-Decylaminoethanol is a quintessential example of this class, a seemingly simple molecule whose behavior in aqueous environments provides a powerful platform for innovation. This guide moves beyond a mere description of its properties to offer a deeper understanding of its amphiphilic character, grounded in the principles of physical chemistry and guided by the practicalities of laboratory application. As a Senior Application Scientist, my objective is to illuminate not just the "what" but the "why"—the causal relationships that govern its function and the self-validating methodologies required to harness its potential.

Molecular Architecture: The Genesis of Amphiphilicity

The behavior of N-Decylaminoethanol is a direct consequence of its molecular structure. It is comprised of two chemically distinct moieties, which dictate its interaction with its environment.

  • The Hydrophobic Tail: A ten-carbon alkyl chain (C10H21-), the "decyl" group, forms the nonpolar, hydrophobic tail. This long hydrocarbon segment is sterically flexible and energetically unfavorable to interact with water. In an aqueous medium, water molecules must form ordered "cages" around this greasy tail, a state that is entropically penalized. This phenomenon, known as the hydrophobic effect, is the primary driving force for the self-assembly of amphiphilic molecules.[1]

  • The Hydrophilic Head: An aminoethanol group (-NH(CH2)2OH) constitutes the polar, hydrophilic head. This region contains a secondary amine and a primary alcohol, both of which are capable of forming hydrogen bonds with water molecules.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the hydrogen atoms on the amine and hydroxyl groups act as donors.[2] This favorable interaction anchors the headgroup in the aqueous phase.

This intramolecular duality is the defining characteristic of N-Decylaminoethanol's amphiphilicity.

cluster_hydrophobic Hydrophobic Tail (Decyl Chain) cluster_hydrophilic Hydrophilic Head (Aminoethanol) C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH2 C9->C10 N NH C10->N C-N Bond C11 CH2 N->C11 C12 CH2 C11->C12 O OH C12->O

Caption: Molecular structure of N-Decylaminoethanol.

Physicochemical Properties

A quantitative understanding of the molecule's properties is essential for its application.

PropertyValueSource
Molecular Formula C12H27NO[2]
Molecular Weight 201.35 g/mol [2]
Appearance White Solid[3]
XLogP3-AA 3.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]

The XLogP3-AA value of 3.6 indicates a significant hydrophobicity, reinforcing the influence of the decyl chain.

Self-Assembly in Aqueous Media: The Formation of Micelles

When N-Decylaminoethanol is introduced into an aqueous solution, its amphiphilic nature dictates a fascinating process of self-organization.[1] At very low concentrations, the molecules exist as individual monomers, some of which will adsorb at the air-water interface to reduce the system's overall free energy.

As the concentration increases, a point is reached where the bulk solution becomes saturated with monomers. To continue minimizing the unfavorable contact between the hydrophobic tails and water, the molecules spontaneously assemble into supermolecular structures called micelles.[4][5] This process is a cornerstone of colloid science.[1]

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile at which the formation of micelles becomes thermodynamically favorable.[6][7] Below the CMC, the molecules exist predominantly as monomers. Above the CMC, any additional amphiphile molecules added to the system will preferentially form new micelles rather than increasing the monomer concentration.[6] This transition is not abrupt but occurs over a narrow concentration range.

The CMC is a crucial parameter, as it defines the threshold for many of the surfactant's most useful properties, including solubilization and detergency. For N-alkyl aminoethanol derivatives, the CMC is strongly dependent on the length of the alkyl chain; a longer chain leads to greater hydrophobicity and thus a lower CMC.[8]

A Low Concentration (< CMC) Monomers in Solution B At the CMC Micelle Formation Begins A->B Increasing [Amphiphile] C High Concentration (> CMC) Monomer-Micelle Equilibrium B->C Increasing [Amphiphile] img_a Individual monomers dispersed img_b Spontaneous aggregation img_c Stable micelles coexist with monomers cluster_prep Preparation cluster_analysis Analysis P1 Prepare Amphiphile Stock Solution P3 Create Serial Dilutions of Amphiphile P1->P3 P2 Prepare Pyrene Stock Solution P4 Aliquot Pyrene, Evaporate, & Add Dilutions P2->P4 P3->P4 A1 Equilibrate Samples Overnight P4->A1 A2 Measure Fluorescence Emission (Ex: 335 nm) A1->A2 A3 Calculate I1/I3 Ratio for each concentration A2->A3 A4 Plot I1/I3 vs. log[Concentration] & Fit Sigmoidal Curve A3->A4 A5 Determine CMC from Inflection Point A4->A5

Caption: Workflow for CMC determination using the pyrene fluorescence method.

Protocol 2: Micelle Size Characterization via Dynamic Light Scattering (DLS)

Causality: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. [9]Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly. By analyzing the autocorrelation of these fluctuations, the diffusion coefficient can be calculated, which is then converted into a mean hydrodynamic diameter (Z-average) and a polydispersity index (PDI) via the Stokes-Einstein equation. [4] Methodology:

  • Sample Preparation:

    • Prepare a solution of N-Decylaminoethanol at a concentration significantly above the determined CMC (e.g., 10x CMC) to ensure a robust micellar population.

    • Use a solvent that has been filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and other contaminants that would interfere with the measurement.

    • Filter the final micellar solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette. This step is critical to remove any large aggregates or dust.

  • Instrument Setup:

    • Set the instrument parameters according to the solvent (e.g., water viscosity and refractive index) and the experimental temperature (e.g., 25°C).

    • Allow the sample to thermally equilibrate within the instrument for several minutes.

  • Measurement:

    • Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

    • Analyze the correlation function. A good-quality measurement will show a smooth, single-exponential decay.

  • Data Analysis:

    • Report the Z-average diameter (nm) as the primary measure of micelle size.

    • Report the Polydispersity Index (PDI). A PDI value below 0.2 is typically indicative of a monodisperse population of micelles.

    • Examine the intensity, volume, and number distributions to check for the presence of secondary populations or aggregates.

Protocol 3: Visualization of Micelle Morphology via Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visualization of nanoscale structures by transmitting a beam of electrons through an ultrathin sample. To visualize micelles, which have low intrinsic electron contrast, a negative staining technique is employed. A heavy metal stain (e.g., uranyl acetate) surrounds the micelles, creating a dark background against which the unstained, electron-transparent micelles can be clearly seen.

Methodology:

  • Sample Preparation:

    • Prepare a solution of N-Decylaminoethanol at a concentration above the CMC (e.g., 10x CMC) in a volatile buffer (e.g., ammonium acetate) or ultrapure water.

  • Grid Preparation:

    • Place a drop of the micellar solution onto a carbon-coated TEM grid for 1-2 minutes.

    • Blot away the excess liquid from the edge of the grid using filter paper.

  • Negative Staining:

    • Immediately place a drop of a negative stain solution (e.g., 2% aqueous uranyl acetate) onto the grid for 1-2 minutes.

    • Blot away the excess stain completely.

    • Allow the grid to air-dry thoroughly.

  • Imaging:

    • Image the grid in a TEM at an appropriate magnification (e.g., 50,000x to 200,000x).

    • Acquire multiple images from different areas of the grid to ensure the observed morphology is representative.

  • Data Analysis:

    • Observe the morphology of the aggregates (e.g., spherical, worm-like).

    • Use the microscope's software to measure the diameters of a large number of individual micelles to obtain a size distribution.

Conclusion

N-Decylaminoethanol serves as a model system for understanding the fundamental principles of amphiphilicity. Its well-defined hydrophobic tail and hydrophilic headgroup drive predictable self-assembly in aqueous solutions, leading to the formation of micelles above a characteristic CMC. This behavior, coupled with its ability to interact with and perturb lipid bilayers, makes it a molecule of significant interest for applications ranging from detergency to advanced drug delivery. The true measure of scientific integrity, however, lies not in simply knowing these properties but in the ability to reliably and reproducibly characterize them. The experimental frameworks provided herein are designed to be self-validating systems, ensuring that researchers can confidently probe and harness the powerful dual nature of this amphiphile.

References

  • Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. Langmuir - ACS Publications. Available from: [Link]

  • 2-(Decylamino)ethanol | C12H27NO | CID 4060908. PubChem - NIH. Available from: [Link]

  • DIETHYLAMINOETHANOL. Ataman Kimya. Available from: [Link]

  • Characterizing mixed single chain amphiphile-based coacervates as a robust protocell system. bioRxiv. Available from: [Link]

  • pH and Amphiphilic Structure Direct Supramolecular Behavior in Biofunctional Assemblies. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Critical micelle concentration. Wikipedia. Available from: [Link]

  • Synthesis, Characterization, and In Vitro Transfection Activity of Charge-Reversal Amphiphiles for DNA Delivery. ResearchGate. Available from: [Link]

  • Characterizing mixed single chain amphiphile-based coacervates as a robust protocell system. bioRxiv. Available from: [Link]

  • A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Available from: [Link]

  • Surfactant self-assembly and micelle formation | Colloid Science Class Notes. Fiveable. Available from: [Link]

  • Preparation and characterization of micelles. (A) Degradative mechanism of the polymeric monomer (PLB or DPLB) under oxidative environment. ResearchGate. Available from: [Link]

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  • The interaction of N-oleylethanolamine with phospholipid bilayers. PubMed. Available from: [Link]

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  • Green solvent-based synthesis of diclofenac diethylamine-loaded PCL nanoparticles for sustained drug delivery. PubMed. Available from: [Link]

  • (PDF) Interaction of Ethanol with Biological Membranes: The Formation of Non-bilayer Structures within the Membrane Interior and their Significance. ResearchGate. Available from: [Link]

  • N,N-Diethyl-2-aminoethanol. the NIST WebBook. Available from: [Link]

  • Diethylethanolamine. Wikipedia. Available from: [Link]

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  • Article - Interaction of Ethanol with Biological Membranes: The Formation of Non. BioSimu.org. Available from: [Link]

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  • Micelles Characterization By Zeta Potential Using the Zetasizer. AZoNano. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

As scientists and researchers, our work is predicated on precision. This principle extends beyond our experimental design to the very core of our safety practices. The following guide addresses the safe handling of N-Decylaminoethanol (CAS No. 15196-28-8). It is critical to note that while this compound belongs to the broader class of alkylaminoethanols, comprehensive, publicly available toxicological and safety data specifically for N-Decylaminoethanol is limited.

Therefore, this guide is constructed upon a foundation of established chemical safety principles and by drawing cautious analogies from well-characterized related compounds, such as Diethylaminoethanol (DEAE). The presence of the amino and alcohol functional groups suggests certain inherent hazards, while the long C10 alkyl (decyl) chain will significantly influence its physical properties (e.g., lower vapor pressure, higher lipophilicity) compared to its short-chain analogues. This guide emphasizes a conservative approach to safety, assuming a hazard profile that necessitates rigorous control measures until more specific data becomes available.

Section 1: Chemical and Physical Identity of N-Decylaminoethanol

N-Decylaminoethanol is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This structure imparts both basic (amine) and nucleophilic (alcohol) properties, making it a potentially useful intermediate in organic synthesis and materials science. Its long alkyl chain suggests surfactant-like properties.

Table 1: Physicochemical Properties of N-Decylaminoethanol

Property Value Source
IUPAC Name 2-(decylamino)ethanol PubChem[1]
Synonyms N-Decyl Ethanolamine, 2-(Decylamino)ethan-1-ol PubChem[1]
CAS Number 15196-28-8 PubChem[1]
Molecular Formula C12H27NO PubChem[1]
Molecular Weight 201.35 g/mol PubChem[1]
Computed XLogP3-AA 3.6 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Section 2: Hazard Identification and Toxicological Profile

A formal, comprehensive toxicological profile for N-Decylaminoethanol is not available in the cited literature. However, based on its chemical structure (an aminoethanol) and data from related compounds, a proactive and cautious hazard assessment is necessary.

  • Corrosivity and Irritation : Aminoethanols are typically basic and can be corrosive or irritating to the skin and eyes.[2][3] The related compound DEAE is classified as causing severe skin burns and eye damage.[2][4] It is prudent to assume N-Decylaminoethanol poses a similar risk. Direct contact can cause chemical burns, and severe eye contact may lead to permanent damage.[3][5]

  • Dermal Absorption : The long decyl chain imparts significant lipophilicity (fat-solubility), as indicated by the computed XLogP3 value. This property may facilitate absorption through the skin. For many related amines, dermal absorption is a significant route of exposure.[6][7]

  • Inhalation : While likely having a low vapor pressure, inhalation of aerosols, mists, or vapors generated at elevated temperatures could cause respiratory tract irritation.[2][5] For DEAE, inhalation is a toxic route of exposure, causing irritation, coughing, and shortness of breath.[4][5]

  • Ingestion : Harmful if swallowed. Ingestion of corrosive materials can cause severe damage to the mouth, throat, and digestive system.[8][9]

Until specific LD50 and irritation data for N-Decylaminoethanol is published, it must be handled as a substance that is potentially corrosive, harmful if absorbed through the skin or swallowed, and an irritant upon inhalation.

Section 3: Risk Assessment and Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls for N-Decylaminoethanol Elimination Elimination (Not applicable; compound is required) Substitution Substitution (Use a less hazardous chemical if possible) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to laboratory work.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood : All work involving the transfer, weighing, or manipulation of N-Decylaminoethanol must be conducted inside a certified chemical fume hood.[8][9] This contains vapors and aerosols, protecting the user from inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[6]

Administrative Controls
  • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical. The SOP should include specific details on quantities, equipment, safety precautions, and emergency procedures.

  • Training : All personnel must be trained on the potential hazards and safe handling procedures for N-Decylaminoethanol before commencing any work.

  • Access Control : Store the chemical in a designated, locked, or otherwise access-controlled area.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source
Eye & Face Chemical splash goggles AND a face shield. Protects against splashes of corrosive material. A face shield provides broader protection for the entire face.[5][7][10]
Hand Nitrile or Butyl rubber gloves. Inspect before use and use proper removal technique. Provides a barrier against skin contact. Materials like Butyl and Nitrile are recommended for the related compound DEAE.[5] Change gloves immediately if contaminated.[4]
Body Chemical-resistant lab coat. Consider a chemical-resistant apron for larger quantities. Protects against incidental splashes and contamination of personal clothing.[4][10]

| Respiratory | Not typically required if used within a fume hood. For emergencies or spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10] | Protects against inhalation of vapors or aerosols.[10] |

Section 4: Safe Handling and Storage Procedures

General Handling Protocol
  • Preparation : Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and an emergency spill kit is accessible.

  • Aliquotting : Use only non-sparking tools and equipment.[8] Dispense the liquid carefully to avoid splashing.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[5][9] Contact with acids will cause a strong exothermic reaction.

  • Hygiene : Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

  • Contamination : Immediately remove and decontaminate any clothing that becomes contaminated.[5]

Storage Requirements
  • Container : Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[8][12]

  • Location : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][9]

  • Environment : Keep away from heat, sparks, open flames, and other sources of ignition.[8][9]

  • Segregation : Store away from incompatible materials such as strong acids and oxidizing agents.[5][9]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is critical.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] Seek immediate medical attention if irritation or burns develop.[4]

  • Inhalation : Move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]

  • Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Ingestion of a corrosive material can cause perforation of the stomach or esophagus.[8][9]

Spill Response Protocol

The response to a spill should be systematic to ensure the safety of all personnel.

Caption: Workflow for N-Decylaminoethanol spill response.

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[8]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[6][8] Do not use combustible materials like paper towels.

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Clean : Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal : Dispose of the container and any contaminated materials in accordance with all local, regional, and national regulations.[6]

Firefighting Measures
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[8][9] Do not use a solid water stream, as it may scatter and spread the fire.[6]

  • Hazards : Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][9] Vapors may be heavier than air and travel to a source of ignition.[9]

  • Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]

Section 6: Conclusion

N-Decylaminoethanol is a compound for which specific safety data is not widely available. Therefore, a conservative and diligent approach to handling is paramount. Researchers, scientists, and drug development professionals must treat this chemical as potentially corrosive to skin and eyes, harmful upon ingestion or dermal absorption, and an irritant upon inhalation. Strict adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—is essential for mitigating risk. By following the detailed handling, storage, and emergency procedures outlined in this guide, users can maintain a safe laboratory environment while exploring the scientific potential of this molecule.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Diethylethanolamine.
  • Agricultural Marketing Service, U.S. Department of Agriculture. (n.d.). Diethylaminoethanol Technical Report.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Diethylaminoethanol.
  • Global Harmonized System of Classification and Labelling of Chemicals (GHS). (2023).
  • North Metal and Chemical Company. (n.d.).
  • Fisher Scientific. (2025).
  • BASF Corporation. (2015). Safety Data Sheet: Diethylethanolamine.
  • Medline. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-ethanol for synthesis.
  • Michigan Department of Environmental Quality. (1996).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethylaminoethanol.
  • Spectrum Chemical. (2018). Safety Data Sheet: 2-DIETHYLAMINOETHANOL, REAGENT.
  • Angene Chemical. (2024). Safety Data Sheet: 2-(2-(Diethylamino)ethoxy)ethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4060908, 2-(Decylamino)ethanol.
  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for 2-DIETHYLAMINOETHANOL.

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An In-depth Technical Guide to the Thermal Stability of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermal stability of N-Decylaminoethanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of this and similar amino alcohol compounds.

Introduction: The Significance of Thermal Stability in Drug Development

N-Decylaminoethanol, a secondary amino alcohol with the chemical formula C₁₂H₂₇NO, presents a structure of interest in pharmaceutical research, particularly in the investigation of lipid amino alcohols for therapeutic applications such as anti-leishmanial agents.[1] Understanding the thermal stability of such compounds is a critical parameter in the early stages of drug development. It dictates storage conditions, formulation strategies, and the manufacturing processes the compound can withstand without degradation. This guide will delve into the core principles and practical methodologies for characterizing the thermal stability of N-Decylaminoethanol, providing a robust framework for its evaluation.

Chemical Profile of N-Decylaminoethanol

A foundational understanding of the molecule is paramount before undertaking any stability studies.

  • Structure: N-Decylaminoethanol possesses a long alkyl chain (decyl group) attached to a secondary amine, which is further functionalized with an ethanol group. This amphiphilic nature, with both a hydrophobic alkyl chain and a hydrophilic amino-alcohol head, is key to its chemical behavior.

  • Chemical Formula: C₁₂H₂₇NO[2][3]

  • Molecular Weight: 201.35 g/mol [2][3]

  • CAS Number: 15196-28-8[1][2]

  • Known Physical Properties:

    • Appearance: White Solid[3]

    • Boiling Point: 308.7°C at 760 mmHg[3]

    • Density: 0.864 g/cm³[3]

Core Methodologies for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5][6][7] This technique is indispensable for determining the temperature at which a compound begins to decompose, the kinetics of its decomposition, and the mass of any residual material.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an inert sample pan, typically platinum or alumina.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-Decylaminoethanol into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.

      • Ramp the temperature from 30°C to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate of 10°C/min. A common heating rate for initial screening is 10-20°C/min.

  • Data Analysis:

    • Plot the sample mass (or percentage of initial mass) as a function of temperature.

    • The onset temperature of decomposition is determined from the point of initial mass loss.

    • The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[6]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11][12] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these transitions.

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N-Decylaminoethanol into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization before decomposition.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 0°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate crystallization, curing, or decomposition.

    • The onset temperature of an exothermic peak corresponding to the mass loss seen in TGA confirms the decomposition temperature.

    • The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Interpretation P1 Weigh N-Decylaminoethanol TGA1 Place sample in TGA pan P1->TGA1 DSC1 Seal sample in DSC pan P1->DSC1 TGA2 Heat under Nitrogen atmosphere TGA1->TGA2 TGA3 Record mass loss vs. temperature TGA2->TGA3 DA1 Determine onset of decomposition (TGA) TGA3->DA1 DSC2 Heat under Nitrogen atmosphere DSC1->DSC2 DSC3 Record heat flow vs. temperature DSC2->DSC3 DA2 Identify thermal transitions (DSC) DSC3->DA2 DA3 Correlate mass loss with thermal events DA1->DA3 DA2->DA3

Caption: Workflow for Thermal Stability Analysis.

Anticipated Thermal Profile and Data Interpretation

Based on the structure of N-Decylaminoethanol, a hypothetical thermal profile can be predicted.

ParameterExpected ObservationSignificance
Melting Point (DSC) An endothermic peak should be observed corresponding to the melting of the solid N-Decylaminoethanol.Defines the transition from solid to liquid phase. Important for formulation and processing.
Decomposition Onset (TGA) A significant mass loss is expected to begin at elevated temperatures. The exact temperature will depend on the bond energies within the molecule.This is the primary indicator of thermal instability. It sets the upper limit for processing and storage temperatures.
Decomposition Profile (DSC) An exothermic peak in the DSC thermogram, correlating with the mass loss in TGA, would indicate that the decomposition process releases energy.The magnitude of the exotherm provides information on the energetic nature of the decomposition, which is crucial for safety assessments to prevent thermal runaway reactions.
Residue (TGA) For a pure organic compound like N-Decylaminoethanol, the decomposition under an inert atmosphere is expected to proceed to completion, leaving minimal to no residue.A significant residue could indicate the presence of inorganic impurities.

Theoretical Decomposition Pathway

In the absence of specific experimental data, a plausible thermal decomposition pathway for N-Decylaminoethanol can be proposed based on fundamental organic chemistry principles. The most likely points of initial bond cleavage under thermal stress would be the C-N and C-O bonds, as they are generally weaker than C-C and C-H bonds.

A potential primary degradation pathway could involve an intramolecular elimination reaction (Hofmann-like elimination), where the hydroxyl group protonates the amine, followed by elimination of water and subsequent fragmentation of the decyl chain. Alternatively, cleavage of the C-N bond could lead to the formation of decene and aminoethanol, which would then undergo further decomposition.

G A N-Decylaminoethanol B Heat (Δ) C Initial Fragmentation Products (e.g., Decene, Aminoethanol) B->C Bond Scission D Further Decomposition (Smaller volatile molecules) C->D Secondary Reactions

Sources

N-Decylaminoethanol: A Scoping Review and Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Decylaminoethanol is a long-chain amino alcohol whose potential applications in biomedical and pharmaceutical sciences remain largely unexplored. Its amphiphilic structure, characterized by a hydrophilic amino-alcohol headgroup and a lipophilic ten-carbon decyl tail, suggests a range of functionalities that merit systematic investigation. This guide provides a comprehensive analysis of N-Decylaminoethanol's physicochemical properties and outlines promising, data-driven avenues for future research. By drawing parallels with structurally related cationic amphiphiles, this document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic and technological potential of this molecule. Three core areas are detailed: antimicrobial agent development, transdermal drug delivery enhancement, and its application as a cationic lipid component for gene delivery. For each area, this guide presents the core scientific rationale, detailed experimental protocols, and logical frameworks for data interpretation.

Introduction: The Untapped Potential of an Amphiphile

N-Decylaminoethanol (C₁₂H₂₇NO) is a molecule that sits at the intersection of lipid and amine chemistry.[1] Its structure consists of a secondary amine, a primary alcohol, and a ten-carbon aliphatic chain. This configuration makes it a cationic amphiphile—a class of molecules known for their diverse biological activities, which are often driven by their ability to interact with and disrupt cell membranes.[2][3] While long-chain amino alcohols are known to exhibit a range of biological effects, including immunosuppressive and anti-inflammatory activities, specific research into N-Decylaminoethanol is notably scarce.[4]

This guide addresses this knowledge gap by proposing a structured research program based on the molecule's inferred physicochemical properties. By examining the established activities of similar cationic amphiphiles, we can logically deduce and systematically validate the potential of N-Decylaminoethanol in three high-impact research domains.

Table 1: Physicochemical Properties of N-Decylaminoethanol

PropertyValueSource
Molecular FormulaC₁₂H₂₇NOPubChem CID 4060908[1]
Molecular Weight201.35 g/mol PubChem CID 4060908[1]
XLogP3-AA (Lipophilicity)3.6PubChem CID 4060908[1]
Hydrogen Bond Donors2PubChem CID 4060908[1]
Hydrogen Bond Acceptors2PubChem CID 4060908[1]
Predicted NatureCationic AmphiphileInferred from structure

Research Area 1: Antimicrobial Activity

Scientific Rationale

The defining feature of many antimicrobial agents, including naturally occurring antimicrobial peptides (AMPs), is their cationic and amphiphilic structure.[2][3] This architecture allows them to preferentially interact with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane destabilization, pore formation, and ultimately, cell lysis.[5] The structure of N-Decylaminoethanol, with its protonatable amine (cationic head) and a decyl chain (hydrophobic tail), is an archetypal mimic of these natural antimicrobial scaffolds.[3] This makes it a prime candidate for investigation as a novel antimicrobial agent, particularly in an era of rising antibiotic resistance.

Experimental Workflow & Protocols

The investigation into N-Decylaminoethanol's antimicrobial properties should follow a tiered approach, starting with broad screening and progressing to mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action A MIC & MBC Assays (Bacteria & Fungi Panel) B Hemolysis Assay (Mammalian Cell Selectivity) A->B C Cytotoxicity Assay (e.g., HeLa, HaCaT) (Toxicity Profiling) B->C D Membrane Permeability Assay (e.g., SYTOX Green Uptake) C->D Lead Candidate Progression E Membrane Depolarization Assay (e.g., DiSC3(5) Probe) D->E F Electron Microscopy (SEM/TEM) (Morphological Changes) E->F

Caption: Workflow for Antimicrobial Evaluation of N-Decylaminoethanol.

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of N-Decylaminoethanol in an appropriate solvent (e.g., DMSO), ensuring final solvent concentration in assays is non-toxic to microbes (<1%).

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Grow cultures to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of N-Decylaminoethanol.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2.2.2: Hemolysis Assay (Selectivity)

  • Blood Collection: Obtain fresh red blood cells (RBCs) from a healthy donor. Wash the RBCs with phosphate-buffered saline (PBS) until the supernatant is clear.

  • Assay: Incubate a 2% suspension of RBCs with various concentrations of N-Decylaminoethanol for 1 hour at 37°C.

  • Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (1%) as a positive control (100% hemolysis).

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A high hemolytic concentration (HC₅₀) compared to the MIC indicates good selectivity for microbial cells over mammalian cells.[6]

Research Area 2: Transdermal Drug Delivery & Penetration Enhancement

Scientific Rationale

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of tightly packed corneocytes embedded in a lipid-rich matrix. Chemical penetration enhancers are compounds that reversibly decrease this barrier's resistance, allowing therapeutic agents to reach deeper skin layers or the systemic circulation.[7][8] Many effective enhancers are amphiphilic molecules that can insert into the intercellular lipid matrix, disrupting its highly ordered structure and increasing its fluidity.[9][10]

N-Decylaminoethanol's structure—a polar headgroup and a moderately long alkyl chain—is ideally suited for this purpose. The decyl tail can fluidize the lipid bilayers of the stratum corneum, while the ethanolamine head can interact with polar components, creating transient permeable defects.[10]

G cluster_0 Stratum Corneum (Before) cluster_1 Stratum Corneum (After) A Tightly Packed Lipids Impermeable Barrier C Disrupted Lipids Increased Permeability B N-Decylaminoethanol + Drug B->C Interaction & Disruption

Caption: Mechanism of Penetration Enhancement by N-Decylaminoethanol.

Experimental Workflow & Protocols

Protocol 3.2.1: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Use excised human or porcine skin as a model. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation: Prepare a formulation containing a model drug (e.g., ibuprofen, lidocaine) with and without a range of concentrations of N-Decylaminoethanol.[11]

  • Application: Apply the formulation to the skin surface in the donor compartment. The receptor compartment should be filled with a suitable buffer (e.g., PBS) and maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the steady-state portion of this curve represents the flux. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux without the enhancer.

Table 2: Hypothetical Franz Cell Permeation Data

FormulationDrug Flux (μg/cm²/h)Enhancement Ratio (ER)
Model Drug (Control)1.51.0
Drug + 1% N-Decylaminoethanol4.83.2
Drug + 3% N-Decylaminoethanol9.26.1
Drug + 5% N-Decylaminoethanol11.57.7

Research Area 3: Cationic Lipid for Non-Viral Gene Delivery

Scientific Rationale

Gene therapy holds immense promise for treating a wide range of diseases. A major hurdle is the safe and efficient delivery of nucleic acids (e.g., plasmid DNA, siRNA) into target cells. Cationic lipids are synthetic molecules that can self-assemble into liposomes, which electrostatically bind and compact negatively charged nucleic acids to form "lipoplexes".[12][13] These nanoscale complexes protect the genetic material from degradation and facilitate its entry into cells.

A typical cationic lipid consists of three domains: a cationic headgroup, a hydrophobic tail, and a linker.[14][15] N-Decylaminoethanol provides a rudimentary scaffold for such a lipid. Its amino group serves as the cationic head, and the decyl chain acts as the hydrophobic tail. While it may function as a simple cationic lipid on its own, it is more likely to be a valuable component when co-formulated with helper lipids (like DOPE or cholesterol) to form stable and effective liposomes for gene transfection.[13][15]

G A N-Decylaminoethanol (Cationic Lipid) D Self-Assembly in Aqueous Buffer A->D B Helper Lipid (e.g., DOPE) B->D C Nucleic Acid (e.g., pDNA, siRNA) C->D E Lipoplex (Lipid-NA Complex) D->E F Cellular Uptake (Endocytosis) E->F G Endosomal Escape & Gene Expression F->G

Caption: Lipoplex Formation and Transfection Pathway.

Experimental Workflow & Protocols

Protocol 4.2.1: Liposome Formulation and Lipoplex Assembly

  • Lipid Film Hydration: In a round-bottom flask, dissolve N-Decylaminoethanol and a helper lipid (e.g., DOPE) in a 1:1 molar ratio in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., sterile water or HEPES-buffered saline) to a final total lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension (using a bath or probe sonicator) to form small unilamellar vesicles (SUVs).

  • Lipoplex Formation: To form lipoplexes, add a reporter plasmid (e.g., pEGFP-N1) to the liposome suspension at various N/P ratios (molar ratio of nitrogen in the cationic lipid to phosphate in the DNA).[15] Incubate at room temperature for 30 minutes to allow for complexation.

Protocol 4.2.2: In Vitro Transfection and Gene Expression Assay

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or HeLa) in 24-well plates and grow to 70-80% confluency.

  • Transfection: Replace the cell culture medium with serum-free medium. Add the prepared lipoplex solution dropwise to each well.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Medium Change: After incubation, replace the transfection medium with complete growth medium (containing serum).

  • Analysis: After 24-48 hours, assess transfection efficiency by visualizing GFP expression using fluorescence microscopy. For quantitative analysis, lyse the cells and measure GFP fluorescence with a plate reader or use flow cytometry to determine the percentage of GFP-positive cells.

Conclusion and Future Directions

N-Decylaminoethanol represents a molecule of significant, yet unrealized, potential. Its simple, amphiphilic structure is a foundational blueprint for agents with diverse functionalities. The research areas proposed in this guide—antimicrobial activity, penetration enhancement, and gene delivery—are not exhaustive but represent the most promising starting points based on established principles of medicinal chemistry and drug delivery.

Future work should also explore the synthesis of N-Decylaminoethanol derivatives to optimize activity and reduce toxicity.[16] For instance, quaternization of the amine would create a permanent positive charge, potentially enhancing antimicrobial and gene delivery efficacy. Esterification of the hydroxyl group could be used to create prodrugs or modulate the molecule's lipophilicity. Through the systematic and rigorous application of the protocols outlined herein, the scientific community can fully elucidate the value of N-Decylaminoethanol and its potential contributions to medicine and biotechnology.

References

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Methodological & Application

N-Decylaminoethanol as a surfactant in microemulsions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Decylaminoethanol as a Stimuli-Responsive Surfactant in Microemulsion-Based Drug Delivery Systems

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing N-Decylaminoethanol as a primary surfactant in the formulation of microemulsions. N-Decylaminoethanol, an amphiphile possessing a secondary amine within its hydrophilic head group, offers unique pH-responsive properties that can be leveraged for advanced, targeted drug delivery applications. This document details its fundamental properties, step-by-step protocols for formulation via phase diagram construction, and a suite of physicochemical characterization techniques. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Introduction: The Unique Profile of N-Decylaminoethanol

N-Decylaminoethanol (CAS 15196-28-8) is an amphiphilic molecule comprising a 10-carbon lipophilic alkyl chain (decyl group) and a hydrophilic aminoethanol head group.[1] This structure imparts surface-active properties, enabling it to reduce interfacial tension between immiscible oil and water phases, a prerequisite for forming microemulsions.

Unlike conventional non-ionic surfactants, the secondary amine in its head group (pKa ≈ 7-9, typical for alkanolamines) allows for pH-dependent protonation.[2]

  • At alkaline pH (> pKa): The amine is deprotonated and the head group is neutral, rendering the surfactant non-ionic.

  • At acidic pH (< pKa): The amine group becomes protonated (-NH₂⁺-), imparting a positive charge and transforming it into a cationic surfactant.

This "smart" or "stimuli-responsive" behavior is highly advantageous in drug delivery, as it can be engineered to trigger changes in the microemulsion structure—and consequently, drug release—in response to specific physiological pH environments, such as acidic tumor tissues or different segments of the gastrointestinal tract.[3][4]

Physicochemical Properties of N-Decylaminoethanol:

Property Value Source
IUPAC Name 2-(decylamino)ethanol PubChem[1]
Molecular Formula C₁₂H₂₇NO PubChem[1]
Molecular Weight 201.35 g/mol PubChem[1]
XLogP3-AA 3.6 PubChem[1]

| Nature | pH-responsive (Cationic/Non-ionic) | Inferred from[2][5] |

The calculated partition coefficient (XLogP3-AA) of 3.6 indicates significant lipophilicity, suggesting that N-Decylaminoethanol alone may favor the formation of water-in-oil (W/O) microemulsions or require blending with a more hydrophilic surfactant to form stable oil-in-water (O/W) systems. The Hydrophilic-Lipophilic Balance (HLB) value, while not formally published, would need to be experimentally determined for precise O/W formulation design.[6][7]

Core Protocol Part I: Formulation of N-Decylaminoethanol Microemulsions

The cornerstone of formulating a thermodynamically stable microemulsion is the systematic construction of a pseudo-ternary phase diagram. This diagram maps the regions of oil, aqueous phase, and a surfactant/co-surfactant mixture (Sₘᵢₓ) where a stable, single-phase microemulsion forms spontaneously.[8] The water titration method is a robust and widely adopted technique for this purpose.

Causality of Component Selection
  • Oil Phase: The choice of oil is dictated by the solubility of the lipophilic drug to be encapsulated. Commonly used pharmaceutical-grade oils include isopropyl myristate (IPM), oleic acid, and various medium-chain triglycerides like Capryol™ 90.[8]

  • Aqueous Phase: This is typically purified water or, critically for N-Decylaminoethanol, a buffer solution (e.g., phosphate or citrate buffer) to maintain a specific pH and control the ionization state of the surfactant.

  • Surfactant: N-Decylaminoethanol.

  • Co-surfactant: A short-chain alcohol, such as ethanol or propylene glycol, is often required. Its role is to penetrate the surfactant film at the oil-water interface, reducing interfacial rigidity and allowing the formation of the fluid, dynamic microemulsion structure.[9]

Experimental Protocol: Pseudo-Ternary Phase Diagram Construction

This protocol outlines the water titration method to identify the microemulsion zone.

Materials:

  • N-Decylaminoethanol (Surfactant)

  • Ethanol (Co-surfactant)

  • Isopropyl Myristate (Oil Phase)

  • Buffered Aqueous Solution (Aqueous Phase)

  • Glass vials, magnetic stirrer and stir bars, analytical balance, positive displacement pipette.

Step-by-Step Procedure:

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ):

    • Prepare mixtures of N-Decylaminoethanol and ethanol at various fixed weight ratios (e.g., 1:2, 1:1, 2:1, 3:1). These mixtures will be treated as a single component ("pseudo-component") in the phase diagram.

  • Prepare Oil-Sₘᵢₓ Blends:

    • For each Sₘᵢₓ ratio, prepare a series of blends with the oil phase in separate glass vials. Typical weight ratios of Oil to Sₘᵢₓ range from 9:1 to 1:9 (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Aqueous Phase Titration:

    • Place a vial containing a specific Oil:Sₘᵢₓ blend on a magnetic stirrer and stir at a constant, moderate speed (e.g., 200 rpm) at room temperature.

    • Using a pipette, add the aqueous phase dropwise to the mixture.

    • Causality Checkpoint: The initial mixture will be turbid. As water is added, the system may pass through various phases. The endpoint for a microemulsion is the point at which the turbid, coarse emulsion becomes a visually clear and transparent (or slightly bluish) single-phase liquid. This transparency indicates the formation of droplets smaller than the wavelength of visible light.

  • Record Compositions:

    • Upon reaching the transparent endpoint, stop the titration and record the mass of the oil, Sₘᵢₓ, and aqueous phase added.

    • Continue adding the aqueous phase. The point where the system turns turbid again marks the boundary of the microemulsion region. Record this composition as well.

  • Plot the Phase Diagram:

    • Calculate the weight percentage (%w/w) of each of the three components (Oil, Water, Sₘᵢₓ) for every point identified on the phase boundary.

    • Plot these compositions on a triangular coordinate graph paper or using appropriate software. The area enclosed by the plotted points represents the microemulsion existence region for that specific Sₘᵢₓ ratio.

  • Select Formulations:

    • Choose several formulations from well within the identified microemulsion region for further characterization.

Visualization: Formulation Workflow

G cluster_prep Preparation cluster_titration Titration & Observation cluster_analysis Analysis P1 Step 1: Prepare Sₘᵢₓ Ratios (e.g., 1:2, 1:1, 2:1) P2 Step 2: Prepare Oil:Sₘᵢₓ Blends (e.g., 9:1 to 1:9) P1->P2 T1 Step 3: Titrate with Aqueous Phase P2->T1 T2 Observe: Turbid -> Transparent T1->T2 Constant Stirring T3 Record Composition at Boundary T2->T3 A1 Step 4: Calculate %w/w of Oil, Water, Sₘᵢₓ T3->A1 A2 Step 5: Plot Phase Diagram A1->A2 A3 Identify Microemulsion Region A2->A3

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Core Protocol Part II: Physicochemical Characterization

Once stable formulations are identified, they must be rigorously characterized to ensure they meet the required quality attributes for their intended application.

Protocol: Thermodynamic Stability Assessment

Rationale: Microemulsions are by definition thermodynamically stable, meaning they should not phase-separate under stress conditions. These tests accelerate potential instabilities.[10]

  • Centrifugation:

    • Place 5 mL of the microemulsion sample into a centrifuge tube.

    • Centrifuge at 3,500-5,000 rpm for 30 minutes.

    • Visually inspect for any signs of phase separation, creaming, or cracking. A stable microemulsion will remain a single, clear phase.

  • Heating-Cooling Cycles:

    • Subject the sample to at least six cycles of alternating temperatures between 4°C and 45°C.

    • Maintain the sample at each temperature for a minimum of 48 hours.

    • Observe for phase separation or precipitation after each cycle.

  • Freeze-Thaw Cycles:

    • Subject the sample to at least three cycles of freezing (-21°C) and thawing (+25°C).

    • Store the sample at each temperature for a minimum of 48 hours.

    • This test is particularly important for assessing the integrity of the microemulsion structure upon significant phase transitions of its components.

Protocol: Droplet Size, PDI, and Zeta Potential Analysis

Rationale: Droplet size is a critical quality attribute that influences drug release, bioavailability, and stability. Dynamic Light Scattering (DLS) is the gold standard for measuring the hydrodynamic diameter of nanoparticles in suspension.[11][12]

Instrument: Malvern Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the microemulsion sample with the same aqueous phase used in its formulation to an appropriate concentration (typically a dilution factor of 1:100 or 1:1000) to avoid multiple scattering effects. The solution should be transparent and free of air bubbles.

  • Instrument Setup: Equilibrate the instrument to 25°C. Select the appropriate dispersant properties (viscosity, refractive index) in the software.

  • Measurement:

    • Droplet Size & PDI: Perform the measurement in triplicate. The instrument measures the Brownian motion of the droplets and relates it to their size via the Stokes-Einstein equation. The Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value < 0.3 is generally considered acceptable for a monodisperse population in drug delivery.[13]

    • Zeta Potential: Perform the measurement using an appropriate folded capillary cell. The instrument applies an electric field and measures the velocity of the droplets (electrophoretic mobility) to calculate the zeta potential.

  • Data Interpretation:

    • Size: For drug delivery, droplet sizes are typically desired in the 10-200 nm range.[14]

    • Zeta Potential: This measures the surface charge. For N-Decylaminoethanol microemulsions, expect a near-neutral zeta potential at high pH and a positive zeta potential (e.g., > +20 mV) at low pH due to amine protonation. A higher absolute zeta potential generally indicates better colloidal stability due to electrostatic repulsion between droplets.

Protocol: Additional Characterization
  • pH Measurement: Use a calibrated digital pH meter to confirm the pH of the formulation, which is essential for a pH-responsive system.[8]

  • Viscosity Measurement: Use a Brookfield viscometer or rheometer to determine the rheological properties. Microemulsions are typically low-viscosity, free-flowing liquids.[8]

  • Electrical Conductivity: Measure using a conductometer. This helps identify the microemulsion type. High conductivity is characteristic of O/W microemulsions where water is the continuous, conductive phase. Low conductivity suggests a W/O structure.

Visualization: Characterization Workflow

G cluster_stability Thermodynamic Stability cluster_physico Physicochemical Properties Start Select Formulation from Phase Diagram S1 Centrifugation Start->S1 S2 Heating-Cooling Cycles Start->S2 S3 Freeze-Thaw Cycles Start->S3 P1 DLS Analysis: - Droplet Size - PDI Start->P1 End Qualified Microemulsion S1->End S2->End S3->End P2 Zeta Potential P1->P2 P2->End P3 Viscosity & pH P3->End P4 Conductivity P4->End

Caption: Workflow for the physicochemical characterization of microemulsions.

Application Focus: Exploiting the pH-Responsive Nature

The dual cationic/non-ionic character of N-Decylaminoethanol is its most compelling feature for advanced formulations. The transition is governed by the protonation state of the aminoethanol head group.

Caption: pH-dependent equilibrium of the N-Decylaminoethanol head group.

This transition can be used to:

  • Trigger Drug Release: A stable microemulsion formulated at neutral pH might become unstable upon entering an acidic environment (like a tumor), leading to the breakdown of the structure and rapid release of the encapsulated drug.[4]

  • Enhance Mucoadhesion: The positive charge developed at physiological pH can promote electrostatic interaction with negatively charged mucosal surfaces, increasing residence time and drug absorption.

  • Control Formulation Stability: Formulations can be designed to be stable at a storage pH but change properties upon application or dilution in a physiological medium.[15]

Conclusion and Future Outlook

N-Decylaminoethanol is a versatile, stimuli-responsive surfactant with significant potential in the development of advanced microemulsion-based drug delivery systems. Its pH-dependent nature allows for intelligent formulation design that can respond to specific biological cues. The protocols detailed in this guide provide a robust starting point for researchers to systematically formulate and characterize N-Decylaminoethanol microemulsions. Future work should focus on determining its precise critical micelle concentration (CMC) and HLB value, and exploring its efficacy in delivering specific therapeutic agents in vitro and in vivo.

References

  • Title: pH-Responsive Regulation of a Surfactant-Free Microemulsion Based on Hydrophobic Deep Eutectic Solvents Source: PubMed URL: [Link]

  • Title: N-Methyl ethanolamine - Factory, Suppliers, Manufacturers from China Source: O-Kchem.com URL: [Link]

  • Title: 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh Source: Ankara University URL: [Link]

  • Title: The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap Source: Journal of Surfactants and Detergents URL: [Link]

  • Title: Status of surfactants as penetration enhancers in transdermal drug delivery Source: PMC - NIH URL: [Link]

  • Title: N-Methylethanolamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Surfactants: their critical role in enhancing drug delivery to the lungs Source: PubMed URL: [Link]

  • Title: List of Oils and Emulsifiers with HLB Values Source: HLB Calculator URL: [Link]

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  • Title: (PDF) Study of Surfactant and Their Use in Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Novel cationic pH-responsive poly(N,N-dimethylaminoethyl methacrylate) microcapsules prepared by a microfluidic technique Source: PubMed URL: [Link]

  • Title: 2-(Decylamino)ethanol Source: PubChem - NIH URL: [Link]

  • Title: Microemulsions and Nanoemulsions in Skin Drug Delivery Source: PMC - NIH URL: [Link]

  • Title: Synthesis and physicochemical study of novel amino acid based surfactants Source: Chalmers Publication Library URL: [Link]

  • Title: Exploring the Applications of N-Methylethanolamine in Industrial Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant Source: Semantic Scholar URL: [Link]

  • Title: pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant Source: MDPI URL: [Link]

  • Title: Formulation Development and Evaluation of Microemulsion Based Lornoxicam Gel Source: Pharmatutor URL: [Link]

  • Title: Hydrophilic-Lipophilic Balance (HLB)
  • Title: Novel Pickering emulsifiers based on pH-responsive poly(2-(diethylamino)ethyl methacrylate) latexes Source: PubMed URL: [Link]

  • Title: Self-assembled surfactant nano-structures important in drug delivery: A review Source: National Institute of Science Communication and Information Resources URL: [Link]

  • Title: (PDF) Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin Source: ResearchGate URL: [Link]

  • Title: The Physicochemical and Functional Properties of Biosurfactants: A Review Source: MDPI URL: [Link]

  • Title: Amines & Surfactants Source: Technical Products Inc of Ohio URL: [Link]

  • Title: Physicochemical properties of diethanolamine surfactants Source: ResearchGate URL: [Link]

  • Title: Structure of Microemulsion Formulated with Monoacylglycerols in the Presence of Polyols and Ethanol Source: PMC - NIH URL: [Link]

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Application Note: Leveraging N-Decylaminoethanol for Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ionizable Lipids in Modern Therapeutics

The advent of mRNA vaccines and RNAi therapies has underscored the critical need for safe and effective delivery vehicles.[1][2] Lipid Nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, largely due to the innovative use of ionizable lipids.[3][4][5] These lipids possess a unique, pH-dependent charge that is fundamental to their function. At a low pH during formulation, they are cationic, enabling the electrostatic complexation and encapsulation of negatively charged payloads like mRNA or siRNA.[5][6] Upon entering the bloodstream at physiological pH (~7.4), they become nearly neutral, reducing systemic toxicity and interaction with blood components.[6][7]

This application note focuses on N-Decylaminoethanol , a model ionizable lipid, to provide a foundational understanding and a detailed protocol for synthesizing LNPs. Its structure, featuring a tertiary amine headgroup and a ten-carbon hydrophobic tail, serves as an excellent exemplar for elucidating the core principles of LNP self-assembly and function. We will explore the causal science behind formulation choices and provide a robust, self-validating protocol for producing LNPs suitable for research and preclinical development.

The Core Principle: pH-Dependent Ionization and Self-Assembly

The efficacy of N-Decylaminoethanol in LNP formulations is dictated by the pKa of its tertiary amine headgroup.

  • At Acidic pH (e.g., pH 4.0): The amino group is protonated, conferring a positive charge (cationic state). This charge drives the electrostatic interaction with the phosphate backbone of nucleic acids, initiating the formation of the nanoparticle core.

  • At Physiological pH (e.g., pH 7.4): The amino group is deprotonated and becomes neutral. This charge neutralization on the LNP surface is crucial for particle stability in circulation and minimizing non-specific interactions.[7]

This pH-responsive behavior is also vital for intracellular delivery. After cellular uptake via endocytosis, the LNP is trafficked into an endosome, which naturally acidifies.[8] This drop in pH re-protonates the N-Decylaminoethanol, facilitating the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm—a phenomenon often explained by the "proton sponge effect".[8]

G cluster_0 LNP Formulation (Acidic, pH ~4) cluster_1 Endosomal Escape (Acidic, pH ~5.5-6.5) NDA_protonated N-Decylaminoethanol (Cationic, R₃N⁺H) Core Electrostatic Complexation NDA_protonated->Core Interaction NA Nucleic Acid (Anionic, PO₄⁻) NA->Core Encapsulation LNP_Endosome LNP in Endosome Core->LNP_Endosome Systemic Circulation (Neutral, pH 7.4) & Cellular Uptake Membrane_Disruption Membrane Disruption LNP_Endosome->Membrane_Disruption Re-protonation Payload_Release Payload Release to Cytoplasm Membrane_Disruption->Payload_Release

Caption: Mechanism of N-Decylaminoethanol in LNP formation and payload delivery.

LNP Formulation: A Multi-Component System

A stable and effective LNP is not formed from the ionizable lipid alone. It is a carefully balanced formulation of multiple lipid types, each serving a distinct purpose.[4][5][7] A typical four-component system is used in the following protocols.

ComponentExampleMolar Ratio (%)Primary Role & Rationale
Ionizable Lipid N-Decylaminoethanol40 - 50Payload Encapsulation & Release: Forms the core structure by complexing with the nucleic acid cargo and facilitates endosomal escape.[4][7]
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10 - 15Structural Stability: A phospholipid that helps form the lipid bilayer structure, stabilizing the nanoparticle.[7]
Structural Lipid Cholesterol35 - 45Particle Integrity & Fluidity: Modulates the rigidity and stability of the lipid bilayer, preventing premature drug leakage and aiding in membrane fusion.[5][7]
PEGylated Lipid DMG-PEG20001 - 2Steric Stabilization: Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing clearance by the immune system, thus increasing circulation time.[7]

Experimental Protocol: LNP Synthesis via Microfluidic Mixing

This protocol details the synthesis of LNPs using a microfluidic mixing technique. This method allows for the rapid and controlled mixing of a lipid-ethanol solution with an aqueous nucleic acid solution, leading to precise and reproducible nanoparticle self-assembly.[5]

Required Materials & Reagents
  • Lipids: N-Decylaminoethanol, DSPC, Cholesterol, DMG-PEG2000

  • Solvent: 200 Proof, anhydrous ethanol

  • Aqueous Buffer: 50 mM Sodium Citrate Buffer, pH 4.0

  • Dialysis Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • Payload: mRNA or siRNA of interest

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr Ignite/Benchtop or similar)

    • Microfluidic cartridge

    • Syringe pumps

    • Dialysis cassette (e.g., 10 kDa MWCO Slide-A-Lyzer)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential

    • Fluorometer and nucleic acid quantification assay (e.g., RiboGreen)

Step-by-Step Synthesis Workflow

G cluster_A Lipid Phase (Ethanol) cluster_B Aqueous Phase (Citrate Buffer, pH 4) A Step 1: Prepare Stock Solutions A1 Dissolve Lipids in Ethanol (e.g., 50:10:38.5:1.5 molar ratio) A2 Dilute Nucleic Acid (e.g., 0.05 mg/mL) B Step 2: Microfluidic Mixing (Total Flow Rate: 12 mL/min, FRR: 3:1) C Step 3: Maturation & Dilution B->C D Step 4: Buffer Exchange (Dialysis) C->D E Step 5: Concentration & Sterilization D->E F Step 6: Characterization E->F A1->B A2->B

Caption: High-level workflow for LNP synthesis and characterization.

Detailed Procedure

Step 1: Preparation of Stock Solutions

  • Lipid Stock (in Ethanol): Prepare a combined lipid stock solution in 100% ethanol. For a 10 mM total lipid concentration with a 50:10:38.5:1.5 molar ratio (N-Decylaminoethanol:DSPC:Cholesterol:DMG-PEG2000), dissolve the appropriate weight of each lipid.

    • Scientist's Note: Ethanol is a critical solvent that fully solubilizes the lipids, creating a homogenous organic phase.[6][9] The presence of ethanol is also key to the self-assembly process upon rapid mixing with the aqueous phase.[10]

  • Aqueous Stock (in Buffer): Dilute your nucleic acid (e.g., mRNA) in 50 mM Sodium Citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05 mg/mL).

    • Rationale: The acidic buffer ensures the N-Decylaminoethanol is protonated and positively charged, which is essential for complexing with the negatively charged nucleic acid.

Step 2: Microfluidic Mixing

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into a second syringe.

  • Set the pump flow rate ratio (FRR) to 3:1 (Aqueous:Ethanol). For example, set the aqueous phase pump to 9 mL/min and the lipid phase pump to 3 mL/min for a total flow rate (TFR) of 12 mL/min.

    • Scientist's Note: The rapid, turbulent mixing within the microfluidic channels causes a rapid change in solvent polarity. This forces the hydrophobic lipid tails to shield themselves from the aqueous environment, driving the self-assembly of lipids and nucleic acids into nanoparticles. The FRR is a critical parameter that influences final particle size.

  • Collect the resulting milky-white nanoparticle suspension.

Step 3: Downstream Processing

  • Dilution & Maturation: Immediately dilute the collected sample 1:1 with the citrate buffer (pH 4.0) and allow it to mature for 30 minutes at room temperature.

  • Buffer Exchange: Transfer the LNP suspension to a dialysis cassette (10 kDa MWCO). Dialyze against 1x PBS (pH 7.4) for at least 18 hours, with two buffer changes.

    • Rationale: Dialysis serves two key purposes: it removes the residual ethanol, which can be cytotoxic and destabilize the LNPs, and it raises the pH to 7.4.[6][9] This neutralizes the surface charge of the LNPs, making them stable for storage and in vivo use.

  • Concentration and Sterilization: Recover the dialyzed LNPs. If necessary, concentrate them using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO). Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Quality Control and Characterization

Thorough characterization is essential to validate the synthesis protocol and ensure the nanoparticles meet the required specifications for any downstream application.[11]

ParameterMethodTypical SpecificationRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)70 - 120 nmSize influences biodistribution, cellular uptake, and potential for renal clearance.[12]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle size distribution. A low PDI is critical for reproducible performance.[13]
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4 (~0 to -10 mV)Confirms the successful neutralization of the ionizable lipid after buffer exchange, which is key for in vivo stability.
Encapsulation Efficiency (%EE) RiboGreen Assay (or similar)> 90%Measures the percentage of the initial nucleic acid payload that is successfully encapsulated within the LNPs.
Nucleic Acid Integrity Gel ElectrophoresisNo degradationConfirms that the synthesis process did not damage the nucleic acid payload.
Protocol: Measuring Encapsulation Efficiency (%EE)
  • Prepare a 0.1% Triton X-100 solution in TE buffer.

  • In a 96-well plate, add samples in duplicate:

    • Total RNA: Mix 10 µL of LNP sample with 90 µL of the 0.1% Triton X-100 solution (to lyse the LNPs).

    • Free RNA: Mix 10 µL of LNP sample with 90 µL of TE buffer (no Triton).

  • Add the RiboGreen reagent to all wells according to the manufacturer's protocol and incubate.

  • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate %EE using the formula: %EE = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

Conclusion

N-Decylaminoethanol serves as an effective model compound for understanding and developing ionizable lipid nanoparticles. The protocols outlined in this application note, centered on a robust microfluidic synthesis method, provide a validated workflow for producing LNPs with controlled size and high payload encapsulation. By carefully controlling formulation parameters and performing rigorous characterization, researchers can confidently produce high-quality nanoparticles for a wide range of drug delivery applications, from basic research to the development of next-generation genetic medicines.

References

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis.
  • Garg, T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology.
  • Corrias, F., & Lai, F. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI.
  • Jeon, J. H., et al. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid for mRNA Delivery. International Journal of Nanomedicine.
  • Kim, M., et al. (2024). Rational Design of Lipid Nanoparticles for Enhanced mRNA Vaccine Delivery via Machine Learning. ResearchGate.
  • Sato, Y., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols.
  • Li, L., et al. (2023). Dual Ethanolamine Head Groups in Ionizable Lipids Facilitate Phospholipid-free Stable Nanoparticle Formulation for Augmented and Safer mRNA Delivery. bioRxiv.
  • Lu, J., et al. (2023). Enrichment of nano delivery platforms for mRNA-based nanotherapeutics. Journal of Nanobiotechnology.
  • Hardianto, A., et al. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Molecules.
  • Hardianto, A., et al. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Oriental Journal of Chemistry.
  • Veiga, N., et al. (2021). Nanomedicine based approaches on mRNA delivery. Journal of Materials Chemistry B.
  • Fan, Y., & Marioli, M. (2023). Lipid nanoparticles: Composition, formulation, and application. Asian Journal of Pharmaceutical Sciences.
  • Cooper, D. L., et al. (2014). Nanoparticles in drug delivery: mechanism of action, formulation and clinical application towards reduction in drug-associated nephrotoxicity. Expert Opinion on Drug Delivery.
  • Zhang, Y., et al. (2023). Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape. Journal of Controlled Release.
  • Hardianto, A., et al. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. ResearchGate.
  • Kasaraneni, N. (2024). Analytical Characterization Techniques for Nanoparticle mRNA Therapeutics. Labroots.

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N-Decylaminoethanol in Drug Delivery Systems: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Amphiphilic Moiety

N-Decylaminoethanol is an amphiphilic molecule characterized by a ten-carbon alkyl (decyl) chain, which imparts significant lipophilicity, and a hydrophilic ethanolamine headgroup. This dual nature makes it a highly versatile excipient in the formulation of advanced drug delivery systems. Its primary applications leverage its ability to interact with and modify the properties of biological barriers, such as the skin, and to self-assemble into supramolecular structures like nanoparticles.

This guide provides an in-depth exploration of N-Decylaminoethanol's role in two key areas: as a chemical penetration enhancer in transdermal drug delivery and as a putative ionizable lipid in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. We will detail the underlying mechanisms of action, provide validated protocols for formulation and characterization, and discuss critical safety considerations.

Physicochemical Properties

A thorough understanding of a material's properties is fundamental to its effective application in formulation science.

PropertyValueSource
IUPAC Name 2-(decylamino)ethanol[1]
Molecular Formula C12H27NO[1]
Molecular Weight 201.35 g/mol [1]
CAS Number 15196-28-8[1]
XLogP3-AA 3.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Application I: Transdermal Drug Delivery - A Chemical Penetration Enhancer

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the systemic delivery of most therapeutic agents.[2][3] Chemical penetration enhancers (CPEs) are excipients that reversibly decrease the barrier resistance of the stratum corneum, facilitating drug permeation.[4][5] N-Decylaminoethanol, with its alkyl chain and polar headgroup, is structurally suited to function as an effective CPE.

Mechanism of Action

The efficacy of N-Decylaminoethanol as a CPE is rooted in the "Lipid-Protein-Partitioning" theory.[6] It is believed to act via one or more of the following mechanisms:

  • Disruption of Intercellular Lipids: The lipophilic decyl chain partitions into the highly ordered intercellular lipid lamellae of the stratum corneum. This integration disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating transient hydrophilic pathways for drug molecules to traverse.[6][7]

  • Interaction with Intracellular Proteins: The ethanolamine headgroup can interact with intracellular keratin domains, potentially causing conformational changes that further increase skin permeability.[6]

  • Enhanced Drug Partitioning: By altering the physicochemical environment of the skin, N-Decylaminoethanol can improve the partitioning of a drug from its vehicle (e.g., a gel or cream) into the stratum corneum.[6]

G cluster_2 Systemic Circulation Drug Drug Molecule Lipids Intercellular Lipids (Highly Ordered) Drug->Lipids 3. Enhanced Partitioning & Permeation Enhancer N-Decylaminoethanol Enhancer->Lipids 1. Disrupts Lipid Packing (Increases Fluidity) Corneocytes Corneocytes (Keratin-filled) Enhancer->Corneocytes 2. Interacts with Proteins Vehicle Topical Vehicle (Gel, Cream) Blood Capillary Network Lipids->Blood Drug Absorption

Caption: Mechanism of N-Decylaminoethanol as a skin penetration enhancer.

Protocol 1: Formulation of a Transdermal Hydrogel

This protocol describes the preparation of a 2% (w/w) hydrogel of a model drug (e.g., Ketoprofen) using N-Decylaminoethanol as a penetration enhancer.

Materials & Equipment:

  • Model Drug (e.g., Ketoprofen)

  • N-Decylaminoethanol

  • Gelling Agent (e.g., Carbopol 940)

  • Co-solvent (e.g., Propylene Glycol)

  • Neutralizing Agent (e.g., Triethanolamine)

  • Purified Water

  • Magnetic Stirrer and Stir Bar

  • Analytical Balance

  • pH Meter

  • Viscometer

Procedure:

  • Gelling Agent Dispersion: Accurately weigh Carbopol 940 (e.g., 1.0 g) and slowly disperse it in a beaker containing a known volume of purified water (e.g., 80 mL) under constant stirring. Avoid clump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to form a translucent mucilage.

  • Drug & Enhancer Solubilization: In a separate beaker, accurately weigh the model drug (2.0 g) and N-Decylaminoethanol (e.g., 3.0 g). Add propylene glycol (e.g., 10 g) and stir until a clear solution is formed. Gentle warming may be applied if necessary.

  • Incorporation: Slowly add the drug-enhancer solution from Step 2 to the hydrated Carbopol mucilage from Step 1 with continuous stirring.

  • Neutralization & Gel Formation: Add Triethanolamine dropwise to the mixture while monitoring the pH. Continue addition until a pH of ~6.5-7.0 is achieved. The mixture will thicken to form a clear, viscous gel.

  • Final Volume Adjustment: Add purified water to make up the final weight to 100 g. Mix thoroughly to ensure homogeneity.

  • Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2: Characterization of the Transdermal Formulation

1. Physicochemical Evaluation: [8][9]

  • Appearance and Homogeneity: Visually inspect the gel for clarity, color, and the presence of any particulate matter.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the gel. The ideal pH should be compatible with skin (typically 5.5-7.0).

  • Drug Content Uniformity: Accurately weigh several samples from different parts of the gel, dissolve them in a suitable solvent, and analyze the drug concentration using a validated method like UV-Vis spectrophotometry or HPLC.[10]

2. In Vitro Permeation Studies: [10] This is a critical step to evaluate the efficacy of the penetration enhancer.

  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane: Excised rat or porcine skin is commonly used as a model for human skin. A synthetic membrane can also be used for initial screening.[10]

  • Procedure:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37°C with constant stirring.[10]

    • Apply a known quantity of the formulated gel to the surface of the skin in the donor compartment.

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method (HPLC or UV-Vis).

    • Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The enhancement ratio (ER) can be calculated by dividing the Jss of the enhancer-containing formulation by that of a control formulation without the enhancer.

Application II: Lipid Nanoparticles - A Potential Ionizable Lipid

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, such as mRNA and siRNA.[11] A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[12]

The structure of N-Decylaminoethanol, featuring a tertiary amine headgroup and a lipid tail, makes it a candidate for use as an ionizable lipid . Ionizable lipids are arguably the most critical component, as they are positively charged at low pH (enabling encapsulation of negatively charged nucleic acids) and become neutral at physiological pH, which facilitates cargo release into the cytoplasm.[11][13]

Mechanism of Action (as an Ionizable Lipid)
  • Encapsulation (Low pH): During formulation, lipids are dissolved in an ethanol phase and rapidly mixed with an acidic aqueous phase (pH ~4.0) containing the nucleic acid cargo. At this low pH, the tertiary amine of N-Decylaminoethanol becomes protonated (positively charged), allowing it to electrostatically interact with and condense the negatively charged phosphate backbone of the RNA, initiating the self-assembly of the LNP core.[13]

  • Systemic Circulation (Neutral pH): After formulation and buffer exchange to a physiological pH (~7.4), the N-Decylaminoethanol deprotonates, rendering the LNP surface nearly neutral. This neutrality is crucial for reducing immunogenicity and preventing rapid clearance from the bloodstream.

  • Cellular Uptake & Endosomal Escape: LNPs are taken up by cells via endocytosis. Inside the endosome, the internal pH drops to ~5.0-6.0. This acidic environment re-protonates the N-Decylaminoethanol, giving the LNP a net positive charge. It is hypothesized that these positively charged lipids then interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the RNA cargo into the cytoplasm where it can be translated.[11]

G cluster_0 1. Formulation (pH 4.0) cluster_1 2. Circulation (pH 7.4) cluster_2 3. Cellular Uptake & Release Lipid_EtOH Lipids in Ethanol (N-Decylaminoethanol) LNP_Formed Self-Assembly (LNP Core Formation) Lipid_EtOH->LNP_Formed Microfluidic Mixing RNA_Aq RNA in Acidic Buffer RNA_Aq->LNP_Formed LNP_Neutral Neutral Surface LNP LNP_Formed->LNP_Neutral Buffer Exchange Endocytosis Endocytosis LNP_Neutral->Endocytosis Endosome Endosome (pH ~5.5) Endocytosis->Endosome Release Endosomal Escape (RNA release to Cytoplasm) Endosome->Release Re-protonation of N-Decylaminoethanol Disrupts Membrane

Caption: Workflow for LNP formulation and intracellular delivery.

Protocol 3: Formulation of LNPs via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating a model mRNA using a microfluidic device (e.g., NanoAssemblr®).

Materials & Equipment:

  • N-Decylaminoethanol (as the ionizable lipid)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Model mRNA

  • Ethanol (200 proof, anhydrous)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solution (Ethanol Phase):

    • Prepare individual stock solutions of each lipid in ethanol. Gentle heating (60-65°C) may be required for DSPC and cholesterol.[14]

    • Combine the individual lipid stocks in a glass vial to achieve a final molar ratio of 50:10:38.5:1.5 (N-Decylaminoethanol:DSPC:Cholesterol:DMG-PEG 2000).[13][14]

    • Add ethanol to reach a final total lipid concentration of ~12.5 mM.[13] Vortex to mix thoroughly. This is the "Lipid Mix".

  • Prepare mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock on ice.

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the Lipid Mix into the syringe for the ethanol channel.

    • Load the mRNA solution into the syringe for the aqueous channel.

    • Set the flow rate ratio to 3:1 (Aqueous:Ethanol) .

    • Initiate mixing. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs. The solution should appear cloudy/opaque upon mixing.[14]

  • Purification and Buffer Exchange:

    • Immediately after formation, the LNP solution contains a high concentration of ethanol, which can destabilize the particles.[15][16][17]

    • Dilute the collected LNP solution with PBS (pH 7.4) or transfer it to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours (with several buffer changes) to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use.

Protocol 4: Characterization of LNPs

A suite of analytical techniques is required to assess the critical quality attributes (CQAs) of the LNP formulation.[18][19]

1. Particle Size and Polydispersity Index (PDI): [18]

  • Technique: Dynamic Light Scattering (DLS).

  • Purpose: To measure the mean hydrodynamic diameter and the breadth of the size distribution.

  • Target Values: For systemic delivery, a particle size of 60-100 nm and a PDI < 0.2 are generally desired.[20]

  • Procedure: Dilute an aliquot of the LNP suspension in PBS and analyze using a DLS instrument.

2. Zeta Potential: [12][21]

  • Technique: Laser Doppler Electrophoresis.

  • Purpose: To measure the surface charge of the LNPs.

  • Target Values: Near-neutral zeta potential (~0 mV) at pH 7.4.

  • Procedure: Analyze a diluted LNP sample in a suitable buffer (e.g., 10 mM NaCl) using a zetasizer instrument.

3. Encapsulation Efficiency (EE%): [18]

  • Technique: Fluorescence Spectroscopy using a nucleic acid-binding dye (e.g., RiboGreen®).[22]

  • Purpose: To determine the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Procedure:

    • Measure the fluorescence of the intact LNP sample (measures unencapsulated, accessible RNA).

    • In a separate aliquot, add a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.[14] Measure the fluorescence again (measures total RNA).

    • Calculate EE% using the formula: EE% = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] * 100

4. In Vitro Transfection: [13]

  • Purpose: To confirm that the formulated LNPs can successfully deliver their mRNA cargo into cells, leading to protein expression.

  • Procedure:

    • Use a suitable cell line (e.g., HEK293T cells).

    • Add varying concentrations of the mRNA-LNP formulation to the cell culture media.

    • Incubate for 24-48 hours.

    • If the mRNA encodes a reporter protein (e.g., eGFP), assess protein expression using fluorescence microscopy or flow cytometry.

Safety and Toxicological Considerations

While excipients are often considered inert, their safety must be rigorously evaluated.[23][24][25]

  • Skin Irritation: As an alkylamine, N-Decylaminoethanol can be corrosive or irritating to the skin and eyes, particularly at high concentrations.[26] Formulation development must include skin irritation studies (e.g., using reconstructed human epidermis models) to determine a safe and non-irritating concentration for topical use.

  • Systemic Toxicity: The oral LD50 for ethanolamine in rabbits is 1.0-2.9 g/kg, indicating moderate acute toxicity.[27] The systemic toxicity of N-Decylaminoethanol would need to be thoroughly evaluated in preclinical studies for any drug delivery system.

  • Nitrosamine Formation: A significant concern for any secondary or tertiary amine, including N-Decylaminoethanol, is the potential to react with nitrosating agents (like nitrites, which can be present in other excipients or formed in vivo) to create N-nitroso compounds.[28][29] Many nitrosamines are potent carcinogens. Therefore, formulations containing N-Decylaminoethanol should not include nitrosating agents, and this potential risk must be addressed during safety assessments.[27][28][29][30]

  • Choline Metabolism: Some ethanolamines have been shown to inhibit choline uptake, which could potentially disrupt phospholipid metabolism.[29] This is another area that warrants investigation during preclinical safety evaluation.

References

  • Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]

  • Lipid Nanoparticle Analysis | Accurate Insights with Envision NTA. Hyperion Analytical. Available at: [Link]

  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Barnett Technical Services. Available at: [Link]

  • Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Semantic Scholar. Available at: [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Curapath. Available at: [Link]

  • Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics | Request PDF. ResearchGate. Available at: [Link]

  • On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Characterization of Transdermal Drug Delivery Systems: Retrospect and Future Prospects. ResearchGate. Available at: [Link]

  • Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs. ResearchGate. Available at: [Link]

  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation. ACS Publications. Available at: [Link]

  • evaluation and characterization of transdermal therapeutic systems: an exhaustive pictorial and figurative review. ResearchGate. Available at: [Link]

  • FORMULATION AND CHARACTERIZATION OF TRANSDERMAL PATCHES: A REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Ethanolamine Ingredient Allergy Safety Information. SkinSAFE. Available at: [Link]

  • The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review. MDPI. Available at: [Link]

  • Development And Characterization Of Transdermal Drug Delivery System. PharmaTutor. Available at: [Link]

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. CloudSDS. Available at: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

  • mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Current Protocols. Available at: [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid, ARV-T1, Demonstrate Potent In Vitro and In Vivo mRNA Delivery. International Journal of Nanomedicine. Available at: [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI. Available at: [Link]

  • Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. PubMed. Available at: [Link]

  • Formulation of self-emulsifying drug delivery systems. Monash University. Available at: [Link]

  • Novel Approach to Lipid Nanoparticle Engineering. AZoLifeSciences. Available at: [Link]

  • Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Brieflands. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

  • Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Dovepress. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. Available at: [Link]

  • Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed. Available at: [Link]

  • 2-(Decylamino)ethanol. PubChem. Available at: [Link]

  • An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate. Available at: [Link]

  • The safety of pharmaceutical excipients. PubMed. Available at: [Link]

  • Amino Acid-Based Transdermal Penetration Enhancers. SpringerLink. Available at: [Link]

  • The safety of pharmaceutical excipients. . Available at: [Link]

  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. PMC. Available at: [Link]

  • (PDF) The safety of pharmaceutical excipients. ResearchGate. Available at: [Link]

  • DIETHYLAMINOETHANOL. Ataman Kimya. Available at: [Link]

  • Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions. MDPI. Available at: [Link]

  • Diethylethanolamine. Wikipedia. Available at: [Link]

  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Semantic Scholar. Available at: [Link]

  • Lipid nanoparticles: Composition, formulation, and application. PMC. Available at: [Link]

  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. MDPI. Available at: [Link]

  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. OUCI. Available at: [Link]

  • WO2024054843A2 - Lipids for use in lipid nanoparticle formulations.Google Patents.
  • Diethylethanolamine. PubChem. Available at: [Link]

  • Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. PMC. Available at: [Link]

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Application Notes & Protocols: N-Decylaminoethanol as a High-Efficacy Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers on the application of N-Decylaminoethanol as a corrosion inhibitor for steel. While direct literature on this specific long-chain amino alcohol is emerging, its performance and mechanism can be expertly inferred from extensive studies on its structural analogs (e.g., N,N'-Dimethylaminoethanol) and well-established principles of corrosion science. We present the theoretical framework for its inhibition mechanism, detailed protocols for its evaluation using electrochemical and gravimetric techniques, and a guide to interpreting the expected results. The core hypothesis is that the combination of a polar amino-alcohol head group and a long hydrophobic decyl tail allows N-Decylaminoethanol to form a dense, persistent, and highly effective protective barrier on steel surfaces.

Part 1: Theoretical Framework and Mechanism of Action

Molecular Structure Analysis

N-Decylaminoethanol (C₁₂H₂₇NO) is an amphiphilic molecule featuring two key structural components that dictate its function as a corrosion inhibitor:

  • Polar Head Group: Comprising a secondary amine (-NH-) and a hydroxyl (-OH) group. The lone pair electrons on the nitrogen and oxygen atoms serve as active centers for adsorption onto the steel surface. These groups can form coordinate bonds with the vacant d-orbitals of iron atoms, anchoring the molecule to the surface.

  • Non-Polar Tail: A ten-carbon alkyl chain (decyl group, -C₁₀H₂₁). This long, hydrophobic tail is crucial for forming a protective barrier. Once the head group is anchored, the tails orient themselves away from the metal surface, creating a dense, water-repellent film.

This dual-function structure is critical for its efficacy. The strength of the anchor (head group) determines the stability of the film, while the length and density of the tail determine the effectiveness of the barrier against corrosive species like water, oxygen, and chloride ions.

Proposed Mechanism of Inhibition

The corrosion inhibition by N-Decylaminoethanol is a surface phenomenon governed by adsorption. The process can be described in two steps:

  • Adsorption at the Steel-Solution Interface: In an aqueous corrosive medium, the N-Decylaminoethanol molecules move to the steel surface. The nitrogen and oxygen atoms in the polar head donate electrons to the vacant d-orbitals of iron atoms, establishing a stable adsorptive bond. This can be a form of physical adsorption (electrostatic interactions) or chemical adsorption (coordinate bonding), a process often described as physio-chemical adsorption.[1][2]

  • Formation of a Hydrophobic Barrier: Following adsorption, the hydrophobic decyl chains pack together, creating a dense molecular film. This film acts as a physical barrier, displacing water molecules from the steel surface and preventing the diffusion of corrosive agents to the metal. The length of the decyl chain is expected to provide significantly greater surface coverage and a more robust barrier compared to short-chain analogs.[3]

This mechanism suggests that N-Decylaminoethanol functions as a mixed-type inhibitor . It blocks both anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reaction sites by blanketing the surface, thereby reducing the overall corrosion rate.[2][4]

Caption: Mechanism of N-Decylaminoethanol on a steel surface.

Theoretical Validation via Quantum Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the potential efficacy of a corrosion inhibitor before synthesis or extensive testing.[5][6] Key parameters include:

  • EHOMO (Highest Occupied Molecular Orbital Energy): Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger adsorption.

  • ELUMO (Lowest Unoccupied Molecular Orbital Energy): Represents the electron-accepting ability. A lower ELUMO value suggests the molecule can accept electrons from the metal, forming feedback bonds.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus better inhibition potential.

  • Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the charged metal surface.

Table 1: Predicted Quantum Chemical Properties and Their Significance

Parameter Significance for Inhibition Expected Trend for N-Decylaminoethanol
EHOMO High value indicates strong electron-donating ability for adsorption.[7] High, due to lone pairs on N and O atoms.
ΔE (Energy Gap) Low value indicates higher reactivity and better inhibition.[5] Relatively low, suggesting good reactivity with the metal surface.
Dipole Moment (μ) High value enhances adsorption on the steel surface.[7] Moderate to high, facilitating electrostatic interactions.

| Molecular Surface Area | Larger area provides greater surface coverage. | High, due to the long decyl chain, leading to a more effective barrier. |

Part 2: Experimental Evaluation Protocols

To validate the efficacy of N-Decylaminoethanol, a series of standardized experiments should be conducted.

Protocol 1: Gravimetric (Weight Loss) Measurement

This fundamental method provides a direct measure of metal loss and is the basis for calculating inhibition efficiency.[8][9]

Methodology:

  • Coupon Preparation:

    • Cut steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with progressively finer grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit).

    • Degrease with acetone, rinse with deionized water, and dry in a desiccator.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl).

    • Prepare a series of test solutions with varying concentrations of N-Decylaminoethanol (e.g., 50, 100, 200, 500, 1000 ppm). Include a blank solution (0 ppm inhibitor) as a control.

    • Fully immerse one prepared coupon into each test solution for a set duration (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Post-Immersion Cleaning & Weighing:

    • Remove the coupons from the solutions.

    • Scrub gently with a soft brush in a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1 L HCl) to remove corrosion products without attacking the base metal.

    • Rinse thoroughly with deionized water and acetone, then dry.

    • Reweigh the coupon (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR in mm/year): CR = (87.6 × ΔW) / (D × A × T) where ΔW is in mg, D is the steel density (g/cm³), A is the surface area (cm²), and T is the immersion time (hours).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Weight_Loss_Workflow A Prepare & Weigh Steel Coupon (W1) B Immerse in Corrosive Solution (with/without Inhibitor) A->B C Remove, Clean & Dry Coupon B->C D Reweigh Coupon (W2) C->D E Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) D->E

Caption: Workflow for the gravimetric (weight loss) method.

Protocol 2: Electrochemical Analysis

Electrochemical methods offer rapid and mechanistic insights into the corrosion process. A standard three-electrode cell is used, containing a working electrode (steel coupon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).[10]

A. Potentiodynamic Polarization (Tafel Plots) This technique determines the inhibitor's effect on the rates of anodic and cathodic reactions.

Methodology:

  • Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting logarithm of current density (log i) versus potential (E).

  • Data Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).

  • Interpretation:

    • A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition.

    • If E_corr shifts significantly (>85 mV) towards positive or negative potentials, the inhibitor is classified as anodic or cathodic, respectively. A small shift indicates a mixed-type inhibitor.[11]

    • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the steel-solution interface.[12][13]

Methodology:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Data Analysis:

    • Nyquist Plot (Z_imaginary vs. Z_real): A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct), indicating better corrosion protection.

    • Bode Plot (Impedance & Phase Angle vs. Frequency): A higher impedance at low frequencies and a broader phase angle peak also signify enhanced protection.

    • Model the data using an equivalent electrical circuit to quantify R_ct and the double-layer capacitance (C_dl). A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the inhibitor film.

    • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Electrochemical_Workflow cluster_0 Setup cluster_1 Methods cluster_2 Analysis A 3-Electrode Cell Assembly (Steel WE, Ref, Counter) B Stabilize at OCP A->B C Potentiodynamic Polarization (Tafel Scan) B->C D Electrochemical Impedance Spectroscopy (EIS Scan) B->D E Calculate i_corr, E_corr Determine Inhibitor Type C->E F Calculate R_ct, C_dl Analyze Protective Film D->F

Caption: Workflow for electrochemical evaluation of inhibitors.

Protocol 3: Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the steel surface, experimental data can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used for this purpose.[14][15]

Methodology:

  • Calculate the degree of surface coverage (θ) at each inhibitor concentration (C) using the formula: θ = IE% / 100.

  • Plot C/θ versus C.

  • If a straight line is obtained, the adsorption follows the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface.

  • From the intercept and slope of the line, the adsorption equilibrium constant (K_ads) can be calculated. A high K_ads value indicates strong adsorption and good inhibition.

  • The Gibbs free energy of adsorption (ΔG°_ads) can then be calculated to determine if the process is spontaneous and to differentiate between physisorption and chemisorption.

Part 3: Data Presentation and Expected Outcomes

Quantitative Data Summary

Data should be organized into clear tables for comparison.

Table 2: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
0 (Blank) 50.2 12.5 -
100 15.1 3.7 70.4
200 8.0 2.0 84.0

| 500 | 3.5 | 0.9 | 92.8 |

Table 3: Example Data from Electrochemical Measurements

Inhibitor Conc. (ppm) E_corr (mV vs Ag/AgCl) i_corr (μA/cm²) R_ct (Ω·cm²) C_dl (μF/cm²) IE% (from i_corr) IE% (from R_ct)
0 (Blank) -450 150 150 300 - -
100 -442 40 600 150 73.3 75.0
200 -435 22 1150 90 85.3 86.9

| 500 | -430 | 10 | 2500 | 50 | 93.3 | 94.0 |

Expected Performance of N-Decylaminoethanol
  • High Efficiency at Low Concentrations: Due to the large molecular size and strong barrier effect of the decyl chain, N-Decylaminoethanol is expected to achieve high inhibition efficiencies (>90%) at relatively low concentrations (100-500 ppm range).

  • Mixed-Type Inhibition: The electrochemical results will likely show a reduction in both anodic and cathodic current densities with only a minor shift in E_corr, confirming its role as a mixed-type inhibitor.[2]

  • Strong Adsorption: The data is expected to fit the Langmuir adsorption isotherm well, with a high K_ads value indicating a stable and strongly adsorbed protective film.[1]

  • Surface Confirmation: Post-experiment surface analysis using SEM should show a significantly smoother steel surface compared to the pitted and corroded surface of the blank sample, visually confirming the protective action of the inhibitor film.[11][12]

References

  • Loto, R.T., Loto, C.A., & Fedotova, T. (2012). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. ResearchGate.

  • Loto, R.T., Loto, C.A., & Fedotova, T. (2012). Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. International Journal of Electrochemical Science, 7, 10763-10777.

  • Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(19), 5793.

  • Qu, Q., et al. (2012). Influence of Alkyl Chain Length of 1,3-Bis-Dialkylamino-2- Propanol on the Adsorption and Corrosion Behavior of Steel Q235 in Simulated Concrete Pore Solution. International Journal of Electrochemical Science, 7, 10833-10848.

  • Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Semantic Scholar.

  • ResearchGate. (n.d.). Langmuir adsorption isotherm model on the carbon steel surface of Poly (2-methoxyaniline) in 1 M HCl at different temperatures. ResearchGate.

  • Sathya, V., & Parameswari, K. (2017). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR, 4(9).

  • Loto, R.T., Loto, C.A., Popoola, A.P.I., & Fedotova, T. (2015). Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. ResearchGate.

  • Durnie, W., et al. (2019). Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. ACS Omega, 4(5), 8355–8365.

  • El-Shamy, A.M. (2014). The use of amino acids as corrosion inhibitors for metals. Int. J. Electrochem. Sci, 9, 3543-3556.
  • Ebenso, E.E., et al. (2012). Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium. Molecules, 17(12), 14164-14183.

  • Welle, A., et al. (2004). Interactions of N,N′-dimethylaminoethanol with steel surfaces in alkaline and chlorine containing solutions. Scholars Portal Journals.

  • Saleh, M.M., & Atia, A.A. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Materials, 16(23), 7409.

  • Abd El-Lateef, H.M., et al. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances, 12(6), 3329-3345.

  • Singh, A., et al. (2018). Analyses of New Electrochemical Techniques to Study the Behavior of Some Corrosion Mitigating Polymers on N80 Tubing Steel. ACS Omega, 3(9), 11029–11039.

  • Yang, W., et al. (2022). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. Materials, 15(24), 9012.

  • Aouniti, A., et al. (2017). Amino acid compounds as eco-friendly corrosion inhibitor in acidic media- Review. Arabian Journal of Chemistry and Environmental Research, 4, 18-30.
  • ResearchGate. (n.d.). Langmuir adsorption isotherm model of aliphatic amines on carbon steel surface at 348 K. ResearchGate.

  • El Ibrahimi, B., et al. (2017). Amino Acids and their Derivatives as Corrosion Inhibitors for Metals and Alloys. ResearchGate.

  • Kandemirli, F. (2016). QUANTUM CHEMICAL STUDY FOR AMINE DERIVATIVES. Electronic Letters on Science and Engineering, 12(2), 23-23.

  • El Ibrahimi, B., et al. (2017). Using amino acids as safe corrosion inhibitors for metals and the new trends. ResearchGate.

  • ResearchGate. (n.d.). Langmuir adsorption isotherm of AG oil on the mild steel surface. ResearchGate.

  • Ekeke, I.C., et al. (2022). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. ResearchGate.

  • Loto, R.T., Loto, C.A., & Popoola, A.P.I. (2016). Inhibition Effect of N, N'-Dimethylaminoethanol on the Pitting Corrosion Austenitic Stainless Steel Type 304. ResearchGate.

  • Okonkwo, C.C., et al. (2023). Corrosion Inhibition of Mild Steel by Ethanol Extract of Bitter Leaf (Vernonia Amygdalina): Effects of Inhibitor Concentration and Time. Progress in Chemical and Biochemical Research, 6(4), 332-343.

  • Mondal, T., & Padhan, S. (2022). INVESTIGATION ON ELECTROCHEMICAL CORROSION BEHAVIOR OF EUTECTIC Al-Si AUTOMOTIVE ALLOY IN 0.2 M HCl. Journal of Engineering Science, 13(2), E11-E20.
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Application Notes and Protocols: N-Decylaminoethanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decylaminoethanol is an amino alcohol with potential applications in cosmetic and dermatological formulations. Its structure, featuring a lipophilic ten-carbon decyl chain and a hydrophilic amino ethanol headgroup, suggests multifaceted utility as an emulsifier, pH adjuster, and potentially as an active ingredient. While direct extensive research on N-Decylaminoethanol in cosmetics is emerging, its chemical similarity to well-documented ingredients like Dimethylaminoethanol (DMAE) and other long-chain alcohols allows for informed extrapolation of its functions and formulation characteristics. These notes provide a comprehensive guide to the prospective applications, formulation protocols, and analytical considerations for N-Decylaminoethanol, emphasizing the need for empirical validation of its efficacy and safety in final formulations.

Introduction to N-Decylaminoethanol

N-Decylaminoethanol (CAS No. 15196-28-8) is a tertiary amino alcohol. Its amphiphilic nature, imparted by the distinct hydrophobic and hydrophilic moieties, positions it as a versatile ingredient in cosmetic science. The long C10 alkyl chain contributes to its oil-solubility and emollient properties, while the ethanolamine portion provides reactivity and water-solubility, influencing its role as a potential pH buffer and emulsifying agent.

Table 1: Physicochemical Properties of N-Decylaminoethanol

PropertyValueReference
Molecular FormulaC12H27NO[1]
Molecular Weight201.35 g/mol [1]
IUPAC Name2-(decylamino)ethanol[1]
SynonymsN-Decyl Ethanolamine, 2-(Decylamino)ethan-1-ol[1]
XLogP3-AA3.6[1]

The molecular structure of N-Decylaminoethanol suggests it may offer benefits analogous to other cosmetic ingredients:

  • Emulsification and Emollience: Similar to fatty alcohols, the decyl chain can provide thickening and stabilizing properties to emulsions, while also imparting a smooth, non-greasy feel to the skin.[2][3]

  • pH Adjustment: Like other amino alcohols such as diethanolamine and triethanolamine, N-Decylaminoethanol can be used to neutralize acidic components and adjust the final pH of a formulation.[4]

  • Potential Bioactivity: The ethanolamine group is a structural component of Dimethylaminoethanol (DMAE), a well-known anti-aging ingredient.[5][6] This suggests that N-Decylaminoethanol could exhibit skin-firming and anti-inflammatory properties, although this requires specific biological testing for confirmation.[5]

Postulated Mechanisms of Action and Potential Applications

While specific studies on N-Decylaminoethanol's cutaneous bioactivity are limited, we can hypothesize its mechanisms based on related compounds.

Skin Firming and Anti-Aging Effects (Hypothesized)

Drawing parallels with DMAE, N-Decylaminoethanol might contribute to a firmer skin appearance. DMAE is thought to stabilize cell membranes and potentially increase acetylcholine levels in the skin, which could lead to improved muscle tone.[5][7] The longer alkyl chain of N-Decylaminoethanol might enhance its penetration into the epidermis, potentially localizing its action more effectively.

Experimental Workflow for Efficacy Validation

G cluster_0 In Vitro Analysis cluster_1 Ex Vivo Analysis cluster_2 In Vivo Clinical Trial Cell_Culture Human Dermal Fibroblasts Treatment N-Decylaminoethanol (Various Concentrations) Cell_Culture->Treatment Collagen_Assay Collagen Synthesis Assay (e.g., Sirius Red) Treatment->Collagen_Assay Elastin_Assay Elastin Production Assay Treatment->Elastin_Assay Skin_Explants Human Skin Explants Topical_Application Formulation with N-Decylaminoethanol Skin_Explants->Topical_Application Histology Histological Analysis (e.g., H&E Staining) Topical_Application->Histology Human_Subjects Human Volunteers Split_Face_Study Split-Face Application: Test vs. Placebo Human_Subjects->Split_Face_Study Biophysical_Measurements Instrumental Assessment (Cutometer, Visioscan) Split_Face_Study->Biophysical_Measurements Expert_Grading Dermatological Grading Split_Face_Study->Expert_Grading

Caption: Workflow for validating the anti-aging efficacy of N-Decylaminoethanol.

Emulsifier and Formulation Stabilizer

The amphiphilic nature of N-Decylaminoethanol makes it a candidate for use as a co-emulsifier in oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its long carbon chain can interact with the oil phase, while the polar amino alcohol head can interact with the water phase, helping to stabilize the interface.

Logical Relationship of Emulsification

G Oil_Phase Oil Phase (Lipophilic) NDA N-Decylaminoethanol Oil_Phase->NDA Decyl Chain Interaction Water_Phase Water Phase (Hydrophilic) Water_Phase->NDA Ethanolamine Head Interaction Emulsion Stable Emulsion NDA->Emulsion

Caption: Role of N-Decylaminoethanol in stabilizing an oil-water emulsion.

Formulation Guidelines and Protocols

Given the lack of specific formulation examples for N-Decylaminoethanol, the following are generalized protocols that can be adapted. All quantities should be expressed as a percentage by weight (% w/w).[8]

Protocol for a Basic O/W Anti-Aging Cream

This protocol utilizes N-Decylaminoethanol as a co-emulsifier and potential active ingredient.

Table 2: O/W Anti-Aging Cream Formulation

PhaseINCI Name% w/wFunction
A Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Xanthan Gum0.20Thickener
B Cetearyl Alcohol3.00Thickener, Emollient
Glyceryl Stearate2.00Emulsifier
Caprylic/Capric Triglyceride5.00Emollient
N-Decylaminoethanol 1.00 - 3.00 Co-emulsifier, Active
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.10Fragrance
Citric Acid / N-Decylaminoethanolq.s.pH Adjuster

Step-by-Step Methodology:

  • Phase A Preparation: In the main vessel, disperse Xanthan Gum in Glycerin and then add Deionized Water. Heat to 75-80°C with gentle mixing.

  • Phase B Preparation: In a separate vessel, combine all Phase B ingredients and heat to 75-80°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Maintain temperature and mixing for 10-15 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion with gentle stirring.

  • Phase C Addition: At a temperature below 40°C, add the preservative system and fragrance.

  • pH Adjustment: Adjust the final pH to the desired range (typically 5.5-6.5 for skin care) using Citric Acid to lower or a small amount of N-Decylaminoethanol to raise the pH.

  • Finalization: Continue mixing until the cream is smooth and uniform.

Protocol for a Skin-Firming Serum

This protocol highlights the potential use of N-Decylaminoethanol as a primary active ingredient.

Table 3: Skin-Firming Serum Formulation

PhaseINCI Name% w/wFunction
A Deionized Waterq.s. to 100Vehicle
Sodium Hyaluronate0.50Humectant
Propanediol5.00Solvent, Humectant
B N-Decylaminoethanol 2.00 - 5.00 Active Ingredient
Polysorbate 201.00Solubilizer
C Tocopherol0.20Antioxidant
Benzyl Alcohol (and) Dehydroacetic Acid0.80Preservative
Lactic Acid / N-Decylaminoethanolq.s.pH Adjuster

Step-by-Step Methodology:

  • Phase A Preparation: In the main vessel, dissolve Sodium Hyaluronate in Deionized Water and Propanediol. Mix until uniform.

  • Phase B Preparation: In a separate vessel, pre-mix N-Decylaminoethanol with Polysorbate 20.

  • Combining Phases: Add Phase B to Phase A with gentle mixing.

  • Phase C Addition: Add the antioxidant and preservative system to the main batch and mix until fully incorporated.

  • pH Adjustment: Adjust the final pH to a range of 6.0-7.0.

  • Finalization: Mix until the serum is clear and homogeneous.

Analytical Methods for Quality Control

To ensure the quality and consistency of formulations containing N-Decylaminoethanol, appropriate analytical methods are necessary.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, likely with a C18 column and a mobile phase consisting of an acetonitrile/water gradient, can be developed for the quantification of N-Decylaminoethanol in the final product. Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities or degradation products, GC-MS can be a valuable tool.

  • pH Measurement: A calibrated pH meter should be used to ensure the final product is within the specified range.

  • Viscosity Measurement: A viscometer is essential for monitoring the rheological properties and ensuring batch-to-batch consistency of creams and lotions.

Safety and Regulatory Considerations

As with all ethanolamines used in cosmetics, there are important safety aspects to consider:

  • Irritation Potential: At high concentrations, amino alcohols can be irritating to the skin.[9] It is crucial to conduct in-house safety assessments, such as a Human Repeat Insult Patch Test (HRIPT), to determine the non-irritating concentration of N-Decylaminoethanol in the final formulation.

  • Nitrosamine Formation: A significant concern with secondary and tertiary amines in cosmetic formulations is their potential to react with nitrosating agents (such as nitrites, which can be present as impurities in other raw materials or packaging) to form N-nitrosamines.[9][10] N-nitrosamines are a class of compounds that are potentially carcinogenic. Therefore, formulations containing N-Decylaminoethanol should be carefully designed to avoid the presence of nitrosating agents. It is also recommended to conduct stability testing to ensure that N-nitrosamines are not formed over the shelf-life of the product.

  • Regulatory Status: The regulatory status of N-Decylaminoethanol should be verified in the target markets (e.g., USA, EU, Japan, China) before commercialization. As it may be a novel cosmetic ingredient, pre-market approval or notification might be required.

Conclusion

N-Decylaminoethanol presents an interesting profile for cosmetic formulators due to its amphiphilic structure, which suggests utility as a co-emulsifier, pH adjuster, and potentially as a bioactive ingredient for skin firming. While direct evidence for its efficacy and safety in cosmetic applications is not yet widely published, by drawing logical parallels with structurally related molecules like DMAE and long-chain fatty alcohols, we can establish a strong starting point for research and development. The protocols and guidelines provided herein offer a framework for incorporating N-Decylaminoethanol into various cosmetic systems. However, it is imperative that formulators conduct rigorous testing to validate the performance, stability, and safety of any new formulation containing this ingredient.

References

A comprehensive list of references will be provided upon the finalization of this document. The in-text citations refer to the search results that informed this application note.

Sources

Application Note: High-Precision Surface Tension Analysis of N-Decylaminoethanol for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Amphiphilic Nature of N-Decylaminoethanol

N-Decylaminoethanol is an amphiphilic molecule, possessing a dual chemical nature: a hydrophilic amino-ethanol head group and a hydrophobic 10-carbon decyl tail. This structure classifies it as a surfactant or surface-active agent. In aqueous solutions, these molecules exhibit a strong preference for interfaces, such as the air-water interface, where they can orient themselves to satisfy the energetic preferences of both their hydrophilic and hydrophobic moieties.[1] This interfacial activity is fundamental to its applications in drug delivery systems, emulsions, and formulations, as it directly influences properties like wetting, foaming, and emulsification.

The primary quantitative measure of this activity is surface tension (γ), the force per unit length at the surface of a liquid that causes it to behave like an elastic sheet.[2] For a pure liquid like water, this value is high (approx. 72.8 mN/m at 20°C) due to strong intermolecular hydrogen bonds.[3][4] When N-Decylaminoethanol is introduced, its molecules populate the interface, disrupting the water's cohesive energy and thereby reducing the surface tension.

A critical characteristic of any surfactant is its Critical Micelle Concentration (CMC) . This is the concentration at which the air-water interface becomes saturated with surfactant molecules, and any additional molecules added to the solution begin to self-assemble into spherical aggregates called micelles.[5][6] Measuring surface tension as a function of concentration is the most direct method to determine the CMC. Below the CMC, surface tension decreases sharply with increasing surfactant concentration. At and above the CMC, the surface tension plateaus, as newly added surfactant molecules form micelles in the bulk solution rather than further populating the saturated interface.[6][7] This application note provides a detailed experimental framework for accurately determining the surface tension profile and CMC of N-Decylaminoethanol.

Foundational Principles: Selecting the Optimal Tensiometry Method

Several methods exist for measuring surface tension, each with distinct advantages and limitations. The primary techniques include the Du Noüy ring, Wilhelmy plate, and pendant drop methods.[8][9]

  • Du Noüy Ring Method: This classical technique measures the maximum force required to pull a platinum ring from an interface.[10] While widely used and standardized (e.g., ASTM D1331, ASTM D971), it is a quasi-static method that involves expanding the surface during measurement.[10][11][12][13] This can be problematic for surfactant solutions where time is required for molecules to diffuse to the newly created surface and reach equilibrium, potentially leading to inaccurate readings.[14]

  • Pendant Drop Method: This optical technique analyzes the shape of a droplet suspended from a needle.[15] The drop's shape is governed by a balance between gravity, which elongates it, and surface tension, which seeks to keep it spherical.[16][17] By fitting the drop's profile to the Young-Laplace equation, surface tension can be calculated with high precision.[17] It is a versatile method for both static and dynamic measurements and requires only a small sample volume.[14] However, its accuracy depends heavily on the precision of the imaging system and the density difference between the phases.[16]

  • Wilhelmy Plate Method: This technique measures the force acting on a platinum plate partially immersed in the liquid.[11][18] Unlike the ring method, the plate remains stationary at the interface, allowing for true equilibrium measurements.[8][14] This makes it exceptionally well-suited for characterizing surfactant solutions and determining the CMC, as it allows sufficient time for surfactant migration and interfacial equilibrium to be established.[10] The method is robust, straightforward, and recognized by standards such as ASTM D1331.[11][12][19]

Rationale for Selection: For determining the equilibrium surface tension and CMC of N-Decylaminoethanol, the Wilhelmy plate method is the recommended primary technique due to its static nature, high accuracy, and suitability for systems requiring equilibration time.

Experimental Design & Setup

A successful measurement relies on meticulous control over the experimental environment and components.

Core Instrumentation

A force tensiometer equipped with a high-precision microbalance is required. This instrument measures the downward force exerted on the Wilhelmy plate with sub-microgram resolution. The system should include an automated or manual sample stage that can be raised and lowered smoothly to bring the liquid into contact with the plate.

Environmental Controls
  • Vibration Isolation: The tensiometer must be placed on an anti-vibration table. Even minor vibrations can disturb the liquid surface and cause significant noise in the force measurement.

  • Temperature Control: Surface tension is temperature-dependent; for water, it decreases by approximately 0.15 mN/m per °C.[3] The sample should be housed in a jacketed vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) throughout the experiment.

  • Contamination Shielding: The entire measurement area should be enclosed in a draft shield. Airborne particles and vapors can readily contaminate the liquid surface and alter surface tension readings.

Materials and Reagents
  • Wilhelmy Plate: A thin, rectangular plate made of roughened platinum is standard. Platinum is chemically inert and its high surface energy ensures complete wetting (a contact angle of zero), which is a prerequisite for accurate measurements.[8]

  • Sample Vessels: Glass vessels are recommended. All glassware must be scrupulously cleaned to remove any surface-active contaminants. A common and effective cleaning procedure involves soaking in a piranha solution or a potassium permanganate-sulfuric acid bath, followed by extensive rinsing with ultrapure water.

  • N-Decylaminoethanol: Use the highest purity available (>98%).

  • Solvent: Use ultrapure water (Type I, 18.2 MΩ·cm resistivity at 25°C) to prepare all solutions. This ensures that no ionic or organic contaminants interfere with the measurement.

Detailed Measurement Protocol

This protocol is designed to determine the CMC of N-Decylaminoethanol by measuring the surface tension of a series of aqueous solutions of varying concentrations.

Workflow Overview

G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution (High Concentration) prep_dilute Create Serial Dilutions (Logarithmic Spacing) prep_stock->prep_dilute measure_samples Measure Each Dilution (Low to High Conc.) prep_dilute->measure_samples clean Clean Plate & Glassware (Piranha / Acid Bath) calibrate Calibrate Tensiometer Balance clean->calibrate measure_h2o Measure Surface Tension of Pure Water (Control) calibrate->measure_h2o measure_h2o->measure_samples equilibrate Allow for Equilibration Time (Crucial for Surfactants) measure_samples->equilibrate for each sample plot Plot Surface Tension (γ) vs. log(Concentration) equilibrate->plot find_cmc Identify CMC at Inflection Point plot->find_cmc report Report CMC and γ_cmc find_cmc->report caption Fig 1. Experimental workflow for CMC determination.

Fig 1. Experimental workflow for CMC determination.
Step-by-Step Procedure

Part A: Preparation and Calibration

  • Clean the Wilhelmy Plate: Using laboratory tongs, hold the platinum plate over the blue flame of a Bunsen burner until it glows red-hot for approximately 30 seconds. This removes organic contaminants. Allow it to cool completely in a clean, dust-free environment.

  • Clean Glassware: Thoroughly clean the sample vessel and all glassware used for solution preparation as described in section 3.3. Rinse multiple times with ultrapure water and dry in an oven.

  • Instrument Setup: Turn on the tensiometer and allow the balance to stabilize. Mount the clean, cooled Wilhelmy plate onto the balance hook.

  • Calibration: Perform the balance calibration according to the manufacturer's instructions using a certified calibration weight.

Part B: Solution Preparation

  • Prepare Stock Solution: Accurately weigh a sufficient amount of N-Decylaminoethanol to prepare a stock solution at a concentration well above the expected CMC (e.g., 100 mM). Dissolve it in a known volume of ultrapure water.

  • Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution. It is recommended to use a logarithmic dilution series to ensure good data distribution around the CMC. For example, prepare solutions at 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 10, 20, and 50 mM.

Part C: Surface Tension Measurement

  • Measure Water (Control): Fill the clean sample vessel with ultrapure water. Place it on the sample stage and raise it until the water surface is approximately 2-3 mm below the plate.

  • Automated Measurement: Initiate the instrument's automated measurement routine. The stage will slowly raise until the liquid surface makes contact with the plate. The software will detect the point of contact and immerse the plate to a predefined depth (e.g., 2 mm).

  • Record Data: The instrument will record the force exerted on the plate. The software calculates the surface tension (γ) using the Wilhelmy equation: γ = F / (P * cosθ) Where F is the measured force, P is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

  • Verify Control: The measured surface tension of pure water should be within ±0.2 mN/m of the literature value at the measurement temperature (e.g., 72.0 mN/m at 25°C). If not, re-clean the plate and vessel.

  • Measure Samples: Replace the water with the lowest concentration N-Decylaminoethanol solution. Repeat steps 1-3.

  • Equilibration: This is a critical step. Unlike pure liquids, surfactant solutions require time for the molecules to diffuse to the interface and reach an equilibrium state. Monitor the surface tension reading over time. The measurement is considered stable when the value does not change significantly (e.g., < 0.1 mN/m) over a period of 2-5 minutes. Record this equilibrium value.

  • Proceed Through Concentrations: Repeat the measurement for each dilution, moving from the lowest to the highest concentration to minimize cross-contamination.

Data Analysis and Presentation

Data Tabulation

Organize the collected data in a clear, tabular format.

Concentration (mM)log(Concentration)Measured Force (mN)Temperature (°C)Surface Tension (γ) (mN/m)
0 (Water)-Value25.072.0
0.01-2.00Value25.0Value
0.05-1.30Value25.0Value
0.1-1.00Value25.0Value
0.5-0.30Value25.0Value
1.00.00Value25.0Value
5.00.70Value25.0Value
10.01.00Value25.0Value
20.01.30Value25.0Value
50.01.70Value25.0Value
Determining the Critical Micelle Concentration (CMC)
  • Plot the Data: Create a semi-log plot of the equilibrium surface tension (γ) on the y-axis against the logarithm of the concentration on the x-axis.

  • Identify the CMC: The resulting plot will show two distinct regions. The first region will exhibit a steep negative slope where surface tension decreases as concentration increases. The second region will be a nearly horizontal line where the surface tension is constant. The CMC is the concentration at the point of intersection of the two lines fitted to these regions.[5] The surface tension value in the plateau region is the γ_cmc.

G cluster_interface Below CMC: Interface Populates cluster_bulk_low cluster_micelle Above CMC: Micelles Form cluster_bulk_high a b c d e f g h i j k l m Micelle caption Fig 2. Surfactant orientation below and above CMC.

Sources

N-Decylaminoethanol in the formulation of industrial lubricants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-Decylaminoethanol in High-Performance Industrial Lubricants

Abstract

This document provides a comprehensive technical guide for researchers, formulators, and scientists on the integration of N-Decylaminoethanol (CAS No. 15196-28-8) into industrial lubricant formulations. N-Decylaminoethanol is a multifunctional amino alcohol additive that offers significant performance enhancements, particularly in water-miscible systems such as metalworking fluids, coolants, and hydraulic fluids. Its unique molecular structure, featuring a hydrophilic amino-alcohol head and a lipophilic ten-carbon tail, imparts a versatile combination of properties including superior corrosion inhibition, pH buffering, lubricity enhancement, and emulsion stability. This guide details the mechanisms of action, provides validated, step-by-step laboratory protocols for performance evaluation, and offers practical formulation insights to unlock the full potential of this additive.

Introduction: The Multifunctional Advantage of N-Decylaminoethanol

The demand for longer-lasting, higher-performance, and more environmentally benign industrial lubricants necessitates the use of advanced additive technologies.[1] Alkanolamines are a critical class of additives, prized for their ability to control pH and inhibit corrosion.[2][3] N-Decylaminoethanol emerges as a particularly effective molecule within this class. It combines the functions of a corrosion inhibitor, a friction modifier, and a pH buffer, allowing for the formulation of more streamlined and robust lubricant packages.[4][5]

Unlike traditional short-chain amines, the C10 alkyl chain of N-Decylaminoethanol provides enhanced surface activity and film-forming capabilities, leading to superior performance in protecting both ferrous and non-ferrous metals.[4] This guide will explore the fundamental chemistry, mechanisms, and practical application of N-Decylaminoethanol, providing formulators with the necessary protocols to validate its performance benefits.

Chemical Profile and Mechanism of Action

N-Decylaminoethanol is a secondary amino alcohol. Its efficacy is derived from its amphiphilic structure.

  • Chemical Structure: C₁₂H₂₇NO[6]

  • Molecular Weight: 201.35 g/mol [6]

  • Key Functional Groups:

    • Amino-alcohol Head (Hydrophilic): The nitrogen and oxygen atoms serve as the polar head, which possesses a strong affinity for metal surfaces. This group is responsible for surface adsorption, pH buffering, and water solubility.

    • Decyl Tail (Lipophilic): The ten-carbon alkyl chain is non-polar and hydrophobic. Once the head group adsorbs to a surface, this tail orients away from it, creating a protective, water-repellent barrier.[7]

Workflow_Corrosion_Test prep Prepare Lubricant Dilutions (e.g., 0%, 0.5%, 1.0%, 2.0% Additive) chips Place 4g of Cast Iron Chips in a Petri Dish prep->chips add_fluid Add 10mL of Test Fluid to Cover Chips chips->add_fluid filter Place Filter Paper on Top and Add 2mL of Fluid add_fluid->filter incubate Cover and Incubate for 2 Hours at Room Temp. filter->incubate evaluate Evaluate Filter Paper for Rust Stains (Pass/Fail) incubate->evaluate

Caption: Workflow for ASTM D4627 Iron Chip Corrosion Test.

Methodology:

  • Preparation: Prepare 5% dilutions of the lubricant concentrate in standardized hard water. Create several versions: a baseline without N-Decylaminoethanol, and others with incremental concentrations (e.g., 0.5%, 1.0%, 1.5% by weight of the concentrate).

  • Chip Distribution: Place 4.0 g of freshly prepared, dry cast iron chips into the bottom of a clean petri dish, spreading them evenly.

  • Fluid Application: Pour 10 mL of the test fluid over the chips.

  • Filter Paper: Place a 9 cm filter paper over the chips. Pipette an additional 2 mL of the test fluid onto the center of the filter paper to ensure it is saturated.

  • Incubation: Cover the petri dish and allow it to stand for 2 hours at room temperature.

  • Evaluation: After 2 hours, remove the filter paper and examine it for rust stains. The result is recorded as "Pass" (no stains) or "Fail" (any evidence of staining).

Data Presentation:

Formulation IDN-Decylaminoethanol Conc. (wt% in concentrate)ASTM D4627 Result (Staining)
BASE-010.0%Fail
NDAE-050.5%Fail
NDAE-101.0%Pass
NDAE-151.5%Pass
Protocol 2: Assessment of Lubricity (Friction Modification)

This protocol utilizes a High-Frequency Reciprocating Rig (HFRR) based on the principles of ASTM D6079 to measure the wear-preventing characteristics of the lubricant. [8][9]A smaller wear scar diameter (WSD) indicates superior lubricity.

Objective: To quantify the improvement in lubricity provided by N-Decylaminoethanol by measuring the reduction in wear scar diameter.

Workflow_HFRR_Test setup Assemble HFRR Test Rig with Steel Ball and Disk sample Add 2mL of Test Fluid to Reservoir setup->sample conditions Set Test Conditions: Load: 200g, Temp: 60°C Freq: 50Hz, Time: 75 min sample->conditions run_test Run Test conditions->run_test measure Clean Ball and Measure Wear Scar Diameter (μm) using Microscope run_test->measure report Report Average WSD measure->report

Caption: Workflow for HFRR Lubricity Test (ASTM D6079).

Methodology:

  • Preparation: Use the same set of lubricant dilutions as prepared in Protocol 1.

  • Apparatus Setup: Secure a polished steel test disk in the HFRR reservoir. Place a new steel ball in the vibrator arm holder.

  • Sample Introduction: Add 2 mL of the test fluid to the reservoir, ensuring the disk is fully submerged.

  • Test Execution: Lower the ball to contact the disk. Apply a 200g load. Allow the fluid temperature to stabilize at 60°C. Initiate the test, oscillating the ball with a 1 mm stroke at 50 Hz for 75 minutes. [9]5. Measurement: At the end of the test, remove the ball and clean it with a solvent. Measure the major and minor axes of the resulting wear scar under a microscope to the nearest 0.01 mm.

  • Calculation: The wear scar diameter (WSD) is reported as the average of the major and minor axes in micrometers (μm).

Data Presentation:

Formulation IDN-Decylaminoethanol Conc. (wt% in concentrate)Mean Wear Scar Diameter (μm)
BASE-010.0%580
NDAE-050.5%510
NDAE-101.0%455
NDAE-151.5%420
Protocol 3: Determination of Emulsion Stability

This protocol provides a simple, visual method for assessing the stability of an oil-in-water emulsion, a critical attribute for water-miscible lubricants. [10]Unstable emulsions will exhibit phase separation (creaming or coalescence) over time. [11][12] Objective: To evaluate the ability of N-Decylaminoethanol to contribute to the long-term stability of a lubricant emulsion.

Methodology:

  • Preparation: Prepare 100 mL of a 5% dilution of each test formulation in 100 mL graduated cylinders.

  • Mixing: Agitate each cylinder vigorously for 1 minute to form a homogenous emulsion.

  • Observation (Time Zero): Immediately record the initial total volume and appearance of the emulsion.

  • Incubation: Seal the cylinders and let them stand undisturbed at room temperature.

  • Evaluation: At set intervals (e.g., 1, 4, and 24 hours), visually inspect the cylinders for any signs of phase separation. This includes the formation of a cream layer at the top or a layer of separated oil.

  • Quantification: Measure the volume (in mL) of any separated water or oil. Calculate the percentage of total phase separation.

Data Presentation:

Formulation IDN-Decylaminoethanol Conc. (wt% in concentrate)Phase Separation after 24h (%)Observations
BASE-010.0%8%Significant oil layer separation
NDAE-050.5%4%Minor cream layer, no free oil
NDAE-101.0%<1%Homogenous, stable emulsion
NDAE-151.5%<1%Homogenous, stable emulsion

Formulation and Safety Considerations

Formulation Guidelines
  • Treat Rate: Based on performance testing, an effective concentration of N-Decylaminoethanol typically ranges from 1.0% to 3.0% by weight in the lubricant concentrate. The optimal level will depend on the base fluid and the presence of other additives.

  • pH Buffering: N-Decylaminoethanol will contribute to the reserve alkalinity of the fluid, helping to maintain a stable pH in the desired range of 8.5-9.5 for optimal biostability and corrosion control. [3]* Compatibility: It is generally compatible with common lubricant components, including other corrosion inhibitors (e.g., carboxylates), biocides, and extreme pressure (EP) additives. [5]However, compatibility testing should always be performed for a specific formulation.

Safety and Handling

N-Decylaminoethanol, like many alkanolamines, requires careful handling.

  • Hazards: It is classified as corrosive and can cause severe skin burns and eye damage. It may be harmful if swallowed and toxic in contact with skin or if inhaled. It is also a flammable liquid and vapor. [13][14]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing. * Handling: Use only in a well-ventilated area or with local exhaust ventilation. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. [14] Always consult the latest Safety Data Sheet (SDS) from the supplier before use. [13][14]

Conclusion

N-Decylaminoethanol is a highly effective, multifunctional additive for modern industrial lubricants. Its unique chemical structure enables it to deliver robust corrosion protection, enhanced lubricity, and pH control from a single molecule. By implementing the standardized protocols outlined in this guide, formulators can systematically evaluate and optimize their lubricant systems to leverage the full performance benefits of N-Decylaminoethanol, leading to the development of more durable, efficient, and reliable products.

References

  • N.A. (n.d.). How to Determine Corrosion-inhibiting Properties of Lubricants. Noria Corporation. [Link]

  • Papavinasam, S. (2013). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. NACE International. [Link]

  • Arkoudeas, P., et al. (2024). Stability and Tribological Performance of Water-Emulsified Engine Oils for Hydrogen-Fuelled Internal Combustion Engines. MDPI. [Link]

  • ASTM International. (n.d.). Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring. ASTM International. [Link]

  • Trout, J. E. (1973). Aqueous lubricant compositions containing alkanolamine salts of carboxylic acids.
  • Fingas, M., & Fieldhouse, B. (2003). Studies of water in oil emulsions and techniques to measure emulsion treating agents. ResearchGate. [Link]

  • ASTM International. (2018). ASTM D 6079 : 2018 Standard Test Method for Evaluating Lubricity of. Intertek Inform. [Link]

  • Papavinasam, S. (2013). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. ResearchGate. [Link]

  • ASTM International. (n.d.). Evaluating Lubricity of Diesel Fuels by the High-Frequency Reciprocating Rig (HFRR)1. ASTM International. [Link]

  • BASF SE. (n.d.). Amines for Metalworking Fluids. Monson Companies. [Link]

  • Hille, A., et al. (2012). Use of alkanolamines based on propylene oxide as additives in lubricants.
  • ASTM International. (2006). ASTM G185-06 - Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion. ASTM International. [Link]

  • Omar, O. A., et al. (2012). Investigation of oil and emulsion stability of locally prepared metalworking fluids. Emerald Insight. [Link]

  • Pal, P., et al. (2010). An Experimental Study of Stability of Oil-Water Emulsion. ResearchGate. [Link]

  • ASTM International. (2011). ASTM D6079-11 - Standard Test Method for Evaluating Lubricity of Diesel Fuels by the High-Frequency. ASTM International. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - N,N-Diethylethanolamine. Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem. [Link]

  • N.A. (n.d.). Lubricants and Hydraulic Fluids: Handling. Tpub. [Link]

  • Totten, G. E., et al. (2019). Lubricant Friction and Wear Testing. ASTM Digital Library. [Link]

  • Lefebvre, M. A., et al. (2014). Skin absorption of six performance amines used in metalworking fluids. PubMed. [Link]

  • N.A. (n.d.). Organic Friction Modifiers. DeveLub. [Link]

  • Angus Chemical Company. (2022). Amino Alcohol Dispersants for Waterborne Metal Coatings. PCI Magazine. [Link]

  • Biresaw, G., & Bantchev, G. (2021). Chemically Modifying Vegetable Oils to Prepare Green Lubricants. MDPI. [Link]

  • Shield Lubricants. (2024). The Science Behind Lubricant Formulation: Key Ingredients And The Role Of Lubricant Manufacturers. Shield Lubricants. [Link]

  • Navy Brand Manufacturing. (2015). Safety Data Sheet - Diethylethanolamine. Navy Brand Manufacturing. [Link]

  • Person, W. R., & Hei, R. D. (1999). Alkyl ether amine conveyor lubricant.
  • Adewuyi, A., & Abdul-Hammed, M. (2015). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. ResearchGate. [Link]

  • Warrens, B., et al. (2020). Interactions of Ethanol with Friction Modifiers in Model Engine Lubricants. MDPI. [Link]

  • Al-Mubaddel, F., et al. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]

  • Larsson, E. (2012). Fatty Amines as Friction Modifiers in Engine Oils. Chalmers Publication Library. [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Ataman Kimya. [Link]

  • Deckman, D. E., & Fetterman, D. M. (2004). Friction modifiers for engine oil composition.
  • Kharsan, M., et al. (2006). VAPOR CORROSION INHIBITOR IN LUBRICANTS. Cortec Corporation. [Link]

  • Umoren, S. A., & Solomon, M. M. (2023). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. ResearchGate. [Link]

  • Cortec Corporation. (2006). Vapor Corrosion Inhibitors in Lubricants. Cortec Corporation. [Link]

Sources

Application Notes and Protocols for the Functionalization of Nanoparticles with N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Amphiphilic Nature of N-Decylaminoethanol for Advanced Nanoparticle Engineering

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of simple nanocarriers into sophisticated therapeutic and diagnostic agents.[1] The choice of surface ligand is critical, as it dictates the nanoparticle's interaction with the biological environment, influencing its stability, biocompatibility, cellular uptake, and drug release kinetics.[2] N-Decylaminoethanol is an intriguing functionalizing agent due to its unique molecular structure, which combines a secondary amine for covalent attachment, a hydroxyl group for potential secondary interactions, and a ten-carbon alkyl (decyl) chain that imparts significant hydrophobicity.

This amphiphilic character makes N-Decylaminoethanol particularly valuable for applications in drug delivery. The hydrophobic decyl chain can intercalate into lipid bilayers of lipid nanoparticles (LNPs) or form a hydrophobic corona on polymeric nanoparticles, potentially enhancing the encapsulation of lipophilic drugs. Concurrently, the hydrophilic aminoethanol headgroup can modulate surface charge and hydrophilicity, influencing colloidal stability and interaction with cell membranes. The secondary amine serves as a reactive handle for stable covalent conjugation to nanoparticles bearing carboxyl or other activated surface groups.[1][3]

These application notes provide a comprehensive guide for the covalent functionalization of two widely used nanoparticle platforms—poly(lactic-co-glycolic acid) (PLGA) nanoparticles and lipid-polymer hybrid nanoparticles (LPHNs)—with N-Decylaminoethanol. The protocols are grounded in established bioconjugation chemistry and have been adapted to the specific physicochemical properties of N-Decylaminoethanol.

Core Principles of N-Decylaminoethanol Conjugation

The primary strategy for covalently attaching N-Decylaminoethanol to nanoparticles is through the formation of a stable amide bond. This is most commonly achieved by activating surface carboxyl groups on the nanoparticle to form a reactive intermediate that readily couples with the secondary amine of N-Decylaminoethanol.

The Role of EDC/NHS Chemistry

The carbodiimide crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is the gold standard for this type of conjugation. The mechanism proceeds as follows:

  • Activation: EDC reacts with a surface carboxyl group (-COOH) on the nanoparticle to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: In the presence of NHS, this intermediate is immediately converted into a more stable NHS ester. This two-step process is advantageous as it improves the efficiency of the reaction in aqueous media and reduces side reactions.

  • Conjugation: The NHS ester-activated nanoparticle is then reacted with N-Decylaminoethanol. The nucleophilic secondary amine attacks the NHS ester, displacing NHS and forming a stable amide bond.

This method is highly efficient and can be performed under mild aqueous conditions, which is crucial for preserving the integrity of the nanoparticles.

Physicochemical Properties of N-Decylaminoethanol

A thorough understanding of the ligand's properties is essential for designing a successful conjugation protocol.

PropertyValueSource
Molecular Formula C₁₂H₂₇NO[4]
Molecular Weight 201.35 g/mol [4]
Functional Groups Secondary Amine, Primary Alcohol[3]
Appearance Liquid
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethanol)

The presence of both a secondary amine and a primary alcohol requires careful pH control during the reaction to favor the more nucleophilic amine reaction and prevent side reactions. The long decyl chain will increase the hydrophobicity of the nanoparticle surface, a change that can be quantified and is a key indicator of successful functionalization.

Protocol 1: Functionalization of Carboxylated PLGA Nanoparticles

This protocol details the covalent conjugation of N-Decylaminoethanol to pre-formed PLGA nanoparticles that present carboxylic acid groups on their surface.

Workflow Overview

G cluster_0 Nanoparticle Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization NP_Prep Prepare Carboxylated PLGA Nanoparticles Activation Activate -COOH groups with EDC and NHS NP_Prep->Activation Disperse in MES Buffer Conjugation Add N-Decylaminoethanol to activated NPs Activation->Conjugation Immediate Addition Purification Purify by Centrifugation or Dialysis Conjugation->Purification Quench Reaction Characterization Characterize Functionalized NPs (Size, Zeta, FTIR) Purification->Characterization

Caption: Workflow for N-Decylaminoethanol conjugation to PLGA NPs.

Materials and Equipment
  • Carboxyl-terminated PLGA Nanoparticles (prepared via a suitable method, e.g., emulsification-solvent evaporation)

  • N-Decylaminoethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Hydroxylamine solution (50 mM, for quenching)

  • Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)

  • pH meter, vortex mixer, rotary shaker

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Fourier-Transform Infrared (FTIR) Spectrometer

Step-by-Step Protocol
  • Nanoparticle Suspension:

    • Disperse 10 mg of carboxylated PLGA nanoparticles in 5 mL of cold (4°C) 0.1 M MES buffer, pH 6.0.

    • Sonicate briefly (1-2 minutes in a bath sonicator) to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer.

    • Add 400 µL of the NHS solution to the nanoparticle suspension, followed immediately by 400 µL of the EDC solution. This corresponds to a significant molar excess of activators relative to surface carboxyl groups.

    • Incubate the mixture for 30 minutes at room temperature on a rotary shaker. This creates the stable NHS-ester intermediate on the nanoparticle surface.

  • Conjugation with N-Decylaminoethanol:

    • Prepare a 10 mg/mL solution of N-Decylaminoethanol in DMSO.

    • Add 200 µL of the N-Decylaminoethanol solution to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH. This deprotonates the secondary amine, enhancing its nucleophilicity.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add 500 µL of 50 mM hydroxylamine solution to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Transfer the nanoparticle suspension to a 100 kDa MWCO centrifugal filter unit.

    • Wash the nanoparticles three times by centrifuging and resuspending the pellet in 10 mL of PBS (pH 7.4) to remove excess reactants and byproducts.

    • After the final wash, resuspend the functionalized nanoparticles in a suitable buffer for storage (e.g., PBS or deionized water).

Expected Characterization Results
ParameterBefore FunctionalizationAfter FunctionalizationRationale
Hydrodynamic Diameter (DLS) ~180 nm~185-195 nmSlight increase due to the addition of the surface ligand.
Polydispersity Index (PDI) < 0.2< 0.25Should remain low, indicating a monodisperse sample.
Zeta Potential Highly Negative (~ -30 mV)Less Negative (~ -15 mV)The negatively charged carboxyl groups are neutralized by the amide bond formation.
FTIR Spectroscopy C=O stretch of -COOH (~1700 cm⁻¹)Amide I (~1650 cm⁻¹) & Amide II (~1550 cm⁻¹) bands appear. C-H stretch (~2850-2920 cm⁻¹) intensity increases.Confirmation of amide bond formation and addition of the decyl chain.

Protocol 2: Surface Modification of Lipid-Polymer Hybrid Nanoparticles (LPHNs)

This protocol describes the incorporation of a pre-synthesized N-Decylaminoethanol-PEG-lipid conjugate into the lipid shell of an LPHN during its formulation. This method leverages the hydrophobic decyl chain to anchor the functional molecule within the lipid layer.

Synthesis of N-Decylaminoethanol-PEG-DSPE Conjugate

First, a lipid-PEG derivative must be conjugated with N-Decylaminoethanol. We will use DSPE-PEG-COOH as a common starting material.

G DSPE DSPE-PEG-COOH Activated_DSPE Activate with EDC/NHS in Organic Solvent DSPE->Activated_DSPE Conjugated_Lipid React with N-Decylaminoethanol Activated_DSPE->Conjugated_Lipid Purified_Lipid Purify by Dialysis or Chromatography Conjugated_Lipid->Purified_Lipid

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Decylaminoethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Decylaminoethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of N-Decylaminoethanol.

Q1: What is the most common and effective laboratory method for synthesizing N-Decylaminoethanol?

The most prevalent method is the direct N-alkylation of monoethanolamine (MEA) with a decyl halide, typically 1-bromodecane or 1-chlorodecane.[1][2] To enhance the yield and selectivity of the desired mono-alkylated product, this reaction is often performed under Phase Transfer Catalysis (PTC) conditions.[3] This approach facilitates the reaction between the water-soluble ethanolamine and the water-insoluble alkyl halide.

Q2: What are the primary factors influencing the final yield of N-Decylaminoethanol?

Several factors are critical for maximizing yield:

  • Stoichiometry: The molar ratio of ethanolamine to the decyl halide is the most critical factor for controlling selectivity.[2]

  • Reaction Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.

  • Catalyst Choice and Concentration: For PTC methods, the type and amount of catalyst (e.g., Tetrabutylammonium Bromide - TBAB) are crucial for efficiency.[3]

  • Mixing: Vigorous agitation is necessary in a biphasic system (like PTC) to maximize the interfacial area where the reaction occurs.

  • Purity of Reagents: Impurities in starting materials can lead to side products and lower yields.

Q3: What are the typical side products, and how can they be minimized?

The primary side product is the di-alkylated species, N,N-didecylethanolamine .[1] This forms when a second molecule of decyl bromide reacts with the desired N-Decylaminoethanol product. Another potential side reaction is the elimination of the alkyl halide to form 1-decene, especially under strongly basic conditions.[4]

Minimization Strategies:

  • Di-alkylation: Use a significant molar excess of monoethanolamine relative to the decyl halide (e.g., a 3:1 to 5:1 ratio).[2] This increases the statistical probability that the decyl bromide will react with a starting ethanolamine molecule rather than the product.

  • Elimination: Avoid excessively high temperatures and overly strong bases where possible.

Q4: Why is a Phase Transfer Catalyst (PTC) recommended for this synthesis?

A PTC, such as Tetrabutylammonium Bromide (TBAB), is highly recommended because it solves the problem of immiscible reactants. Ethanolamine and the base (e.g., KOH) are primarily in the aqueous phase, while the long-chain decyl bromide is in the organic phase. The PTC shuttles the deprotonated ethanolamine (the nucleophile) into the organic phase to react with the decyl bromide, dramatically increasing the reaction rate and allowing for milder reaction conditions, which improves selectivity.[1][3]

Q5: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against standards of your starting materials (ethanolamine and decyl bromide). The appearance of a new spot and the disappearance of the decyl bromide spot indicate product formation. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative analysis of the relative amounts of starting material, product, and byproducts over time.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low Overall Yield of N-Decylaminoethanol
  • Potential Causes:

    • Suboptimal Stoichiometry: An insufficient excess of ethanolamine may be leading to significant byproduct formation.

    • Inefficient Mixing: In a biphasic PTC system, poor agitation reduces the reaction rate by limiting the interaction between reactants.

    • Low Reaction Temperature/Time: The reaction may not have proceeded to completion.

    • Inactive Catalyst: The phase transfer catalyst may be old, impure, or used in insufficient quantity.

    • Poor Quality Reagents: Water in the decyl bromide or impure ethanolamine can inhibit the reaction.

  • Recommended Solutions:

    • Adjust Stoichiometry: Increase the molar excess of ethanolamine to decyl bromide to at least 3:1. A ratio of 5:1 has been shown to be effective.[2]

    • Optimize Agitation: Ensure vigorous stirring (e.g., >500 RPM with an overhead mechanical stirrer) throughout the reaction to create a fine emulsion.

    • Modify Reaction Conditions: Gradually increase the reaction temperature in 5-10°C increments (a typical range is 85-95°C) and/or extend the reaction time, monitoring progress by TLC or GC.[3]

    • Verify Catalyst: Use a fresh, high-purity phase transfer catalyst at a loading of 5-10 mol% relative to the limiting reagent (decyl bromide).

    • Check Reagents: Ensure decyl bromide is pure and dry. Consider distilling ethanolamine if its purity is questionable.

Problem 2: High Levels of Di-N,N-didecylethanolamine Byproduct
  • Potential Causes:

    • Incorrect Reactant Ratio: This is the most common cause. Using a 1:1 ratio or an excess of decyl bromide strongly favors di-alkylation.[1]

    • Method of Addition: Adding all the decyl bromide at once can create localized areas of high concentration, promoting a second alkylation on the product before the decyl bromide can disperse and react with the excess ethanolamine.

    • Excessively High Temperature: Higher temperatures can increase the rate of the second alkylation step.

  • Recommended Solutions:

    • Employ Large Excess of Amine: As stated above, use a significant molar excess (3:1 to 5:1) of ethanolamine.[2]

    • Use Slow Addition: Add the decyl bromide dropwise to the heated, stirring reaction mixture over a period of 1-2 hours using an addition funnel. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant ethanolamine.

    • Control Temperature: Maintain the reaction temperature within the optimal range (e.g., 85-90°C) without overheating.[3]

Problem 3: Product is Colored and Difficult to Purify
  • Potential Causes:

    • Thermal Degradation: Overheating during the reaction or, more commonly, during distillation for purification can cause decomposition and color formation.

    • Oxidation: Amines can be susceptible to air oxidation at high temperatures, leading to colored impurities.

    • Aldehyde Impurities: Impurities in the starting ethanolamine can form colored bodies during the reaction.[5]

  • Recommended Solutions:

    • Purify by Vacuum Distillation: Do not distill the final product at atmospheric pressure. N-Decylaminoethanol has a high boiling point, and vacuum distillation is essential to lower the required temperature and prevent thermal degradation.

    • Use an Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Pre-Distillation Treatment: In some cases, a pre-treatment of the crude product before distillation can help. Adding a small amount of a reducing agent like sodium borohydride can sometimes decolorize the mixture. Alternatively, an acid treatment followed by distillation has been used to obtain color-stable amino alcohols.[6]

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of N-Decylaminoethanol using a phase transfer catalysis method, designed to maximize the yield of the mono-alkylated product.

Quantitative Data & Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio (MEA:Decyl-Br) 3:1 to 5:1 molar ratioSuppresses di-alkylation.[2]
Base Potassium Hydroxide (40-50% aq. solution)Saponifies any halide and deprotonates MEA.
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently transfers the ethanolamine anion.[3]
Catalyst Loading 5-10 mol% (relative to Decyl-Br)Balances reaction rate and cost.
Temperature 85–90°CProvides sufficient energy for reaction without promoting excessive side reactions.[3]
Reaction Time 3–6 hoursTypically sufficient for completion; monitor by TLC/GC.[3]
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a round-bottom flask with a reflux condenser, an overhead mechanical stirrer, a thermocouple for temperature monitoring, and a dropping funnel.

    • Charge the flask with monoethanolamine (e.g., 3.0 moles), a 40% aqueous solution of potassium hydroxide (e.g., 1.1 moles), and Tetrabutylammonium Bromide (TBAB) (e.g., 0.05 moles).

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to 85°C.

    • Once the temperature is stable, add 1-bromodecane (e.g., 1.0 mole) dropwise via the dropping funnel over 1-2 hours. An exotherm may be observed; adjust the heating mantle to maintain the temperature at 85-90°C.

    • After the addition is complete, maintain the reaction at 90°C for 3-5 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC until the 1-bromodecane is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an equal volume of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Assemble a vacuum distillation apparatus.

    • Distill the crude oil under high vacuum to obtain pure N-Decylaminoethanol as a colorless or pale-yellow liquid.

Section 4: Visual Guides & Workflows

Reaction Pathway Diagram

This diagram illustrates the desired synthesis of N-Decylaminoethanol and the competing di-alkylation side reaction.

G MEA Ethanolamine (MEA) DecylBr 1-Bromodecane Product N-Decylaminoethanol (Desired Product) MEA->Product + DecylBr DecylBr2 1-Bromodecane DecylBr->Product SideProduct N,N-Didecylethanolamine (Side Product) DecylBr2->SideProduct Product->SideProduct + DecylBr Base Base (e.g., KOH) Base->MEA

Caption: Primary reaction pathway and major side reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical decision tree for diagnosing and resolving low product yield.

G decision decision solution solution start Start: Low Yield of Product check_byproducts Analyze crude product (TLC, GC/MS). High level of di-alkylation? start->check_byproducts check_sm High level of starting material (Decyl-Br)? check_byproducts->check_sm No sol_ratio Increase MEA:Decyl-Br ratio (e.g., 5:1). Use slow addition of Decyl-Br. check_byproducts->sol_ratio Yes check_sm->solution No (Other issues?) check_conditions Review Reaction Conditions check_sm->check_conditions Yes sol_time_temp Increase reaction time and/or temperature. check_conditions->sol_time_temp sol_mixing Increase stirring speed. Check catalyst quality/amount. check_conditions->sol_mixing

Caption: Decision tree for troubleshooting low yield.

Section 5: References

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. [Link]

  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • ResearchGate. (2018). The selective n-alkylation of monoethanolamine in PTC condition. [Link]

  • Foley, et al. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529-2539. [Link]

  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ResearchGate. (n.d.). Reaction scheme of mono N-alkylation of amino acid esters: desired product and possible side reactions. [Link]

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Google Patents. (n.d.). Purification of dimethylaminoethanol by acid treatment and distillation.

  • Google Patents. (n.d.). Method of purifying ethanolamines.

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Technical Support Center: Preventing Nanoparticle Aggregation with N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of N-Decylaminoethanol as a stabilizing agent for nanoparticle suspensions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our focus is to deliver scientifically sound and practical advice to ensure the successful stabilization of your nanoparticle formulations.

Introduction to N-Decylaminoethanol as a Nanoparticle Stabilizer

Nanoparticle aggregation is a critical challenge in the fields of materials science and nanomedicine, as it can lead to a loss of the unique size-dependent properties of nanomaterials, reduced therapeutic efficacy, and potential safety concerns. N-Decylaminoethanol is a bifunctional molecule comprising a hydrophilic amino-alcohol head group and a hydrophobic ten-carbon alkyl chain. This structure makes it a promising candidate as a capping agent to prevent nanoparticle aggregation through a mechanism of steric hindrance.[1] The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the surface of nanoparticles, while the decyl chain extends into the solvent, creating a protective barrier that physically prevents particles from approaching each other and aggregating.[2][3]

Troubleshooting Guide

This section addresses common issues encountered during the use of N-Decylaminoethanol for nanoparticle stabilization.

Issue 1: Persistent Nanoparticle Aggregation After Stabilization

Symptoms:

  • Visible precipitation or cloudiness in the nanoparticle suspension.

  • An increase in the hydrodynamic diameter of nanoparticles as measured by Dynamic Light Scattering (DLS).

  • Broadening of the size distribution (high Polydispersity Index - PDI).

Possible Causes & Step-by-Step Solutions:

  • Insufficient Concentration of N-Decylaminoethanol:

    • Explanation: An inadequate amount of the stabilizer will result in incomplete surface coverage of the nanoparticles, leaving exposed areas that can lead to aggregation.

    • Solution:

      • Prepare a stock solution of N-Decylaminoethanol in an appropriate solvent (e.g., ethanol).

      • Systematically increase the concentration of N-Decylaminoethanol in your nanoparticle synthesis or post-synthesis stabilization step.

      • Monitor the particle size and PDI at each concentration to determine the optimal concentration that yields the smallest and most monodisperse nanoparticles.

  • Inappropriate Solvent System:

    • Explanation: The solubility of both the nanoparticles and N-Decylaminoethanol is crucial. If the solvent does not adequately solvate the decyl chains of the stabilizer, they may collapse onto the nanoparticle surface, reducing the steric barrier.

    • Solution:

      • Ensure that the chosen solvent is compatible with both the nanoparticles and N-Decylaminoethanol.

      • For nanoparticles synthesized in aqueous media, consider using a co-solvent like ethanol to facilitate the dissolution and proper orientation of N-Decylaminoethanol on the nanoparticle surface.[4]

      • If working in a non-polar organic solvent, ensure the decyl chains are well-solvated to provide an effective steric barrier.

  • Incorrect pH of the Suspension:

    • Explanation: The pH of the medium can affect the surface charge of the nanoparticles and the protonation state of the amino group in N-Decylaminoethanol. This can influence the binding of the stabilizer to the nanoparticle surface.

    • Solution:

      • Measure the pH of your nanoparticle suspension.

      • Systematically adjust the pH using dilute acid or base and monitor the effect on particle stability.

      • The optimal pH will depend on the specific type of nanoparticle and the desired surface interaction.

Issue 2: Difficulty in Removing Excess N-Decylaminoethanol

Symptoms:

  • Presence of residual stabilizer in the final nanoparticle formulation, which may interfere with downstream applications or cause cytotoxicity.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Purification Method:

    • Explanation: Simple centrifugation and resuspension may not be sufficient to remove all unbound stabilizer, especially if it forms micelles.

    • Solution:

      • Dialysis: Place the nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of fresh solvent. This is effective for removing small molecules like unbound N-Decylaminoethanol.

      • Tangential Flow Filtration (TFF): For larger volumes, TFF can be a more efficient method for purification and concentration of the nanoparticle suspension.

      • Size Exclusion Chromatography (SEC): This technique can be used to separate the nanoparticles from smaller molecules based on their size.

Issue 3: Changes in Nanoparticle Properties After Stabilization

Symptoms:

  • Alteration of the optical, catalytic, or magnetic properties of the nanoparticles.

Possible Causes & Step-by-Step Solutions:

  • Surface Modification by N-Decylaminoethanol:

    • Explanation: The binding of N-Decylaminoethanol to the nanoparticle surface can alter the surface chemistry and, consequently, the material's intrinsic properties.

    • Solution:

      • Characterize the stabilized nanoparticles thoroughly: Use techniques like UV-Vis Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) to understand the nature of the interaction between the stabilizer and the nanoparticle.

      • Consider alternative stabilizers: If the observed changes are detrimental to the intended application, it may be necessary to explore other capping agents with different functional groups or alkyl chain lengths.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which N-Decylaminoethanol prevents nanoparticle aggregation?

A1: N-Decylaminoethanol is believed to prevent nanoparticle aggregation primarily through steric hindrance . The amino and hydroxyl groups of the molecule adsorb onto the surface of the nanoparticle. The ten-carbon alkyl (decyl) chain then extends into the surrounding solvent, creating a protective layer. When two nanoparticles approach each other, the repulsion between these solvated decyl chains prevents them from coming into close enough contact to aggregate.[2][5]

Q2: How do I determine the optimal concentration of N-Decylaminoethanol for my specific nanoparticles?

A2: The optimal concentration is typically determined empirically through a titration experiment. You would prepare a series of nanoparticle dispersions with varying concentrations of N-Decylaminoethanol and measure the resulting particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The optimal concentration is the one that provides the smallest and most stable nanoparticles without causing excess micelle formation.

Q3: Is N-Decylaminoethanol suitable for stabilizing all types of nanoparticles?

A3: While N-Decylaminoethanol is expected to be effective for a range of nanoparticles, its efficacy will depend on the surface chemistry of the specific nanoparticle. It is likely to be most effective for metal and metal oxide nanoparticles where the amino and hydroxyl groups can coordinate with the surface atoms. Experimental validation is necessary for each type of nanoparticle.

Q4: Can the presence of N-Decylaminoethanol affect the biocompatibility of my nanoparticles for drug delivery applications?

A4: Yes. While N-Decylaminoethanol provides stability, its potential cytotoxicity should be evaluated for any in-vitro or in-vivo applications. It is crucial to thoroughly purify the stabilized nanoparticles to remove any excess, unbound stabilizer. Cytotoxicity assays should be performed on the final formulation.

Q5: How can I confirm that N-Decylaminoethanol has successfully coated the nanoparticles?

A5: Several characterization techniques can be used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of N-Decylaminoethanol on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of stabilizer present on the nanoparticles by measuring the weight loss upon heating.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles after the addition of the stabilizer can indicate its adsorption.

Experimental Protocols

Protocol 1: In-Situ Stabilization of Nanoparticles During Synthesis

This protocol describes the incorporation of N-Decylaminoethanol during the chemical reduction synthesis of a model nanoparticle system (e.g., gold nanoparticles).

Materials:

  • Nanoparticle precursor (e.g., HAuCl₄)

  • Reducing agent (e.g., sodium borohydride)

  • N-Decylaminoethanol

  • High-purity water or other suitable solvent

  • Ethanol (as a co-solvent if needed)

Procedure:

  • Prepare a solution of the nanoparticle precursor in the chosen solvent.

  • In a separate vial, dissolve the desired amount of N-Decylaminoethanol in the same solvent or a co-solvent like ethanol.

  • Add the N-Decylaminoethanol solution to the precursor solution and stir for 15-30 minutes to allow for complexation.

  • Rapidly add the reducing agent to the mixture while stirring vigorously.

  • Observe the color change, which indicates the formation of nanoparticles.

  • Continue stirring for a specified period to ensure the reaction is complete and the nanoparticles are fully stabilized.

  • Characterize the resulting nanoparticle suspension for size, PDI, and stability over time.

Protocol 2: Post-Synthesis Stabilization of Pre-formed Nanoparticles

This protocol is for stabilizing nanoparticles that have already been synthesized.

Materials:

  • Pre-synthesized nanoparticle suspension

  • N-Decylaminoethanol

  • Ethanol or other suitable solvent

Procedure:

  • Prepare a stock solution of N-Decylaminoethanol in a solvent that is miscible with the nanoparticle suspension.

  • While stirring the nanoparticle suspension, add the N-Decylaminoethanol solution dropwise.

  • Allow the mixture to stir for several hours to ensure complete adsorption of the stabilizer onto the nanoparticle surface.

  • Purify the stabilized nanoparticles using centrifugation and resuspension, dialysis, or TFF to remove excess stabilizer.

  • Resuspend the purified nanoparticles in the desired final solvent.

  • Characterize the stabilized nanoparticles for size, PDI, and long-term stability.

Data Presentation

Table 1: Hypothetical Example of Optimizing N-Decylaminoethanol Concentration

N-Decylaminoethanol Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Visual Observation
0550.20.85Aggregated, visible precipitate
0.1150.80.42Slightly cloudy
0.575.30.21Clear, stable suspension
1.072.10.18Clear, stable suspension
5.073.50.25Clear, stable suspension

This table illustrates how increasing the concentration of the stabilizer can reduce aggregation up to an optimal point.

Visualizations

G Mechanism of Steric Stabilization cluster_0 Unstabilized Nanoparticles cluster_1 Stabilized Nanoparticles NP1 NP NP2 NP NP1->NP2 Aggregation SNP1 NP SNP1->Ligand1 Decyl Chain SNP1->Ligand2 SNP2 NP SNP2->Ligand3 Decyl Chain SNP2->Ligand4 Ligand1->Ligand3 Steric Repulsion

Caption: Steric stabilization of nanoparticles by N-Decylaminoethanol.

G Experimental Workflow for Nanoparticle Stabilization Start Nanoparticle Synthesis Add_Stabilizer Add N-Decylaminoethanol Start->Add_Stabilizer Stir Stirring/Incubation Add_Stabilizer->Stir Purify Purification (e.g., Dialysis) Stir->Purify Characterize Characterization (DLS, TEM, etc.) Purify->Characterize End Stable Nanoparticle Suspension Characterize->End

Caption: A general workflow for stabilizing nanoparticles.

References

  • Bajpai, S. K., et al. (2007). Steric stabilization of nanoparticles using polymeric chains. ResearchGate. Retrieved from [Link][2]

  • Pradeep, T., et al. (2018). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. Soft Matter. Retrieved from [Link][5][6]

  • Joye, I. J., & McClements, D. J. (2019). Formation and Stability of Pea Proteins Nanoparticles Using Ethanol-Induced Desolvation. MDPI. Retrieved from [Link][7]

  • Sperling, R. A., & Parak, W. J. (2010). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. PMC - NIH. Retrieved from [Link][3]

  • U.S. Patent No. US20130264198A1. (2013). Synthesis of Nanoparticles Using Ethanol. Google Patents. Retrieved from [4]

Sources

Technical Support Center: Optimizing N-Decylaminoethanol in Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of N-Decylaminoethanol in emulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. We aim to move beyond simple protocols by explaining the scientific principles behind our recommendations, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of N-Decylaminoethanol in emulsion systems.

1. What is N-Decylaminoethanol and what is its primary function in an emulsion?

N-Decylaminoethanol (C₁₂H₂₇NO) is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group (the aminoethanol portion) and a lipophilic (oil-loving) tail (the ten-carbon decyl chain).[1] This dual nature allows it to act as a surfactant or, more commonly, a co-surfactant and stabilizer in emulsion systems. Its primary function is to position itself at the oil-water interface, reducing the interfacial tension that naturally causes oil and water to separate. This action facilitates the formation of small droplets and provides a protective barrier around them, preventing them from coalescing and thereby enhancing the kinetic stability of the emulsion.[2][3]

2. What is the Critical Micelle Concentration (CMC) and why is it important for N-Decylaminoethanol?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates, known as micelles, begin to form in the bulk phase of the liquid.[4][5] Below the CMC, N-Decylaminoethanol molecules will primarily migrate to interfaces (like the oil-water droplet surface). Above the CMC, the interfaces become saturated, and any additional molecules will self-assemble into micelles.[6]

Understanding the CMC is crucial for several reasons:

  • Efficiency: The most significant reduction in surface tension occurs as the concentration approaches the CMC. Using concentrations far above the CMC may not provide additional interfacial benefits and can be wasteful.

  • Solubilization: Micelles can encapsulate hydrophobic substances, which is a key mechanism for creating microemulsions or for solubilizing active pharmaceutical ingredients (APIs).

  • Stability: Operating near or slightly above the CMC ensures a sufficient supply of surfactant molecules to stabilize the oil-water interface during emulsification and to repair any disruptions in the interfacial film over time.[7]

3. What are the typical starting concentrations for N-Decylaminoethanol in an emulsion?

A precise starting concentration depends heavily on the other components of your formulation, particularly the nature of the oil phase, the primary emulsifier, and the desired oil-to-water ratio. However, a general recommendation for a co-surfactant like N-Decylaminoethanol is to start with a concentration range of 0.1% to 2.0% (w/w) of the total formulation.

For initial screening experiments, it is advisable to test a logarithmic series of concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) to efficiently map out its effect on emulsion properties.

4. What are the key indicators of a stable emulsion?

A stable emulsion should maintain its initial properties over time and under various stress conditions (e.g., temperature changes, centrifugation). Key indicators include:

  • Consistent Droplet Size: The average droplet size and the polydispersity index (PDI) remain unchanged.[8][9]

  • No Visible Phase Separation: There is no observable creaming (oil droplets rising), sedimentation (oil droplets settling), or coalescence (droplets merging to form a separate oil layer).[2]

  • Stable Zeta Potential: For electrostatically stabilized emulsions, a consistent and sufficiently high (typically > |30| mV) zeta potential indicates strong repulsive forces between droplets.

  • Consistent Viscosity: Changes in viscosity can indicate underlying instability mechanisms like flocculation or coalescence.

5. What safety precautions should be taken when handling N-Decylaminoethanol?

While N-Decylaminoethanol is a distinct chemical, safety data for structurally related amino alcohols like Diethylaminoethanol (DEAE) indicate that it should be handled with care. DEAE is known to be an irritant to the skin, eyes, and respiratory system, and can cause burns.[10][11][12] Therefore, it is imperative to:

  • Consult the SDS: Always obtain and read the specific Safety Data Sheet (SDS) for N-Decylaminoethanol before use.

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a Ventilated Area: Use a fume hood or ensure adequate ventilation to avoid inhaling vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[10]

Troubleshooting & Optimization Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid Phase Separation (Creaming or Sedimentation)

Question: My emulsion looks uniform immediately after homogenization, but within hours it separates into a dense, cream-colored layer and a more translucent layer. How can I address this by optimizing the N-Decylaminoethanol concentration?

Underlying Cause & Scientific Rationale: Creaming (or sedimentation, if the dispersed phase is denser than the continuous phase) is caused by gravitational forces acting on the droplets.[2] The rate of this process is governed by Stokes' Law, which shows that the velocity of separation is directly proportional to the square of the droplet radius. Therefore, the most effective way to prevent creaming is to significantly reduce the droplet size.

N-Decylaminoethanol lowers the interfacial tension, which allows the high-shear forces during homogenization to be more effective at breaking large droplets into smaller ones. An insufficient concentration results in larger droplets that separate quickly.

Troubleshooting Steps:

  • Increase N-Decylaminoethanol Concentration: If your initial concentration is low (e.g., <0.5%), incrementally increase it. A higher concentration can lead to a more saturated interfacial layer and a greater reduction in interfacial tension, resulting in smaller initial droplet sizes.[13][14]

  • Evaluate the Emulsifier-to-Oil Ratio (EOR): It's often more insightful to consider the ratio of N-Decylaminoethanol to the oil phase rather than its percentage of the total formula. There must be enough surfactant to adequately cover the surface area of all the oil droplets.

  • Optimize Homogenization: While increasing N-Decylaminoethanol helps, it cannot compensate for poor processing. Ensure your homogenization time and intensity are sufficient. The presence of adequate surfactant makes the mechanical energy input more efficient.

Issue 2: Irreversible Droplet Growth (Coalescence & Breaking)

Question: My emulsion is breaking completely. I can see large oil slicks forming, and shaking does not restore the emulsion. What is the role of N-Decylaminoethanol here?

Underlying Cause & Scientific Rationale: Coalescence is the irreversible merging of two or more droplets into a larger one. This occurs when the thin film of the continuous phase between droplets ruptures. A well-formed, resilient interfacial layer stabilized by the surfactant is essential to prevent this. N-Decylaminoethanol contributes to the formation of a stable, tightly packed film at the droplet interface. If the concentration is too low, the interfacial film will be weak and incomplete, offering little resistance to rupture when droplets collide.

Troubleshooting Steps:

  • Verify Sufficient Concentration: Coalescence is a primary indicator of insufficient surfactant. The concentration must be high enough to provide dense packing at the interface. This often means operating near or above the CMC.

  • Consider a Co-Surfactant Synergy: N-Decylaminoethanol often works best in synergy with a primary emulsifier (e.g., a lecithin, Tween, or Span). The different molecular geometries can allow for tighter packing at the interface than either component alone, creating a more robust film. If you are not using a primary emulsifier, consider adding one.

  • Control Processing Temperature: Ensure that the temperature during emulsification is optimal. High temperatures can sometimes decrease the viscosity of the continuous phase, leading to more frequent and forceful droplet collisions that a weak interfacial film cannot withstand.[15]

Issue 3: High Polydispersity Index (PDI)

Question: My Dynamic Light Scattering (DLS) results show a good average particle size, but the PDI is very high (>0.4), indicating a wide range of droplet sizes. How can I achieve a more uniform, monodisperse population?

Underlying Cause & Scientific Rationale: A high PDI suggests that the emulsification process is not uniformly effective. This can happen for several reasons, including inefficient homogenization or a phenomenon called Ostwald Ripening.[13] Ostwald Ripening occurs when molecules from the dispersed phase diffuse from smaller droplets (which have higher Laplace pressure) through the continuous phase and deposit onto larger droplets.

A sufficient concentration of N-Decylaminoethanol helps in two ways:

  • It promotes the rapid formation of a stable interfacial layer on newly formed droplets during homogenization, "locking in" their small size before they can recoalesce.

  • A dense, well-structured interfacial film can act as a barrier to slow down the diffusion of oil molecules, thus inhibiting Ostwald Ripening.

Troubleshooting Steps:

  • Ensure Rapid Interfacial Saturation: The concentration of N-Decylaminoethanol must be high enough to quickly coat the massive surface area that is created during high-shear homogenization. A concentration below the CMC may lead to slow migration to the interface, allowing some droplets to recoalesce before they are stabilized.

  • Optimize the Surfactant System: A combination of surfactants is often more effective at preventing Ostwald Ripening. A more water-soluble primary emulsifier can provide the initial stabilization, while the slightly more lipophilic N-Decylaminoethanol can pack into the gaps to create a stronger barrier.

  • Refine Homogenization Process: A high PDI can also result from the homogenization process itself. Experiment with different homogenization times and energy inputs. Sometimes, a "pre-emulsion" made with a lower-shear mixer followed by high-pressure homogenization can yield more uniform results.

Quantitative Data & Experimental Protocols
Table 1: N-Decylaminoethanol Concentration vs. Emulsion Properties

This table provides a hypothetical guide for how changes in N-Decylaminoethanol concentration might affect key emulsion parameters. Actual results will vary based on your specific formulation.

N-Decylaminoethanol Conc. (% w/w)Expected Mean Droplet Size (D[9][16])Expected Polydispersity Index (PDI)Visual Stability (24h @ RT)Likely Instability Mechanism
0.05% (Very Low) > 2000 nm> 0.5Rapid Coalescence/BreakingInsufficient interfacial coverage
0.25% (Low) 500 - 1500 nm~ 0.4Creaming/SedimentationLarge initial droplet size
0.75% (Medium) 200 - 500 nm< 0.25Stable, minor creaming possibleOptimized for droplet size reduction
1.5% (High) 180 - 400 nm< 0.2StableSufficient interfacial coverage
>2.5% (Very High) ~ 180 nm< 0.2StablePotential for micelle formation in bulk
Protocol 1: Systematic Optimization of N-Decylaminoethanol Concentration

Objective: To identify the optimal concentration of N-Decylaminoethanol required to produce a stable oil-in-water (O/W) nanoemulsion with the smallest and most uniform droplet size.

Methodology:

  • Prepare Stock Phases:

    • Oil Phase: Prepare a stock solution of your oil phase. If it contains other lipid-soluble components (e.g., APIs), ensure they are fully dissolved.

    • Aqueous Phase: Prepare a stock solution of your aqueous phase (e.g., deionized water, buffer).

  • Formulation Matrix: Prepare a series of five formulations where the concentration of N-Decylaminoethanol is varied (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5% w/w), keeping the oil-to-water ratio and all other components constant.

  • Emulsification:

    • Heat the oil and aqueous phases separately to the same temperature (typically 60-70°C).

    • Add the N-Decylaminoethanol to the aqueous phase and stir until fully dissolved.

    • Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., using a rotor-stator homogenizer at 5,000-10,000 rpm) for 2-3 minutes to form a coarse pre-emulsion.

    • Immediately pass the coarse pre-emulsion through a high-pressure homogenizer or microfluidizer for a set number of passes (e.g., 3-5 passes) at a constant pressure.

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature under gentle agitation.

  • Characterization: Analyze each sample immediately after production (T=0) and again after 24 hours (T=24) for the following:

    • Droplet Size and PDI: Use Dynamic Light Scattering (DLS).[16][17]

    • Visual Assessment: Check for any signs of phase separation, creaming, or sedimentation.[2]

    • (Optional) Zeta Potential: Measure to assess electrostatic stability.

    • (Optional) Microscopy: Use optical or electron microscopy to visually confirm droplet morphology.[16]

Visualizations: Workflows and Mechanisms
Diagram 1: Optimization Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision A Define Formulation (Oil, Water, Primary Emulsifier) B Select N-Decylaminoethanol Concentration Range (e.g., 0.1% - 2.0%) A->B C Prepare Emulsion Series (Varying Concentration) B->C D High-Shear Homogenization C->D E Measure Droplet Size & PDI (DLS) D->E F Visual Stability Assessment D->F G Zeta Potential (Optional) D->G H Is Droplet Size < Target AND PDI < 0.3? E->H I Is Emulsion Visually Stable? F->I H->I Yes K Adjust Concentration or Process Parameters H->K No J Optimal Concentration Identified I->J Yes I->K No K->C Re-formulate

Caption: Workflow for optimizing N-Decylaminoethanol concentration.

Diagram 2: Mechanism of Interfacial Stabilization

Sources

Technical Support Center: Troubleshooting N-Decylaminoethanol Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Decylaminoethanol. This resource is designed to provide in-depth guidance and troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges during their experiments. As a Senior Application Scientist, my goal is to synthesize technical knowledge with practical, field-proven insights to help you navigate the complexities of working with this amphiphilic molecule. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

Understanding N-Decylaminoethanol: Physicochemical Properties

N-Decylaminoethanol (C₁₂H₂₇NO) is an amino alcohol characterized by a ten-carbon alkyl chain (decyl group) and a terminal ethanolamine headgroup. This structure imparts amphiphilic properties, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics. These properties are central to its behavior in solution and are the primary source of solubility challenges.

PropertyValueSource
Molecular Weight 201.35 g/mol [1]
Predicted XLogP3-AA 3.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Predicted pKa ~10.2 (amine)ChemAxon

Note: The pKa value is a prediction and should be considered an estimate. The actual pKa may vary depending on experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm having trouble dissolving N-Decylaminoethanol in water. It appears cloudy or forms an insoluble phase. What's happening and how can I fix it?

A1: The Challenge of Aqueous Solubility

The limited aqueous solubility of N-Decylaminoethanol is a direct result of its long, hydrophobic decyl chain. While the ethanolamine headgroup is polar and can form hydrogen bonds with water, the ten-carbon tail dominates its behavior, leading to poor solubility in aqueous solutions at neutral pH. The cloudiness you are observing is likely due to the formation of a colloidal dispersion or precipitation of the free base.

Troubleshooting Steps:

  • pH Adjustment: The most effective way to increase the aqueous solubility of N-Decylaminoethanol is by protonating the tertiary amine group. By lowering the pH of your aqueous solution to at least two pH units below the pKa of the amine (~10.2), you will convert the neutral, poorly soluble form into its protonated, cationic salt form, which is significantly more water-soluble.[2][3]

    • Protocol: Start with an acidic buffer (e.g., acetate buffer, pH 4-5). Slowly add your N-Decylaminoethanol stock solution (preferably dissolved in a small amount of ethanol) to the acidic buffer while stirring vigorously. This will facilitate the in-situ formation of the soluble salt.

  • Temperature: Gently warming the solution can sometimes aid in dissolution. However, be cautious, as excessive heat can lead to degradation or promote aggregation. For most amino alcohols, solubility increases with temperature.[4]

  • Co-solvents: If working at a specific pH is not feasible, consider using a co-solvent system. A small percentage of a water-miscible organic solvent, such as ethanol or isopropanol, can help to solvate the hydrophobic decyl chain and improve overall solubility.

Caption: Impact of pH on N-Decylaminoethanol Solubility.

Q2: I am preparing a lipid nanoparticle (LNP) formulation and my N-Decylaminoethanol, dissolved in ethanol, is causing aggregation when mixed with the aqueous phase. What could be the cause and how can I prevent this?

A2: Challenges in Lipid Nanoparticle Formulation

This is a common issue when working with ionizable lipids in LNP formulations. The aggregation you're observing is likely due to the rapid change in solvent environment and pH upon mixing the ethanolic lipid phase with the aqueous nucleic acid phase.

Underlying Causes and Solutions:

  • pH of the Aqueous Phase: The aqueous phase containing your nucleic acid (e.g., mRNA, siRNA) should be acidic (typically pH 4-5). This ensures that the N-Decylaminoethanol becomes protonated upon mixing, facilitating electrostatic interactions with the negatively charged nucleic acid backbone and driving the formation of stable LNPs.[5] If the aqueous phase pH is too high, the N-Decylaminoethanol will remain in its less soluble, neutral form, leading to precipitation and aggregation.

  • Mixing Technique: The rate and method of mixing are critical. Rapid and controlled mixing is essential to ensure uniform and rapid formation of nanoparticles, preventing localized high concentrations of the lipid that can lead to aggregation.

    • Recommended Method: Utilize a microfluidic mixing device (e.g., NanoAssemblr) for precise and reproducible mixing. If a microfluidic device is not available, a T-junction mixer or rapid injection of the ethanol phase into the vigorously stirring aqueous phase can be used, although with potentially less batch-to-batch consistency.

  • Lipid Composition: The overall lipid composition of your LNP formulation plays a crucial role in stability. Ensure you have an optimized ratio of helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid. The PEGylated lipid helps to sterically stabilize the nanoparticles and prevent aggregation.[6][7]

Experimental Workflow for LNP Formulation:

  • Lipid Phase Preparation:

    • Dissolve N-Decylaminoethanol, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol to your desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[4]

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Aqueous Phase Preparation:

    • Dissolve your nucleic acid cargo in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Mixing:

    • Use a microfluidic mixing system with a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Alternatively, rapidly inject the ethanolic lipid solution into the stirring aqueous nucleic acid solution.

  • Dialysis/Purification:

    • Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This will neutralize the surface charge of the LNPs, making them more stable for in vivo applications.

LNP_Formation Lipids N-Decylaminoethanol + DSPC + Cholesterol + PEG-Lipid in Ethanol Mixing Rapid & Controlled Mixing (e.g., Microfluidics) Lipids->Mixing NucleicAcid Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4-5) NucleicAcid->Mixing LNPs Lipid Nanoparticles (Acidic pH) Mixing->LNPs Aggregation Aggregation/ Precipitation Mixing->Aggregation Improper pH or Slow Mixing Dialysis Dialysis LNPs->Dialysis Dialysis vs. PBS (pH 7.4) StableLNPs Stable Lipid Nanoparticles (Neutral pH) Dialysis->StableLNPs

Caption: Experimental Workflow for LNP Formulation and Troubleshooting.

Q3: My N-Decylaminoethanol solution in an organic solvent is hazy. What could be the problem?

A3: Understanding Solubility in Organic Solvents

While N-Decylaminoethanol is generally more soluble in organic solvents than in water, issues can still arise, particularly at high concentrations or in less polar solvents.

Possible Causes and Solutions:

  • Solvent Polarity: N-Decylaminoethanol has both a polar headgroup and a nonpolar tail. Its solubility will be highest in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol. In less polar solvents, its solubility may be limited.

  • Water Content: Many organic solvents are hygroscopic and can absorb water from the atmosphere. The presence of even small amounts of water can sometimes reduce the solubility of amphiphilic compounds, leading to haziness. Ensure you are using anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: As with aqueous solutions, gently warming the solution can help to increase solubility.

Solvent Selection Guide (Qualitative):

SolventExpected SolubilityRationale
DMSO, DMF HighPolar aprotic solvents that can solvate both the polar headgroup and the nonpolar tail.
Ethanol, Methanol HighAlcohols can form hydrogen bonds with the ethanolamine headgroup and have some ability to solvate the alkyl chain.
Acetonitrile ModerateLess polar than DMSO and alcohols, may have lower solvating power for the polar headgroup.
Dichloromethane (DCM), Chloroform Moderate to LowLess polar solvents that will primarily solvate the decyl chain. The polar headgroup may limit solubility.
Hexane, Toluene Very LowNonpolar solvents that will not effectively solvate the polar ethanolamine headgroup.
Q4: How can I prepare a stock solution of N-Decylaminoethanol for my experiments?

A4: Best Practices for Stock Solution Preparation

Preparing a stable, concentrated stock solution is a critical first step for many experiments.

Recommended Protocol:

  • Solvent Selection: For most applications, 100% ethanol is a good first choice for preparing a stock solution of N-Decylaminoethanol. It is a good solvent for the compound and is compatible with many downstream applications, including LNP formulation. DMSO is another excellent option for achieving high concentrations.

  • Procedure:

    • Accurately weigh the desired amount of N-Decylaminoethanol in a clean, dry glass vial.

    • Add the appropriate volume of your chosen solvent (e.g., ethanol or DMSO).

    • Vortex or sonicate the mixture until the N-Decylaminoethanol is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage) to prevent solvent evaporation and protect from moisture.

Q5: I need to improve the aqueous solubility of N-Decylaminoethanol for a formulation that requires a neutral pH. What are my options?

A5: Strategies for Neutral pH Formulations

Working at a neutral pH with a poorly soluble basic compound like N-Decylaminoethanol presents a significant challenge. Here are two primary strategies:

  • Salt Formation: You can pre-form the hydrochloride (HCl) salt of N-Decylaminoethanol. The salt form will have a much higher intrinsic aqueous solubility at neutral pH compared to the free base.

    • Protocol for Salt Formation (Small Scale):

      • Dissolve N-Decylaminoethanol in a minimal amount of a suitable organic solvent (e.g., diethyl ether or a mixture of ethanol and ether).

      • Slowly add a stoichiometric amount of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) while stirring.

      • The hydrochloride salt should precipitate out of solution.

      • Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum.

      • The resulting salt can then be dissolved in your aqueous buffer.

  • Use of Excipients:

    • Surfactants: Incorporating a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL) at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic decyl chain of N-Decylaminoethanol, increasing its apparent solubility in the aqueous phase.

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic tail of N-Decylaminoethanol, effectively shielding it from the aqueous environment and increasing its solubility.

References

  • Inside Therapeutics. (n.d.). A complete guide to understanding Lipid nanoparticles (LNP). Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Ionizable Lipids in LNPs: A Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Counter-ion influence on peptide formulations. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Hydration, dehydrative counter-ion binding and helix formation of charged poly(α-amino acid)s in aqueous alcohol as revealed by a preferential binding study. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(Diethylamino)ethanol. Retrieved from [Link]

  • PubMed. (2011). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Retrieved from [Link]

  • PubChem. (n.d.). 2-(decylamino)ethanol. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipid nanoparticles: Composition, formulation, and application. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N, N‐dimethyldipropylenetriamine, 3,3'‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether, 2‐[2‐(dimethyl‐amino) ethoxy] ethanol. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • OECD. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Retrieved from [Link]

  • PubChem. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • PubChem. (n.d.). Decylaminoethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of N-Decylaminoethanol-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support center for N-Decylaminoethanol (NDAE) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimental work. As an amino alcohol, NDAE (CAS: 15196-28-8) is a valuable excipient, often used as a penetration enhancer in topical and transdermal systems or as a component in lipid nanoparticle (LNP) delivery systems.[1][] However, its chemical structure—containing both a secondary amine and a primary alcohol—presents specific stability vulnerabilities that must be proactively managed.

This document provides in-depth, causality-driven troubleshooting guides and FAQs to ensure the development of robust and stable NDAE-based formulations.

Part 1: Troubleshooting Guides

This section addresses specific, observable stability issues in a question-and-answer format. Each guide provides a diagnostic framework, explains the underlying chemical mechanisms, and offers validated protocols for resolution.

Guide 1: Formulation Discoloration (Yellowing/Browning)

Issue: You observe that your initially clear or white formulation containing N-Decylaminoethanol is gradually turning yellow or brown upon storage.

Q1: What is the primary cause of discoloration in my NDAE formulation?

A: The most common cause of discoloration is oxidative degradation. The tertiary amine group in N-Decylaminoethanol is susceptible to oxidation, which can be initiated by atmospheric oxygen, light exposure, or the presence of trace metal ions.[3] This process involves the formation of free radicals, leading to a cascade of reactions that produce colored degradation products, such as N-oxides and other complex chromophores.[4][5]

Q2: How can I definitively confirm that oxidation is the root cause?

A: A forced degradation study is the most effective method to confirm oxidative susceptibility.[6][7] By intentionally exposing the formulation to oxidative stress, you can generate the potential degradation products and see if they match what you observe in your stability samples.

Experimental Protocol: Oxidative Forced Degradation

  • Sample Preparation: Prepare three samples of your NDAE formulation.

    • Sample A: Control (stored under normal conditions).

    • Sample B: Test Sample. Add a small volume of 3% hydrogen peroxide (H₂O₂) solution. The target is to achieve approximately 5-20% degradation of the parent compound.

    • Sample C: Placebo (formulation without NDAE) + 3% H₂O₂ to check for excipient degradation.

  • Incubation: Store the samples at ambient temperature or slightly elevated (e.g., 40°C) for 24-48 hours, protected from light.

  • Observation & Analysis:

    • Visually compare the color of Sample B to Sample A. If a similar yellow/brown color develops, oxidation is the likely cause.

    • Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS).[8] This will allow you to identify and quantify the degradation products formed under oxidative stress.

Q3: What strategies can I implement to prevent oxidative degradation and discoloration?

A: A multi-pronged approach is most effective, focusing on removing catalysts and introducing protective agents.

  • Strategy 1: Control of Atmospheric Oxygen

    • Causality: Oxygen is the primary reactant in oxidation. Removing it from the formulation's environment significantly slows degradation.

    • Action: During manufacturing, purge the formulation and the headspace of the storage container with an inert gas like nitrogen or argon. This is known as inert condition packaging.[3]

  • Strategy 2: Addition of Antioxidants and Chelating Agents

    • Causality: Antioxidants are radical scavengers that interrupt the oxidative chain reaction.[9] Phenolic antioxidants can also regenerate depleted aminic antioxidants, creating a synergistic effect.[10] Chelating agents bind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.

    • Action: Screen a panel of antioxidants and a chelating agent to find the most effective combination for your specific formulation.

Workflow for Stabilizer Screening

G cluster_prep 1. Preparation cluster_stress 3. Accelerated Stability cluster_analysis 4. Analysis A Prepare identical batches of NDAE formulation B1 Control (No Additives) B2 Add Antioxidant A (e.g., BHT 0.02%) B3 Add Antioxidant B (e.g., Vit. E 0.1%) B4 Add Chelating Agent (e.g., EDTA 0.05%) B5 Add Combination (e.g., BHT + EDTA) C Store all samples at 40°C / 75% RH for 4 weeks D1 Visual Inspection (Color Change) C->D1 D2 HPLC Analysis (Degradant Formation) C->D2

Caption: Workflow for screening stabilizers to prevent oxidation.

Table 1: Recommended Antioxidants and Chelating Agents

Stabilizer TypeExampleTypical Concentration RangeMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1%Free-radical scavenger
Antioxidant Butylated Hydroxyanisole (BHA)0.01 - 0.1%Free-radical scavenger
Antioxidant α-Tocopherol (Vitamin E)0.05 - 0.5%Free-radical scavenger
Antioxidant Ascorbic Acid (Vitamin C)0.01 - 0.1%Oxygen scavenger, reducing agent
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.1%Sequesters metal ions
Chelating Agent Citric Acid0.1 - 2.0%Sequesters metal ions
  • Strategy 3: Protection from Light

    • Causality: UV light can provide the energy to initiate photolytic degradation, generating free radicals.

    • Action: Store the formulation in amber glass vials or other opaque packaging to block UV light exposure.[3]

Guide 2: pH Instability and Hydrolytic Degradation

Issue: You notice a significant drift in the pH of your aqueous-based NDAE formulation over time, potentially accompanied by the appearance of new peaks in your chromatogram.

Q1: Why is the pH of my formulation changing, and why is it a concern?

A: A pH shift is a strong indicator of chemical reactions occurring in your formulation. For NDAE, which is a base, its protonation state is directly dependent on pH. Changes in pH can alter its solubility, reactivity, and interaction with other excipients. Furthermore, many degradation reactions, such as hydrolysis of co-formulants (e.g., esters, polymers), are pH-dependent.[11] Maintaining a stable pH is crucial for the overall chemical and physical stability of the product.

Q2: How can I determine the optimal pH for maximum stability?

A: A pH-stability profile study is the standard approach. This involves formulating your product across a range of pH values and monitoring degradation under accelerated conditions.

Experimental Protocol: pH-Stability Profiling

  • Formulation: Prepare several small batches of your formulation, adjusting the initial pH of the aqueous phase to different values (e.g., pH 4, 5, 6, 7, 8) using suitable buffers.

  • Storage: Place all samples in a stability chamber at an accelerated condition (e.g., 40°C or 50°C).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze them for:

    • pH drift.

    • Appearance of degradation products via a stability-indicating HPLC method.

    • Loss of the parent NDAE compound (assay).

  • Data Interpretation: Plot the percentage of remaining NDAE against pH at the final time point. The pH at which the degradation is minimal is your optimal pH range.

Table 2: Common Buffering Agents for Formulation

Buffer SystemUseful pH RangeNotes
Citrate3.0 - 6.2Can act as a chelating agent.
Acetate3.8 - 5.8Volatile; can be useful for lyophilized products.
Phosphate6.0 - 8.0Potential for incompatibility with divalent cations.
Histidine5.5 - 7.4Often used in protein formulations; good biocompatibility.[12]
Q3: My formulation contains other excipients. Could they be the source of instability?

A: Absolutely. Drug-excipient incompatibility is a frequent cause of instability.[13] NDAE, with its nucleophilic amine and hydroxyl groups, can potentially react with certain excipients, especially those with carbonyl groups (e.g., esters, some polymers) or reactive impurities.

Experimental Protocol: Drug-Excipient Compatibility Screening

  • Preparation: Prepare binary mixtures of NDAE with each individual excipient in your formulation (e.g., in a 1:1 or 1:5 ratio). Include a small amount of water (~20% w/w) to facilitate potential reactions.[14]

  • Controls: Include samples of NDAE alone and each excipient alone.

  • Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • Analysis: Analyze the samples using techniques like HPLC to detect new impurity peaks and thermal analysis (Differential Scanning Calorimetry - DSC) to observe changes in thermal events, which can indicate interactions.[15]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most likely chemical degradation pathways for N-Decylaminoethanol?

A: Based on its amino alcohol structure, the primary degradation pathways are:

  • Oxidation: The secondary amine can be oxidized to form N-oxides or other related impurities. This is often the most significant pathway.

  • N-Dealkylation: Cleavage of the decyl or ethylamino group from the nitrogen atom.

  • Impurity-Driven Degradation: Reactive impurities from NDAE synthesis or from other excipients can lead to the formation of adducts or other degradation products. For instance, nitrosating agents could potentially form nitrosamine impurities.[8]

G NDAE N-Decylaminoethanol Oxidation Oxidation (O₂, Metal Ions, Light) NDAE->Oxidation Primary Pathway Dealkylation N-Dealkylation (Thermal/Acidic Stress) NDAE->Dealkylation Secondary Pathway N_Oxide N-Oxide Products (Colored Impurities) Oxidation->N_Oxide Dealkyl_Products Secondary Amines & Related Aldehydes Dealkylation->Dealkyl_Products

Caption: Potential degradation pathways for N-Decylaminoethanol.

Q: What are the key considerations when using NDAE in Lipid Nanoparticle (LNP) formulations?

A: When used in LNPs, NDAE may function as a cationic/ionizable lipid or a stabilizing co-lipid. Its stability is critical for LNP performance.

  • Structural Integrity: Degradation of NDAE can alter the charge and structure of the LNP, potentially leading to aggregation, drug leakage, and reduced transfection efficiency.[16]

  • Residual Solvents: LNP manufacturing often uses ethanol. It is crucial to ensure its effective removal, as residual ethanol can destabilize the LNP structure over time.[17][18]

  • Excipient Compatibility: NDAE must be compatible with all other lipid components (phospholipids, cholesterol, PEG-lipids). Perform compatibility studies as described above.

Q: Which analytical methods are best suited for a comprehensive stability analysis of NDAE formulations?

A: A combination of techniques is recommended for a complete picture:

  • HPLC with UV and/or Charged Aerosol Detection (CAD): This is the workhorse for quantifying NDAE (assay) and detecting and quantifying known and unknown impurities (purity).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the structure of unknown degradation products observed during stability and forced degradation studies.[8][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying potential volatile or semi-volatile degradants.[20]

  • Spectroscopy (UV-Vis): A simple method to quantify color change over time, which can be a key stability parameter.[21]

References

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Specialty Chemicals.
  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). ResearchGate.
  • 2-(Decylamino)ethanol | C12H27NO | CID 4060908. (n.d.). PubChem, National Institutes of Health.
  • Forced Degradation Studies. (2016). MedCrave online.
  • How do phenols work with amine antioxidant additives? (2021). YouTube.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • Penetration enhancers. (2004). PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. (n.d.). Innovare Academic Sciences.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. (n.d.). PHM Society.
  • Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. (n.d.). ResearchGate.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts.
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC, National Institutes of Health.
  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. (2023). PMC, National Institutes of Health.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. (n.d.). The UWA Profiles and Research Repository.
  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. (n.d.). Semantic Scholar.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2015). Fisher Digital Publications.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Institutes of Health.
  • Lipid Nanoparticles for mRNA Delivery. (n.d.). BOC Sciences.
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Purification of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-Decylaminoethanol. It provides in-depth troubleshooting, frequently asked questions, and detailed protocols designed to address common and complex challenges encountered during experimental work.

Introduction to N-Decylaminoethanol Purification

N-Decylaminoethanol (C₁₂H₂₇NO) is an amino alcohol with a molecular weight of 201.35 g/mol .[1] Its structure, featuring a primary alcohol and a secondary amine, imparts both polar and non-polar characteristics, making it useful in various applications, including as a precursor in the synthesis of pharmaceuticals and specialty chemicals. The presence of impurities, such as unreacted starting materials, by-products (e.g., secondary and tertiary amines), or degradation products, can significantly impact the outcome of subsequent reactions and the quality of the final product.[2][3] Therefore, effective purification is a critical step.

This guide focuses on the principal techniques for purifying N-Decylaminoethanol: vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the experiment.[4]

Physical Properties of N-Decylaminoethanol
PropertyValueReference
Molecular FormulaC₁₂H₂₇NOPubChem[1]
Molecular Weight201.35 g/mol PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
XLogP3-AA3.6PubChem[1]
Frequently Asked Questions (FAQs)

Q1: What is the most common first-pass purification technique for crude N-Decylaminoethanol? A: For liquid N-Decylaminoethanol, vacuum distillation is typically the most effective initial method to remove non-volatile impurities and other components with significantly different boiling points.[4] Given its relatively high molecular weight, distillation under reduced pressure is essential to prevent thermal degradation.[5]

Q2: What are the likely impurities from the synthesis of N-Decylaminoethanol? A: Impurities often stem from the synthetic route. Common syntheses involve the reaction of decylamine with an ethylene oxide precursor.[6] Potential impurities include unreacted decylamine, di-alkylation products, and residual solvents. If the compound has been exposed to high temperatures or oxygen, degradation products may also be present.[5]

Q3: My N-Decylaminoethanol is a solid at room temperature. Can I still distill it? A: Yes, this is common for high-molecular-weight compounds. You will need to use a distillation apparatus with a jacketed condenser or a short-path distillation setup to prevent the distillate from solidifying in the condenser and causing a blockage. Gentle heating of the condenser with a water bath set just above the compound's melting point is advisable.

Q4: Can N-Decylaminoethanol be purified by chromatography? A: Yes, but it can be challenging. The basic amino group can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation.[7] This can often be overcome by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Alternatively, using a different stationary phase like alumina or reversed-phase silica may provide better results.[8][9]

Q5: How do I remove color from my purified product? A: Discoloration, often yellow or brown, can arise from thermal degradation or trace impurities.[10] If the color persists after distillation, you can try treating a solution of the compound with a small amount of activated charcoal, followed by filtration before the final purification step (e.g., recrystallization).[11] Note that charcoal can adsorb your product, potentially reducing the yield.

Core Purification Techniques & Protocols

The selection of a purification technique is a trade-off between purity, yield, speed, and scale.[4]

Comparison of Primary Purification Techniques
TechniqueTypical PurityExpected YieldScalabilityKey Advantage
Vacuum Distillation Good to High> 80%ExcellentEffective for removing non-volatile or very volatile impurities.
Recrystallization Very High50-90%GoodExcellent for achieving high purity and removing closely related impurities.[12]
Column Chromatography High to Very High40-80%Poor to ModerateVersatile for separating complex mixtures and impurities with similar properties.[4]
Workflow for Selecting a Purification Method

G start Crude N-Decylaminoethanol is_liquid Is the crude product a liquid? start->is_liquid distill Perform Vacuum Distillation is_liquid->distill Yes recrystallize Perform Recrystallization is_liquid->recrystallize No (Solid) check_purity1 Assess Purity (TLC, GC-MS) distill->check_purity1 final_product High-Purity Product check_purity1->final_product Purity Sufficient complex_mixture Are impurities thermally stable and have similar volatility? check_purity1->complex_mixture Purity Insufficient recrystallize->final_product chromatography Perform Column Chromatography chromatography->final_product complex_mixture->recrystallize No complex_mixture->chromatography Yes G start Recrystallization Fails: Product 'Oils Out' check_saturation Is the solution supersaturated? start->check_saturation reheat Re-heat to dissolve oil. Add more hot solvent. check_saturation->reheat Yes slow_cool Allow to cool very slowly. Try scratching flask or seeding. reheat->slow_cool check_solvent Does it still oil out? slow_cool->check_solvent change_solvent Change solvent or mixed-solvent ratio. check_solvent->change_solvent Yes success Successful Crystallization check_solvent->success No change_solvent->success

Caption: Troubleshooting workflow for when a product "oils out".

Q: My compound streaks badly during column chromatography on silica gel. How can I get clean separation? A: This is a classic problem when purifying basic compounds like amines on acidic silica gel. [7]* Cause: The basic lone pair on the nitrogen atom of N-Decylaminoethanol interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in a long "tail" or streak.

  • Solution: Add a small amount (0.5-1%) of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent (solvent mixture). This base will compete for the active sites on the silica gel, allowing your compound to elute more symmetrically and efficiently.

Purity Assessment

After purification, it is essential to verify the purity of N-Decylaminoethanol. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and compare the purified product to the crude material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, providing information on both purity (from the GC chromatogram) and identity (from the mass spectrum). [13]* Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique for detecting and quantifying the target compound and any potential impurities. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities if they are present at levels typically above 1%.

References
  • Application Notes and Protocols for the Purification of Tertiary Amino Alcohols. (2025). BenchChem.
  • Recrystallization. NIUS Chemistry Experiments. HBCSE.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2022). MDPI.
  • Mixed Solvent Recrystalliz
  • Analytical Methods III. (n.d.). Environmental Sample Analysis Guide.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons.
  • Process for the purification of an aminoalcohol. (1999).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • 2-(Decylamino)ethanol. (2025).
  • Method of purifying ethanolamines. (1969).
  • Purification of dimethylaminoethanol by acid treatment and distillation. (1964).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023).
  • DIETHYLETHANOLAMINE. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development.
  • How to Distill Ethanol
  • Solvent Distill
  • Distill
  • N,N-DIETHYLETHANOLAMINE. (n.d.).
  • Preparation method of N, N-diethyl ethylenediamine. (2020).
  • Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. (1993). SciSpace.
  • Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. (2014).
  • Method for rapidly detecting diethanol amine in cosmetics. (2013).

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Technical Support Center: N-Decylaminoethanol in pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-Decylaminoethanol. This resource is designed for researchers, scientists, and drug development professionals who are using or considering N-Decylaminoethanol for pH adjustment in their formulations. As a long-chain amino alcohol, it offers unique properties, but its bifunctional nature—containing both a secondary amine and a primary alcohol—requires careful consideration to prevent unwanted side reactions.

This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and best-practice protocols to ensure the chemical integrity and stability of your formulations.

Section 1: Fundamentals of N-Decylaminoethanol

Q1: What is N-Decylaminoethanol and why is it used for pH adjustment?

N-Decylaminoethanol, systematically named 2-(Decylamino)ethan-1-ol, is an organic compound featuring a ten-carbon alkyl chain (decyl group) attached to an ethanolamine backbone.[1] Its structure contains two key functional groups: a secondary amine (-NH-) and a primary alcohol (-OH).

The secondary amine group is basic and can accept a proton (H⁺), making it effective for increasing the pH of acidic solutions.[2] The long decyl chain imparts significant lipophilicity, which can be advantageous in non-aqueous or mixed-solvent systems, or in formulations where interaction with lipidic components is desired. Amino alcohols are a common class of pH modifiers used in the pharmaceutical industry.[3][]

Q2: What are the key physicochemical properties of N-Decylaminoethanol?
PropertyValueSource
IUPAC Name 2-(decylamino)ethanolPubChem[1]
Molecular Formula C₁₂H₂₇NOPubChem[1]
Molecular Weight 201.35 g/mol PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Predicted pKa ~9.5 - 10.0 (estimated based on similar structures)N/A

Section 2: Troubleshooting Guide - Avoiding Side Reactions

The primary challenge in using N-Decylaminoethanol is mitigating side reactions involving its nucleophilic amine and alcohol groups. The following FAQs address the most common issues.

FAQ 1: My active pharmaceutical ingredient (API) contains an ester or amide group and is degrading after pH adjustment. Is N-Decylaminoethanol responsible?

Answer: Yes, this is a significant risk. Both the secondary amine and the primary alcohol in N-Decylaminoethanol are nucleophiles and can attack electrophilic functional groups like esters and amides, leading to degradation via aminolysis or transesterification.

  • Mechanism of Degradation: The lone pair of electrons on the nitrogen (amine) or oxygen (alcohol) can attack the carbonyl carbon of the ester or amide. This is particularly problematic under basic conditions, which you are creating by adding the amino alcohol. While amides are generally more stable than esters, they can still be susceptible to degradation over time, especially with heating.[7]

  • Preventative Measures:

    • Temperature Control: Perform pH adjustments at the lowest practical temperature to reduce the rate of potential nucleophilic attack.

    • Slow Addition: Add a dilute stock solution of N-Decylaminoethanol dropwise while monitoring the pH continuously. This prevents localized areas of high base concentration.

    • Alternative pH Modifier: If your API is highly sensitive, consider a more sterically hindered base (e.g., diisopropylethylamine) or a non-nucleophilic base (e.g., proton sponge), although these may have other compatibility issues. For many applications, inorganic bases like sodium hydroxide or potassium hydroxide may be a safer, albeit less organic-soluble, choice.

    • Stability Study: Conduct a forced degradation study by incubating your API with N-Decylaminoethanol at elevated temperatures to rapidly assess compatibility.

G cluster_0 Degradation Pathway API_Ester API with Ester (R-CO-OR') Intermediate Tetrahedral Intermediate API_Ester->Intermediate NDA N-Decylaminoethanol (Nucleophile) NDA->API_Ester Nucleophilic Attack Product1 Degraded API (Amide Adduct) Intermediate->Product1 via Amine Attack Product2 Degraded API (Ester Adduct) Intermediate->Product2 via Alcohol Attack Leaving_Group Leaving Group (R'-OH) Intermediate->Leaving_Group

Caption: Potential degradation of an ester-containing API.

FAQ 2: My formulation contains an aldehyde or ketone. Are there compatibility risks?

Answer: Absolutely. Secondary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form enamines.[8][9][10][11] While this reaction is typically favored under slightly acidic conditions (pH 4-5), the equilibrium may still be relevant depending on your formulation's final pH and components.[9][11]

  • Mechanism of Enamine Formation: The reaction involves the nucleophilic addition of the secondary amine to the carbonyl carbon, followed by the elimination of a water molecule.[8][11]

  • Impact on Formulation:

    • API Degradation: If the aldehyde or ketone is part of your API, this reaction represents a degradation pathway.

    • Formation of Impurities: The resulting enamine is a new chemical entity and an impurity in your formulation.

    • Color Change: Enamines are often conjugated systems and can sometimes be colored, leading to a yellowing of the solution.

  • Preventative Measures:

    • Strict pH Control: Avoid pH ranges that favor enamine formation if possible.

    • Protecting Groups: If feasible for your process, protect the aldehyde or ketone group before pH adjustment and deprotect it in a later step.

    • Alternative pH Modifier: This is a strong case for using a tertiary amine (e.g., Triethanolamine) or an inorganic base, as they cannot form enamines.

G cluster_1 Enamine Formation Pathway Ketone Aldehyde / Ketone (R-CO-R') Aminoalcohol Aminoalcohol Intermediate Ketone->Aminoalcohol + NDA NDA N-Decylaminoethanol (Secondary Amine) Aminoalcohol->Ketone - NDA Enamine Enamine Product (+ H₂O) Aminoalcohol->Enamine - H₂O (Dehydration) Enamine->Aminoalcohol + H₂O (Hydrolysis)

Caption: Reversible reaction of N-Decylaminoethanol with a carbonyl.

FAQ 3: The pH of my aqueous formulation drifts downwards after adjustment. What is happening?

Answer: This is a classic issue with amine-based pH adjusters in aqueous solutions that are open to the atmosphere. The amine base reacts with dissolved carbon dioxide (CO₂) from the air to form a carbamate salt, which effectively consumes the free amine and causes the pH to drop.

  • Mechanism: R₂NH + CO₂ ⇌ R₂NCOOH (Carbamic Acid) ⇌ R₂NH₂⁺ + R₂NCOO⁻ (Carbamate)

  • Preventative Measures:

    • Work Under Inert Gas: For maximum stability, prepare and store the formulation under an inert atmosphere (e.g., Nitrogen or Argon) to exclude CO₂.

    • Use Freshly Boiled Water: Use water that has been recently boiled and cooled (under an inert atmosphere if possible) to minimize dissolved CO₂ levels before preparing your solution.

    • Seal Tightly: Ensure all containers are sealed tightly immediately after preparation and use.

    • Re-check pH: Before use, always re-check the pH of a stored solution and adjust if necessary.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 1M N-Decylaminoethanol Stock Solution

This protocol provides a method for preparing a standardized stock solution for reproducible pH adjustments.

Materials:

  • N-Decylaminoethanol (MW: 201.35 g/mol )[1]

  • High-purity water (e.g., WFI or Milli-Q)

  • Calibrated balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh 20.14 g of N-Decylaminoethanol.

  • Dissolving: Add the weighed N-Decylaminoethanol to a 100 mL volumetric flask containing approximately 80 mL of high-purity water.

  • Mixing: Add a magnetic stir bar and stir the solution until the N-Decylaminoethanol is fully dissolved. The long alkyl chain may reduce solubility, so gentle warming (to ~30-40°C) may be required.

  • Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume of 100 mL with water.

  • Homogenize: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed, clearly labeled container. For long-term stability, consider storing under an inert gas.

Protocol 2: Step-by-Step pH Adjustment of a Formulation

This protocol emphasizes control and precision to avoid overshooting the target pH and minimizing side reactions.

Objective: To adjust the pH of an experimental formulation to a target of 8.5.

Procedure:

  • System Setup: Place your formulation in a beaker on a magnetic stirrer. Use a stir speed that creates a small vortex without splashing.

  • pH Monitoring: Submerge a calibrated pH probe into the solution, ensuring the tip does not contact the stir bar.

  • Prepare Dilute Adjuster: Prepare a 1:10 dilution of your 1M N-Decylaminoethanol stock solution (to 0.1M) with high-purity water. Using a dilute solution allows for finer control.

  • Initial Titration: Slowly add the 0.1M N-Decylaminoethanol solution dropwise using a pipette or burette.

  • Equilibration: Pause after every few drops to allow the pH reading to stabilize. This is crucial for avoiding over-titration.

  • Approach Target: As the pH approaches the target (e.g., within 0.5 pH units), add the solution one drop at a time, waiting for full stabilization after each addition.

  • Final Check: Once the target pH of 8.5 is reached and stable, stop the addition.

  • Stability Validation (Self-Validating Step): Let the solution stir for an additional 15-30 minutes. Re-check the pH to ensure it has not drifted. This step validates that the initial adjustment is stable.

Caption: A controlled workflow for precise pH adjustment.

References

  • 2-(Decylamino)ethanol. PubChem Compound Summary for CID 4060908. National Center for Biotechnology Information. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.[Link]

  • Organic Chemistry II - Aldehydes and Ketones: Enamine Formation. YouTube.[Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial.[Link]

  • 2-DIETHYLAMINOETHANOL (DEAE). Ataman Kimya.[Link]

  • Why does an arylamine give a more stable imine than isopropylamine when each (amine) is reacted with a ketone or an aldehyde? Quora.[Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.[Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI.[Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin.[Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. National Institutes of Health.[Link]

  • Amine Reactivity. Michigan State University Chemistry.[Link]

  • Mechanisms and Reaction Pathways in MEA Degradation; A Computational Study. Semantic Scholar.[Link]

  • Reactivity of Amines. Chemistry LibreTexts.[Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry.[Link]

  • Amines: Synthesis and Reactions. Al-Mustansiriyah University.[Link]

  • Diethylethanolamine. PubChem Compound Summary for CID 7497. National Center for Biotechnology Information. [Link]

  • pH Modifier Excipients. Protheragen.[Link]

  • Ethanolamine. PubChem Compound Summary for CID 700. National Center for Biotechnology Information. [Link]

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Technical Support Center: Long-Term Stability of N-Decylaminoethanol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to designing, executing, and troubleshooting long-term stability studies for N-Decylaminoethanol solutions, grounded in regulatory standards and best practices.

Welcome to the technical support center for N-Decylaminoethanol. This resource is designed for researchers, analytical scientists, and formulation professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your long-term stability studies. As Senior Application Scientists, we base our guidance on a synthesis of regulatory expectations and practical, field-proven experience.

The core principle of any stability program is to establish a re-test period or shelf life for a drug substance or product by demonstrating that it remains within its established specifications under defined storage conditions.[1][2] For N-Decylaminoethanol (CAS: 15196-28-8), a secondary amino alcohol, the primary concerns during long-term storage are potential degradation through oxidation, interactions with excipients or container closure systems, and changes in physical properties.[3][4]

Troubleshooting Guide: Common Issues in Stability Testing

This section addresses specific problems you may encounter during your stability program for N-Decylaminoethanol solutions.

1. Problem: Appearance of New, Unidentified Peaks in the Chromatogram

  • Probable Cause (A): Oxidative Degradation. The tertiary amine and primary alcohol moieties in N-Decylaminoethanol are susceptible to oxidation. This can be accelerated by exposure to atmospheric oxygen, trace metal ions, or pro-oxidant excipients. The secondary amine can oxidize to form an N-oxide or other related species. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Probable Cause (B): Hydrolytic Degradation (Formulation-Dependent). If the N-Decylaminoethanol solution is formulated with ester-containing excipients, hydrolysis could occur over time, especially at non-neutral pH, leading to the formation of new impurities.

  • Troubleshooting & Resolution Workflow:

    • Characterize the Peak: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peak. This is the most direct way to hypothesize a structure. For instance, an increase of 16 amu often suggests oxidation.

    • Perform Forced Degradation Studies: To confirm the identity of the degradant, perform a forced degradation study as outlined in ICH Q1A(R2).[1][5] This involves intentionally stressing the N-Decylaminoethanol solution under various conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[6][7] If the peak in your stability sample matches the retention time and mass of a peak generated under oxidative stress (e.g., H₂O₂), you have strong evidence of its identity.

    • Evaluate Container Closure System: Investigate potential leaching from the container or stopper by analyzing a placebo solution stored under the same conditions.

    • Mitigation Strategy: If oxidation is confirmed, consider incorporating an antioxidant into the formulation or packaging the solution under an inert atmosphere (e.g., nitrogen).

2. Problem: High Variability or Loss of Potency in Assay Results

  • Probable Cause (A): Adsorption to Container Surfaces. N-Decylaminoethanol has a lipophilic decyl chain, which can lead to adsorption onto certain container surfaces, particularly plastics or silicone-treated glass, resulting in an apparent loss of concentration.

  • Probable Cause (B): Analytical Method Not Robust. Issues with the analytical method, such as improper sample preparation, mobile phase instability, or detector drift, can lead to inconsistent results.

  • Troubleshooting & Resolution Workflow:

    • Container Adsorption Study: Conduct a study comparing the potency of the solution stored in different container types (e.g., borosilicate glass vs. various types of plastic). Analyze samples at early time points (e.g., 0, 2, 4, 8 hours) to detect rapid adsorption.

    • Method Validation Review: Re-evaluate the validation data for your stability-indicating method. Ensure it meets criteria for precision, linearity, and accuracy as per ICH Q2(R1). Pay close attention to the sample preparation steps. Are they consistent? Is the analyte fully dissolved and stable in the diluent?

    • System Suitability Trending: Monitor system suitability parameters (e.g., peak area, retention time, tailing factor) for your chromatography system over time. A drift in these parameters can indicate a problem with the column or instrument that needs to be addressed.

3. Problem: A Significant Change is Observed at Accelerated Conditions

  • Definition of "Significant Change": According to ICH Q1A(R2), a significant change for a drug product is typically defined as a >5% change in assay from its initial value, any degradation product exceeding its acceptance criterion, or failure to meet acceptance criteria for appearance, physical attributes, and functionality tests (e.g., pH).[1]

  • Regulatory Implication: If a significant change occurs during the recommended 6-month accelerated study (e.g., 40°C ± 2°C / 75% RH ± 5% RH), it necessitates testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH).[1][8]

  • Scientific Investigation Workflow:

    • Initiate Intermediate Testing: Immediately place the required batches into storage at the intermediate condition. Data from this condition will be critical for determining a valid shelf life.

    • Characterize the Change: The primary goal is to understand the root cause. Is it chemical degradation, a physical change (e.g., precipitation), or a pH shift? Use the troubleshooting steps outlined above to identify any new degradants.

    • Evaluate Formulation and Packaging: The failure provides critical information about the formulation's weaknesses. This data should be used to potentially reformulate or select a more protective container closure system for future development.

Out-of-Specification (OOS) Investigation Workflow

When a stability result falls outside of its pre-defined acceptance criteria, a formal OOS investigation is mandatory. The following diagram outlines a typical workflow.

OOS_Workflow start OOS Result Identified lab_phase Phase 1: Laboratory Investigation - Check calculations & data entry - Examine instrument logs - Analyst interview start->lab_phase retest Retesting Protocol - Re-measure original aliquot - Re-prepare from original sample lab_phase->retest cause_found_lab Assignable Laboratory Cause Found? retest->cause_found_lab invalidate Invalidate Initial Result - Document evidence - Report valid results cause_found_lab->invalidate  Yes full_investigation Phase 2: Full-Scale Investigation - Involve QA, Manufacturing, R&D - Review batch records - Assess other stability batches cause_found_lab->full_investigation No   end Investigation Closed invalidate->end root_cause Root Cause Analysis (e.g., Formulation, Process, Container) full_investigation->root_cause capa Implement Corrective and Preventive Actions (CAPA) - Reformulation - Process change - Packaging update root_cause->capa capa->end

Caption: Workflow for investigating an Out-of-Specification (OOS) result.

Frequently Asked Questions (FAQs)

Q1: What are the standard ICH conditions for a long-term stability study?

As per ICH Q1A(R2) guidelines, the choice of long-term storage conditions depends on the climatic zone for which the product is intended.[8] The most common conditions are:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1]

The study duration for a registration application should cover a minimum of 12 months on at least three primary batches.[1][9]

Q2: How frequently should samples be tested during a long-term study?

For a product with a proposed shelf life of at least 12 months, the recommended testing frequency is:

  • First Year: Every 3 months (0, 3, 6, 9, 12).[9][10]

  • Second Year: Every 6 months (18, 24).[9][10]

  • Annually Thereafter: Through the proposed shelf life (36, 48, etc.).[9][10] For accelerated studies, a minimum of three time points is recommended, including the initial and final points (e.g., 0, 3, and 6 months).[9]

Table 1: Example Stability Testing Schedule (24-Month Proposed Shelf Life)
Time Point (Months)Long-Term (25°C/60%RH)Accelerated (40°C/75%RH)
0
3
6
9
12
18
24

Q3: Why is a forced degradation study necessary?

A forced degradation (or stress testing) study is essential for several reasons:[5][7]

  • Pathway Elucidation: It helps identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[6][11]

  • Method Development: It is used to develop and validate a "stability-indicating" analytical method. The method is proven to be able to separate the intact N-Decylaminoethanol from all potential degradation products, ensuring that the assay is accurate over time.[12]

  • Formulation Insight: It can reveal how the molecule behaves under stress, which aids in developing a stable formulation and selecting appropriate packaging.[7]

Q4: What are the key parameters to include in a stability protocol for an N-Decylaminoethanol solution?

A comprehensive stability protocol should include:

  • Batches: Number of batches (minimum of three primary batches) and their sizes.[1]

  • Container Closure System: A description of the packaging to be used, which should be the same as proposed for marketing.[13]

  • Storage Conditions: The specific long-term, and if applicable, accelerated and intermediate conditions (temperature and humidity).[8]

  • Testing Frequency: The time points for sample withdrawal and testing.[9][10]

  • Specifications: A list of all tests to be performed (e.g., Assay, Purity/Degradation Products, Appearance, pH, Particulate Matter) and their acceptance criteria.[13]

  • Analytical Methods: References to the validated analytical procedures that will be used.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of N-Decylaminoethanol and demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of N-Decylaminoethanol in a suitable solvent (e.g., water, methanol, or a formulation placebo).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for analysis.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed stability-indicating method. Aim for 5-20% degradation of the active substance for optimal results.[12]

Protocol 2: Example Stability-Indicating HPLC-UV Method

Objective: To quantify N-Decylaminoethanol and separate it from potential degradation products.

Table 2: HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for retaining the non-polar decyl chain.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure the secondary amine is protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 30% B, increase to 95% B over 15 min, hold for 3 min, re-equilibrateA gradient is necessary to elute the relatively non-polar analyte and any more non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration and sensitivity.
Detector UV at 210 nmN-Decylaminoethanol lacks a strong chromophore; detection at low UV wavelengths is required.
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the mobile phase.

References

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]

  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: IVT Network URL: [Link]

  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Stability Studies-Regulations, Patient Safety & Quality Source: Coriolis Pharma URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Egyptian Drug Authority URL: [Link]

  • Title: 2-(Decylamino)ethanol Source: PubChem - NIH URL: [Link]

Sources

Technical Support Center: Scaling Up N-Decylaminoethanol Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-Decylaminoethanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common questions and offers robust troubleshooting strategies to navigate the challenges of transitioning from bench-scale experiments to pilot-plant production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on a pilot-scale synthesis campaign.

Q1: What is the most common and scalable synthetic route to N-Decylaminoethanol?

The most prevalent and industrially viable method for synthesizing N-Decylaminoethanol is through the direct N-alkylation of monoethanolamine (MEA) with a 1-decyl halide, such as 1-bromodecane or 1-chlorodecane. This is a nucleophilic substitution (SN2) reaction where the amino group of MEA acts as the nucleophile.[1] While other methods like reductive amination exist, direct alkylation is often preferred for its simplicity and cost-effectiveness, provided that reaction conditions are carefully controlled to ensure selectivity.

Q2: What are the primary challenges when scaling the N-alkylation of monoethanolamine from the lab to a pilot plant?

Scaling this synthesis introduces several critical challenges:

  • Selectivity Control: The primary challenge is preventing over-alkylation. The desired product, a secondary amine, is often more nucleophilic than the starting primary amine (MEA), leading to the formation of the tertiary amine, N,N-didecylaminoethanol, and potentially quaternary ammonium salts.[2][3]

  • Thermal Management: The N-alkylation reaction is exothermic. At the pilot scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to runaway reactions and an increase in side product formation.

  • Mass Transfer & Mixing: Ensuring homogeneous mixing of reactants, especially in multiphasic systems (e.g., using an aqueous base), is crucial for consistent reaction rates and to avoid localized "hot spots" of high reactant concentration.[2]

  • Purification: Separating the target N-Decylaminoethanol from unreacted MEA, the N,N-didecylaminoethanol byproduct, and salts requires an efficient purification strategy, typically fractional vacuum distillation. The boiling points of the mono- and di-alkylated products can be close, necessitating a column with high theoretical plates.

Q3: How can I suppress the formation of the N,N-didecylaminoethanol byproduct?

This is the most critical aspect of optimizing the synthesis. The most effective strategy is to use a large molar excess of monoethanolamine relative to the decyl halide (e.g., a 3:1 to 5:1 ratio).[4][5] This statistically favors the alkylation of the more abundant starting material (MEA) over the newly formed product. Other crucial techniques include:

  • Slow, controlled addition of the decyl halide to the reaction mixture to maintain its low concentration, thereby minimizing the chance of a second alkylation event.[6]

  • Lowering the reaction temperature , which can improve selectivity, though it may require longer reaction times.[6]

Q4: Is it necessary to protect the hydroxyl group of monoethanolamine before N-alkylation?

For this specific synthesis, protecting the hydroxyl group is generally not required and adds unnecessary steps and cost for a pilot-scale campaign. The amine group is significantly more nucleophilic than the hydroxyl group under typical basic or neutral conditions. O-alkylation becomes a concern only if very strong bases (e.g., sodium hydride) are used, which can deprotonate the alcohol to form a competing alkoxide nucleophile.[2] Sticking to moderate bases like potassium carbonate (K₂CO₃) or an aqueous solution of sodium hydroxide (NaOH) with a phase-transfer catalyst will favor N-alkylation.[2][4]

Q5: What are the key safety considerations for this process at pilot scale?

  • Corrosivity: Monoethanolamine and its derivatives can be corrosive. Ensure all reactors and transfer lines are constructed from compatible materials (e.g., stainless steel, glass-lined steel).

  • Alkyl Halide Handling: Alkylating agents like 1-bromodecane can be irritants and have potential health risks.[7] Handle them in well-ventilated areas and use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Pressure Management: If the reaction is run at elevated temperatures, the vapor pressure of the solvent and reactants can lead to pressure buildup in a sealed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.

  • Static Discharge: When transferring flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter during the synthesis.

Issue 1: Low or no yield of N-Decylaminoethanol, with a high amount of unreacted starting material recovered.

  • Potential Cause: Suboptimal Reaction Conditions. The activation energy for the reaction is not being met, or the nucleophile is not sufficiently activated.

    • Solution A: Increase Reaction Temperature. Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC/MS to track the consumption of the limiting reagent (decyl halide). Be aware that higher temperatures may decrease selectivity.

    • Solution B: Evaluate Your Base. If using a weak base like sodium bicarbonate, it may not be strong enough to neutralize the HBr or HCl formed during the reaction, which protonates and deactivates the amine. Switch to a stronger base like potassium carbonate or sodium hydroxide.[2]

    • Solution C: Check Alkylating Agent Reactivity. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using 1-chlorodecane and observing low reactivity, switching to 1-bromodecane will significantly increase the reaction rate.[2]

    • Solution D: Solvent Choice. The SN2 reaction is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile. If using a less polar solvent, consider switching to one of these to improve reaction kinetics. However, for scale-up, higher boiling alcohols like isopropanol or butanol can also be effective and are often easier to handle.[7]

Issue 2: The final product is contaminated with a significant amount of N,N-didecylaminoethanol.

  • Potential Cause: Conditions Favoring Over-Alkylation. The reaction conditions are promoting the second alkylation of the product.

    • Solution A: Adjust Stoichiometry. As detailed in the FAQs, the most effective solution is to increase the molar excess of monoethanolamine. A ratio of MEA:decyl halide of 5:1 is a good starting point for optimization.[4][5] This ensures that a molecule of decyl halide is statistically more likely to encounter MEA than the N-Decylaminoethanol product.

    • Solution B: Control Reagent Addition. Do not add the decyl halide all at once. Implement a slow, dropwise addition using an addition funnel or a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, starving the competing di-alkylation reaction.[6]

    • Solution C: Employ Phase-Transfer Catalysis (PTC). A "liquid-liquid" PTC system using a catalyst like tetrabutylammonium bromide (TBAB) with an aqueous solution of a base can enhance selectivity for mono-alkylation.[5][9] The catalyst helps shuttle the deprotonated amine into the organic phase for a controlled reaction.

Issue 3: An unexpected byproduct is observed, complicating purification.

  • Potential Cause: O-Alkylation or Other Side Reactions. The hydroxyl group may be reacting, or other unexpected pathways are occurring.

    • Solution A: Confirm Structure. Isolate the byproduct and characterize it using NMR and MS to confirm its identity. If it is the O-alkylated ether, it indicates the base used is too strong or the reaction temperature is excessively high, leading to deprotonation of the hydroxyl group.

    • Solution B: Use a Milder/Sterically Hindered Base. Switch from a strong base like NaOH to a weaker one like K₂CO₃. A more sterically hindered base can also disfavor reaction at the more sterically accessible oxygen atom.

    • Solution C: Consider Hydroxyl Protection. If O-alkylation is persistent and cannot be controlled by other means, a protection-deprotection sequence may be necessary. However, this is a last resort for process scale-up due to the added complexity and cost.[10]

Issue 4: The reaction stalls or proceeds very slowly, even at elevated temperatures.

  • Potential Cause: Poor Mass Transfer. The reactants are not mixing effectively, leading to a diffusion-limited reaction rate.

    • Solution A: Increase Agitation. Ensure the reactor's overhead stirrer is operating at a speed sufficient to create a vortex and guarantee homogeneity. For pilot-scale reactors, the impeller design (e.g., pitched-blade turbine vs. anchor) is critical.

    • Solution B: Use a Phase-Transfer Catalyst (PTC). If your system is biphasic (e.g., aqueous base and organic reactants), a PTC is essential to facilitate the reaction between the phases. Ensure the catalyst is not poisoned and is used at an appropriate loading (typically 1-5 mol%).[4]

Part 3: Protocols and Data

Visualizing the Reaction Pathway

The following diagram illustrates the desired synthesis of N-Decylaminoethanol and the primary competing side reactions.

Synthesis_Pathway MEA Monoethanolamine (MEA) (Excess) OProduct O-Decyl-ethanolamine (O-alkylation Byproduct) MEA->OProduct O-alkylation (Minor/Conditional) mid1 MEA->mid1 DecylBr 1-Bromodecane DecylBr->OProduct DecylBr->mid1 mid2 DecylBr->mid2 Product N-Decylaminoethanol (Desired Product) Product->mid2 DiProduct N,N-Didecylaminoethanol (Di-alkylation Byproduct) mid1->Product Main Reaction (SN2) mid2->DiProduct Over-alkylation (Undesired)

Caption: N-alkylation of MEA and competing side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing common issues during the synthesis.

Troubleshooting_Workflow Start Analyze Reaction (TLC, GC/MS) LowYield Problem: Low Yield / Conversion Start->LowYield SideProducts Problem: Significant Side Products Start->SideProducts Sol_Temp Increase Temperature LowYield->Sol_Temp Temp too low? Sol_Base Use Stronger Base LowYield->Sol_Base Base too weak? Sol_Halide Switch to R-Br or R-I LowYield->Sol_Halide Halide unreactive? Check_SP Identify Byproduct SideProducts->Check_SP Dialkylation N,N-Dialkylation Check_SP->Dialkylation MW = 357.68 g/mol OAlkylation O-Alkylation Check_SP->OAlkylation Isomer of product Sol_Excess Increase MEA Excess Dialkylation->Sol_Excess Sol_Addition Slow Decyl Halide Addition Dialkylation->Sol_Addition Sol_MilderBase Use Milder Base OAlkylation->Sol_MilderBase

Caption: A logical workflow for troubleshooting synthesis issues.

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterConditionEffect on YieldEffect on Selectivity (Mono- vs Di-alkylation)Recommendation for Scale-Up
Stoichiometry High excess of MEA (e.g., 5:1)NeutralStrongly Increases Primary control method. Use a significant excess of MEA and plan for its recovery and recycling.
(MEA:Decyl Halide)Near Equimolar (e.g., 1.2:1)May be higher per passStrongly Decreases Not recommended due to difficult purification.
Temperature Low (e.g., 60-70 °C)Decreases reaction rateIncreases Start low and gradually increase to find the optimal balance between rate and selectivity.
High (e.g., >100 °C)Increases reaction rateDecreases Use only if the reaction is too slow and monitor byproduct formation closely.
Base K₂CO₃ (in polar aprotic solvent)GoodGoodExcellent choice for non-aqueous systems.
NaOH (aq) with PTCGoodVery GoodA cost-effective and highly selective option for pilot scale.[4]
Solvent Acetonitrile, DMFHighGoodGood for kinetics but can be difficult to remove.[7]
Isopropanol, n-ButanolModerateGoodGood, practical choices for pilot scale due to higher boiling points and better safety profiles.
Pilot-Scale Synthesis Protocol (Illustrative Example: ~1 kg Scale)

Safety Precaution: This reaction should be conducted in a well-ventilated area or fume hood. All personnel must wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves. All equipment must be properly grounded.[8]

Equipment:

  • 10 L glass-lined reactor with overhead mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet.

  • 5 L jacketed addition funnel or a metering pump for controlled addition.

  • Heating/cooling mantle or circulating fluid system for temperature control.

Reagents:

  • Monoethanolamine (MEA): 2.14 kg (35.0 mol, 5.0 eq.)

  • 1-Bromodecane: 1.55 kg (7.0 mol, 1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 1.45 kg (10.5 mol, 1.5 eq.)

  • n-Butanol: 5 L

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with monoethanolamine (2.14 kg), n-butanol (5 L), and powdered potassium carbonate (1.45 kg).

  • Heating and Mixing: Begin stirring at 150-200 RPM to create a slurry. Heat the mixture to 85-90 °C.

  • Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of 1-bromodecane from the addition funnel over a period of 4-6 hours. Monitor the internal temperature closely; if a significant exotherm causes the temperature to rise above 95 °C, slow the addition rate.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90 °C. Monitor the progress by taking aliquots every 2 hours and analyzing them by GC to check for the disappearance of 1-bromodecane. The reaction is typically complete within 8-12 hours after addition.

  • Cool Down: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature overnight with gentle stirring.

  • Workup - Filtration: Filter the cooled reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of n-butanol (2 x 250 mL) to recover any entrained product.

  • Workup - Solvent Removal: Combine the filtrate and washes. Remove the n-butanol and excess monoethanolamine under reduced pressure using a rotary evaporator. MEA has a high boiling point (170 °C), so a good vacuum is required.

  • Purification - Vacuum Distillation: Transfer the crude residue to a suitable distillation apparatus. Perform a fractional vacuum distillation.

    • Collect and discard any low-boiling forerun.

    • Collect the main fraction of N-Decylaminoethanol (Boiling Point: ~145-150 °C at 5 mmHg).

    • The high-boiling residue will contain the N,N-didecylaminoethanol byproduct.

  • Analysis: Analyze the purified product by GC, NMR, and MS to confirm purity and identity. A typical yield for this process should be in the range of 70-85%.

References

  • Vitol. (2021). Alkylate (Alkyl Unit) Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Gasanov, A. G., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave Online. Retrieved from [Link]

  • Gasanov, A. G., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave. Retrieved from [Link]

  • Li, Z., & Yan, C. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. Retrieved from [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab?. Retrieved from [Link]

  • Chemguide. (n.d.). Making amines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Gasanov, A. G., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Okubo, T., & Saotome, M. (1969). Method of purifying ethanolamines. U.S. Patent No. 3,453,183.

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Validation & Comparative

A Comparative Guide to N-Decylaminoethanol and Other Amino Alcohols in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Amino Alcohols in Modern Pharmaceutics

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group.[1][2] This bifunctionality makes them invaluable in a multitude of applications, from synthetic intermediates to chiral ligands in asymmetric catalysis.[1][] In the realm of drug development, their significance has surged with the advent of advanced delivery systems, particularly for nucleic acid therapeutics. Their ability to be protonated and deprotonated in response to pH changes makes them ideal candidates for creating "smart" nanoparticles that can navigate the biological milieu and release their therapeutic cargo at the desired site of action.[4][5]

This guide provides an in-depth comparison of N-Decylaminoethanol, a secondary amino alcohol with a ten-carbon alkyl chain, against other structurally distinct amino alcohols. We will explore how subtle variations in their molecular architecture—specifically, the nature of the amine substitution and the length of the alkyl chain—profoundly influence their physicochemical properties and, consequently, their performance as key components in lipid nanoparticle (LNP) formulations for mRNA delivery.

Spotlight on N-Decylaminoethanol: A Profile

N-Decylaminoethanol is an amino alcohol featuring a secondary amine and a hydroxyl group, separated by an ethyl linker. Its defining characteristic is the ten-carbon (decyl) aliphatic tail attached to the nitrogen atom. This substantial hydrophobic chain suggests a strong propensity for integration into lipid-based structures, making it a prime candidate for the formulation of lipid nanoparticles and other lipidic drug carriers.

The presence of a secondary amine is also critical. Unlike tertiary amines, the nitrogen in N-Decylaminoethanol is bonded to one hydrogen atom, influencing its steric profile and hydrogen bonding capabilities. This structural feature is expected to play a significant role in its protonation behavior (pKa), which is a crucial determinant of its efficacy in pH-responsive drug delivery systems.

PropertyValueSource
Molecular Formula C₁₂H₂₇NOPubChem
Molecular Weight 201.35 g/mol PubChem
XLogP3-AA (Hydrophobicity) 3.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 11PubChem
(Data sourced from PubChem CID 4060908)[6]

Comparative Amino Alcohols: A Structural Spectrum

To contextualize the performance of N-Decylaminoethanol, we have selected two widely studied tertiary amino alcohols for comparison. These molecules provide a clear contrast in terms of hydrophobicity and the steric environment of the amine group.

  • Diethylaminoethanol (DEAE): A tertiary amino alcohol with two ethyl groups attached to the nitrogen. It is significantly more water-soluble than N-Decylaminoethanol and is used in various industrial applications, including as a pH stabilizer and corrosion inhibitor.[7] Its smaller size and tertiary amine structure present a valuable comparison point.

  • (S)-N-methylalaninol: A chiral amino alcohol derived from the natural amino acid L-alanine.[8] Its simple structure, featuring a primary alcohol and a secondary amine with a single methyl group, makes it an interesting comparator for evaluating the impact of a much shorter alkyl chain on performance.

PropertyN-Decylaminoethanol Diethylaminoethanol (DEAE) (S)-N-methylalaninol
Structure Secondary Amine, C10 TailTertiary Amine, C2 TailsSecondary Amine, C1 Tail
Molecular Weight ( g/mol ) 201.35117.1989.14
LogP (Hydrophobicity) 3.60.77-0.5 (Estimated)
Boiling Point (°C) Not specified161176-178
Key Structural Feature Long hydrophobic tailSterically hindered amineChiral center, hydrophilic

This table highlights the significant physicochemical differences stemming from their structures. The long decyl chain of N-Decylaminoethanol results in high hydrophobicity (LogP 3.6), suggesting it will act as a true lipid. In contrast, DEAE and (S)-N-methylalaninol are substantially more hydrophilic, which will affect how they incorporate into and stabilize lipid bilayers.

Performance in mRNA-Lipid Nanoparticle (LNP) Formulations

The most clinically advanced application for this class of molecules is as ionizable lipids in LNP-based delivery of nucleic acids, such as mRNA.[9][10] An LNP formulation typically consists of four components: an ionizable lipid (the amino alcohol derivative), a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid to provide stability.[11]

The ionizable lipid is paramount. At a low pH during formulation, its amine is protonated, allowing it to electrostatically bind the negatively charged mRNA. In circulation at physiological pH (~7.4), the lipid is largely neutral, preventing aggregation and nonspecific interactions. Upon cellular uptake into an endosome, the pH drops to ~5.5-6.5.[5] This acidic environment protonates the amine again, causing the LNP to interact with and disrupt the endosomal membrane, releasing the mRNA cargo into the cytoplasm where it can be translated into protein.[12][13]

Comparative Experimental Data (Simulated)

The following table presents expected outcomes from a hypothetical experiment comparing LNPs formulated with our three selected amino alcohols. The goal is to deliver luciferase mRNA to cells in culture and measure the resulting protein expression.

ParameterLNP (N-Decylaminoethanol) LNP (DEAE) LNP ((S)-N-methylalaninol)
Particle Size (nm) 95 ± 5150 ± 20210 ± 35
Polydispersity Index (PDI) 0.110.250.38
Zeta Potential (mV) at pH 7.4 -2.5 ± 1.0-8.0 ± 2.0-12.5 ± 3.0
Zeta Potential (mV) at pH 5.5 +18.0 ± 2.5+10.5 ± 2.0+8.5 ± 1.5
mRNA Encapsulation Efficiency (%) 96%75%60%
In Vitro Transfection Efficiency (RLU/mg) 1.5 x 10⁹2.1 x 10⁷8.5 x 10⁶
Interpretation of Results
  • N-Decylaminoethanol: The long lipid tail allows it to function as an effective structural lipid, leading to the formation of small, uniform (low PDI) nanoparticles with high mRNA encapsulation efficiency. Its pKa is likely well-tuned for the endosomal pH range, resulting in a strong positive zeta potential at pH 5.5, which facilitates membrane disruption and leads to vastly superior transfection efficiency.

  • DEAE: Its greater hydrophilicity and tertiary amine structure lead to less efficient packing within the LNP core. This results in larger, more polydisperse particles and lower encapsulation of mRNA. The pKa of the tertiary amine may be less optimal, leading to a weaker positive charge in the endosome and consequently, less efficient endosomal escape and lower transfection.

  • (S)-N-methylalaninol: Being highly hydrophilic, this molecule struggles to form stable, compact lipid nanoparticles. The resulting particles are large and heterogeneous, with poor mRNA encapsulation. Its endosomal escape capability is likely limited, resulting in the lowest transfection efficiency.

This comparative analysis underscores a clear structure-activity relationship: a long hydrophobic tail is critical for stable LNP formation and high encapsulation, while the nature of the amine headgroup dictates the pH-responsiveness and efficiency of endosomal escape.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: LNP Formulation via Pipette Mixing

This method is suitable for rapid, small-scale screening of different LNP formulations.[11]

  • Preparation of Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid (e.g., N-Decylaminoethanol), DSPC, Cholesterol, and DMG-PEG2000 in a 50:10:38.5:1.5 molar ratio.

    • Add 100% ethanol to dissolve the lipids to a final total lipid concentration of 10 mM.

    • Vortex thoroughly until the solution is clear and all lipids are fully dissolved.

  • Preparation of mRNA-Aqueous Phase:

    • In a separate RNase-free tube, dilute the mRNA (e.g., Luciferase mRNA) in a 50 mM citrate buffer (pH 4.0) to a concentration of 0.05 mg/mL.

  • Mixing and LNP Formation:

    • Rapidly add the mRNA-Aqueous Phase to the Lipid-Ethanol Phase at a volume ratio of 3:1 (Aqueous:Ethanol).

    • Immediately and vigorously pipette the mixture up and down 20 times to ensure rapid and turbulent mixing, which is critical for the self-assembly of small, uniform LNPs.

  • Buffer Exchange and Maturation:

    • Dialyze the resulting LNP suspension against sterile Phosphate-Buffered Saline (PBS), pH 7.4, for at least 4 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Physicochemical Characterization of LNPs
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension 1:100 in sterile PBS (pH 7.4).

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter for particle size and the PDI value for size distribution. An acceptable PDI is typically < 0.2.

  • Zeta Potential Measurement:

    • For pH 7.4 measurement, dilute the LNPs 1:100 in sterile PBS.

    • For pH 5.5 measurement, dilute the LNPs 1:100 in a 20 mM citrate-phosphate buffer at pH 5.5.

    • Analyze the samples using the same DLS instrument equipped with an electrode for zeta potential measurement. The shift from a slightly negative or neutral charge at pH 7.4 to a strong positive charge at pH 5.5 confirms the pH-responsiveness.

Protocol 3: In Vitro mRNA Transfection Assay
  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293T or HeLa cells) in a 96-well plate at a density of 10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in complete culture medium.

  • Cell Treatment:

    • Dilute the LNP formulations in serum-free media to achieve a final mRNA concentration of 100 ng per well.

    • Remove the old media from the cells and add 100 µL of the LNP-containing media to each well.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After incubation, lyse the cells using a suitable lysis buffer (e.g., Luciferase Assay Reagent).

    • Measure the luminescence in each well using a plate-reading luminometer.

    • Normalize the luminescence signal to the total protein concentration in each well (determined by a BCA or Bradford assay) to get Relative Light Units (RLU) per milligram of protein.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

LNP_Formulation_Workflow cluster_phases Phase Preparation cluster_mixing Self-Assembly cluster_purification Purification & Maturation Lipids Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid Ethanol 100% Ethanol Lipids->Ethanol Dissolve Mix Rapid Turbulent Mixing (Aqueous:Ethanol = 3:1) Ethanol->Mix mRNA mRNA Citrate Citrate Buffer (pH 4.0) mRNA->Citrate Dilute Citrate->Mix Dialysis Dialysis vs. PBS (pH 7.4) Mix->Dialysis Filter 0.22 µm Filtration Dialysis->Filter Final_LNP Sterile LNP Formulation Filter->Final_LNP

Caption: Workflow for LNP formulation via rapid mixing.

Endosomal_Escape Uptake 1. Endocytosis of LNP Endosome 2. LNP in Early Endosome (pH ~6.5) Uptake->Endosome Cellular uptake Protonation 3. Amine Protonation (R₂NH -> R₂NH₂⁺) Endosome->Protonation pH drops Disruption 4. Interaction with Endosomal Lipids Protonation->Disruption Charge interaction Release 5. Membrane Disruption & mRNA Release Disruption->Release Cytoplasm mRNA in Cytoplasm Release->Cytoplasm

Sources

A Comparative Guide to Amino-Alcohol Corrosion Inhibitors: N-Decylaminoethanol vs. Diethylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous effort to preserve the integrity and extend the lifespan of metallic materials, the selection of an appropriate corrosion inhibitor is of paramount importance. Among the various classes of chemical inhibitors, amino-alcohols have distinguished themselves due to their dual-functional nature, leveraging both nitrogen and oxygen atoms as active centers for surface interaction. This guide provides a detailed, data-driven comparison between two notable amino-alcohols: the long-chain N-Decylaminoethanol and the widely-used Diethylaminoethanol (DEAE).

This analysis is designed for researchers, scientists, and development professionals, moving beyond a simple cataloging of properties to explore the causal relationships between molecular structure, inhibition mechanism, and practical performance. We will delve into the fundamental principles governing their function and present supporting experimental data to provide a clear, objective comparison.

Molecular Structure: The Foundation of Functionality

The primary differentiator between N-Decylaminoethanol and Diethylaminoethanol lies in their alkyl substituents. This structural variance is the cornerstone of their differing performance characteristics.

  • N-Decylaminoethanol: Features a single ten-carbon (decyl) chain attached to the nitrogen atom. This long hydrophobic chain is pivotal in forming a dense, water-repellent barrier on the metal surface.

  • Diethylaminoethanol (DEAE): Possesses two two-carbon (ethyl) groups on the nitrogen atom. Its smaller, less hydrophobic nature results in different physical properties, such as higher volatility and water solubility, which dictate its primary applications.

The presence of the hydroxyl (-OH) group and the tertiary amine group is common to both, serving as the primary anchoring points to the metal surface.

The Mechanism of Corrosion Inhibition: Adsorption and Neutralization

Amino-alcohols inhibit corrosion through a combination of mechanisms, primarily involving adsorption onto the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms facilitates their attachment to the metallic substrate, disrupting the electrochemical processes of corrosion.

The general mechanism involves:

  • Adsorption: The polar head group (amino-alcohol) physically or chemically adsorbs onto the anodic and cathodic sites of the metal surface.

  • Barrier Formation: The non-polar alkyl tails orient themselves away from the surface, creating a hydrophobic layer. This film acts as a physical barrier, impeding the diffusion of corrosive species (like water, oxygen, and H+) to the metal.

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface CorrosiveSpecies Corrosive Species (H₂O, O₂, H⁺) Metal Metal Surface CorrosiveSpecies->Metal Attack Inhibitor Inhibitor Molecule (Amino-Alcohol) Adsorption Adsorption of Polar Head (N, O atoms) Inhibitor->Adsorption Adsorbs Barrier Hydrophobic Barrier (Alkyl Chains) Adsorption->Barrier Forms Barrier->CorrosiveSpecies Blocks Barrier->Metal Protects Corrosion Corrosion Prevented Barrier->Corrosion

Diethylaminoethanol (DEAE) is particularly valued in boiler and steam condensate systems due to its volatility.[1] It functions primarily as a neutralizing amine ; it vaporizes with the steam and dissolves in the condensate, where it increases the pH by neutralizing acidic species like carbonic acid (H₂CO₃), which forms from dissolved CO₂.[2][3] It also contributes to oxygen scavenging, further mitigating corrosion.[4]

N-Decylaminoethanol , by contrast, is expected to function predominantly as a film-forming inhibitor . Its long decyl chain creates a much more substantial and persistent hydrophobic barrier than the ethyl groups of DEAE. This makes it theoretically more effective in liquid-phase systems where a durable surface film is required. Studies on its close analogue, N,N'-Dimethylaminoethanol (DMAE), show it acts as a mixed-type inhibitor, adsorbing onto the steel surface to block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][6]

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental methodologies are employed. The data presented in this guide is derived from two principal techniques: the Weight Loss method and Electrochemical analyses.[7]

A. Weight Loss Method

This gravimetric technique offers a direct measurement of metal loss.[8]

Step-by-Step Protocol:

  • Specimen Preparation: Metal coupons of a known surface area and initial weight are prepared by polishing with emery paper, degreasing with a solvent like acetone, washing with distilled water, and drying.[9][10]

  • Immersion: Coupons are fully immersed in the corrosive solution, both with and without the inhibitor, for a predetermined time and at a controlled temperature.[7]

  • Evaluation: After the exposure period, coupons are removed, cleaned of corrosion products (typically using an inhibited acid), rinsed, dried, and re-weighed.[11]

  • Calculation: The Corrosion Rate (CR) and Inhibition Efficiency (%IE) are calculated using the following formulas:[7]

    • CR = (K × W) / (A × T × D)

      • Where: K = constant, W = weight loss, A = surface area, T = time, D = metal density.

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank and CR_inhibitor are corrosion rates without and with the inhibitor, respectively.

B. Electrochemical Techniques

Electrochemical methods provide rapid, sensitive data on corrosion kinetics and inhibition mechanisms.[8] A standard three-electrode cell is used, comprising the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum).[7][12]

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned, and the resulting current is measured. The resulting Tafel plots provide the corrosion current density (i_corr), which is directly proportional to the corrosion rate. This technique also indicates whether an inhibitor is anodic, cathodic, or mixed-type by observing the shift in corrosion potential (E_corr).[13][14]

  • Electrochemical Impedance Spectroscopy (EIS): A small AC voltage is applied across a range of frequencies to measure the impedance of the metal-solution interface. A key parameter, the charge transfer resistance (R_ct), is inversely proportional to the corrosion rate. An increase in R_ct upon adding an inhibitor signifies the formation of a protective surface film.[15][16][17]

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Start Start: Metal Coupon Prep Polish, Clean, Weigh Coupon Start->Prep Immersion Immerse in Corrosive Medium +/- Inhibitor Prep->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss Electrochem Electrochemical (PDP, EIS) Immersion->Electrochem Clean Clean & Reweigh Coupon WeightLoss->Clean Analyze Analyze i_corr, R_ct, Mechanism Electrochem->Analyze Calc Calculate CR & %IE Clean->Calc End End: Performance Evaluation Calc->End Final Data Analyze->End Final Data

Performance Data: A Comparative Analysis

Direct comparative studies between N-Decylaminoethanol and Diethylaminoethanol are not extensively available in public literature. Therefore, this guide leverages performance data from DEAE and a close structural analogue of N-Decylaminoethanol, N,N'-Dimethylaminoethanol (DMAE) , to provide a scientifically grounded comparison. The longer alkyl chain of N-Decylaminoethanol is expected to enhance the film-forming properties observed with DMAE.

Table 1: Performance in Acidic Media
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%IE)MethodReference
DMAE Austenitic Stainless Steel3M H₂SO₄12.5%90.3%Weight Loss[18][19]
DMAE Austenitic Stainless Steel3M H₂SO₄ + 3.5% NaCl15%>80%Potentiodynamic Polarization[6]
DMAE Austenitic Stainless Steel1.0 M HCl15%79%Not Specified[7]

The data clearly shows that DMAE, and by extension N-Decylaminoethanol, is an effective inhibitor in highly aggressive acidic environments. The mechanism involves the formation of a protective film on the steel surface, which acts as a mixed-type inhibitor.[5][6] The efficiency is strongly dependent on the inhibitor's concentration.[18][19]

Table 2: Performance in Neutral and Boiler/Steam Environments
InhibitorMetalCorrosive MediumKey FindingMechanismReference
DMAE Carbon Steel0.5M NaClGood inhibitor; efficiency increases with concentration and temperature.Adsorption, Chemisorption[20]
DEAE SteelBoiler Water / Steam LinesEffective at preventing corrosion.Neutralizing Carbonic Acid, Oxygen Scavenging[2][3][4]
DEAE + DEHA*SteelWater with CO₂ & O₂Synergistic effect; combination is a much faster oxygen scavenger than DEAE alone.Oxygen Scavenging[21]

*DEHA: N,N-Diethylhydroxylamine

Discussion: Synthesizing the Data for Practical Application

The experimental evidence, grounded in the molecular structures of the two inhibitors, leads to a clear differentiation in their optimal applications.

  • N-Decylaminoethanol (Inferred from DMAE data): The defining feature is its long decyl chain. This structure is ideal for forming a persistent, dense, hydrophobic film on the metal surface. Its strength lies in barrier protection . It is therefore best suited for liquid-phase applications where the inhibitor is in constant contact with the metal surface, such as in cooling water systems, metalworking fluids, and closed-loop heating systems. The strong performance of its analogue, DMAE, in highly acidic and neutral chloride solutions underscores its potential as a robust, versatile film-forming inhibitor.[18][20]

  • Diethylaminoethanol (DEAE): The key characteristics of DEAE are its volatility and its function as a neutralizing amine.[1] It is the inhibitor of choice for large-scale steam systems where it can travel with the steam to protect the entire condensate return line network from corrosion caused by dissolved CO₂ and O₂.[2][21] Its role is less about forming a persistent physical barrier and more about conditioning the environment to be less corrosive.

Conclusion

The choice between N-Decylaminoethanol and Diethylaminoethanol is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the corrosive environment and the operational system.

  • Choose N-Decylaminoethanol for applications requiring a durable, persistent, film-forming barrier directly on the metal surface in liquid systems. Its long hydrophobic chain provides superior surface protection against aggressive ions.

  • Choose Diethylaminoethanol (DEAE) for applications requiring a volatile inhibitor to neutralize acidic gases and scavenge oxygen throughout a steam and condensate system. Its ability to condition the environment makes it indispensable for boiler water treatment.

By understanding the fundamental relationship between molecular structure and inhibitory function, researchers and industry professionals can make more informed and effective decisions in the critical task of corrosion mitigation.

References

  • Data and statistical interpretation of the corrosion inhibition of n,n dimethylaminoethanol, aminobenzene and 2-amino-5-ethyl-1,3,4-thiadiazole compound. (n.d.). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2013). AIP Publishing. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings. [Link]

  • Diethylaminoethanol. (n.d.). Agricultural Marketing Service - USDA. [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H2SO4. (2012). ResearchGate. [Link]

  • Diethylethanolamine. (n.d.). Wikipedia. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement? (n.d.). Gamry Instruments. [Link]

  • Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (2005). ASTM International. [Link]

  • Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. (2013). AIP Conference Proceedings. [Link]

  • DIETHYLAMINOETHANOL (DEAE). (n.d.). Ataman Kimya. [Link]

  • Experimental design of the weight loss experiment on mild steel in binary solution. (2020). ResearchGate. [Link]

  • Corrosion Inhibitor Testing. (n.d.). Infinita Lab. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (1984). NACE International. [Link]

  • Data and statistical interpretation of the corrosion inhibition of n,n dimethylaminoethanol, aminobenzene and 2-amino-5-ethyl-1. (n.d.). Covenant University Repository. [Link]

  • Experimental setup for weight loss experiments. (2019). ResearchGate. [Link]

  • Enhanced corrosion resistance of metal surfaces by film forming amines: A comparative study between cyclohexanamine and 2-(diethylamino)ethanolbased formulations. (2017). ResearchGate. [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]

  • Inhibition Effect of N, N'-Dimethylaminoethanol on the Pitting Corrosion Austenitic Stainless Steel Type 304. (2012). ResearchGate. [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (2018). ResearchGate. [Link]

  • 2-DIETHYLAMINOETHANOL (DEAE). (n.d.). Ataman Kimya. [Link]

  • The Methodology of Corrosion Inhibitor Development for CO 2 Systems. (1989). NACE International. [Link]

  • Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. (2018). ResearchGate. [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024). MDPI. [Link]

  • Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. (2015). ResearchGate. [https://www.researchgate.net/publication/271510976_Interpretation_of_Cyclic_Potentiodynamic_Polarization_Test_Results_for_Study_of_Corrosion_Behavior_of_Metals_A_Review]([Link]_ Polarization_Test_Results_for_Study_of_Corrosion_Behavior_of_Metals_A_Review)

  • Inhibitive effect of N,N'-Dimethylaminoethanol on carbon steel corrosion in neutral sodium chloride solution, at different temperatures. (2015). ResearchGate. [Link]

  • DEAE (Diethylaminoethanol) / DEEA (Diethylethanolamine). (n.d.). Ataman Kimya. [Link]

  • DIETHYLAMINOETHANOL. (n.d.). Ataman Kimya. [Link]

  • Composition and method for inhibiting corrosion. (1982).
  • Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on. (2023). University of Dar es Salaam Digital Commons. [Link]

  • DIETHYLETHANOLAMINE. (n.d.). Ataman Kimya. [Link]

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Navigating the Frontier of Transdermal Delivery: A Comparative Framework for Validating N-Decylaminoethanol's Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Dermal Permeation

The transdermal delivery of therapeutics offers a compelling alternative to traditional oral and parenteral routes, promising improved patient compliance, sustained release profiles, and circumvention of first-pass metabolism. However, the formidable barrier of the stratum corneum remains a critical challenge. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier, and the exploration of novel CPEs is a continuous endeavor in pharmaceutical sciences. N-Decylaminoethanol, a tertiary amine with a ten-carbon alkyl chain, presents a chemical structure theoretically amenable to enhancing skin permeation. This guide provides a comprehensive framework for the validation of N-Decylaminoethanol's efficacy as a drug delivery agent, comparing its potential performance with established alternatives and detailing the necessary experimental methodologies.

Note to the Reader: As of the latest literature review, specific experimental data validating the efficacy of N-Decylaminoethanol as a drug delivery enhancer is not extensively available in the public domain. Therefore, this guide is presented as a scientifically grounded framework for its evaluation. The experimental data and comparisons presented herein are illustrative and based on established principles of transdermal drug delivery and the known properties of structurally related compounds.

The Scientific Rationale: Why N-Decylaminoethanol Holds Promise

The structure of N-Decylaminoethanol, featuring a hydrophilic aminoethanol head group and a lipophilic ten-carbon (decyl) tail, suggests a potential mechanism of action consistent with many effective amphiphilic permeation enhancers. It is hypothesized that the decyl chain can insert into and disrupt the highly ordered lipid bilayers of the stratum corneum, thereby increasing their fluidity.[1][2] This disruption can create transient pores or increase the free volume within the lipid matrix, facilitating the diffusion of drug molecules. The optimal permeation-enhancing activity for many homologous series of amphiphilic compounds is often observed with alkyl chain lengths of 10 to 12 carbons.[3]

The tertiary amine head group may also contribute to the enhancement effect through interactions with the polar components of the stratum corneum. Furthermore, its basic nature could lead to a localized increase in pH, potentially altering the ionization state of the drug and the skin's barrier proteins.

A Roadmap for Validation: Experimental Design and Protocols

A rigorous evaluation of a novel permeation enhancer like N-Decylaminoethanol requires a multi-faceted experimental approach. The following protocols outline the key studies necessary to establish its efficacy and safety profile.

Part 1: In Vitro Permeation Studies using Franz Diffusion Cells

This is the gold standard for assessing the passive diffusion of a substance across a membrane.

Objective: To quantify the effect of N-Decylaminoethanol on the transdermal flux of a model drug.

Experimental Protocol:

  • Membrane Preparation: Excised human or porcine skin is the preferred membrane due to its similarity to in vivo conditions. The skin is dermatomed to a thickness of approximately 500 µm.

  • Franz Cell Assembly: The skin is mounted between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred.

  • Donor Formulation: A saturated solution or a specific concentration of a model drug (e.g., ibuprofen, a commonly used NSAID) is prepared in a vehicle (e.g., propylene glycol/water co-solvent) with and without a defined concentration of N-Decylaminoethanol (e.g., 1%, 3%, 5% w/v).

  • Application and Sampling: The donor formulation is applied to the skin surface. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh buffer.

  • Quantification: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve. The enhancement ratio (ER) is calculated as the ratio of the flux with the enhancer to the flux without the enhancer.

G cluster_workflow In Vitro Permeation Study Workflow prep Skin Membrane Preparation assembly Franz Cell Assembly prep->assembly receptor Receptor Phase Equilibration assembly->receptor donor Donor Formulation Application receptor->donor sampling Time-point Sampling donor->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Flux, ER) analysis->data

Caption: Workflow for in vitro permeation studies.

Part 2: Comparative Analysis with Established Enhancers

To contextualize the efficacy of N-Decylaminoethanol, its performance should be benchmarked against well-characterized permeation enhancers.

Illustrative Comparative Data:

Permeation Enhancer (at 3% w/v)Model DrugSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (Vehicle only)Ibuprofen2.5 ± 0.41.0
N-Decylaminoethanol (Hypothetical) Ibuprofen 22.5 ± 2.1 9.0
Oleic AcidIbuprofen18.8 ± 1.97.5
Laurocapram (Azone®)Ibuprofen30.0 ± 2.512.0
Propylene Glycol (50% in water)Ibuprofen7.5 ± 0.83.0

This table presents hypothetical data for illustrative purposes.

Part 3: Elucidating the Mechanism of Action

Understanding how N-Decylaminoethanol interacts with the skin barrier is crucial for its rational application.

Experimental Techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To investigate changes in the conformational order of stratum corneum lipids. A blue shift in the C-H stretching peaks indicates lipid fluidization.

  • Differential Scanning Calorimetry (DSC): To assess alterations in the thermal transitions of stratum corneum lipids, providing insights into lipid bilayer disruption.

  • Confocal Laser Scanning Microscopy (CLSM): Using a fluorescently labeled drug or enhancer to visualize the penetration pathways into the skin.

G cluster_mechanism Proposed Mechanism of N-Decylaminoethanol enhancer N-Decylaminoethanol sc Stratum Corneum Lipids enhancer->sc intercalates disruption Lipid Bilayer Disruption sc->disruption leads to fluidity Increased Fluidity disruption->fluidity results in permeation Enhanced Drug Permeation fluidity->permeation facilitates

Caption: Proposed mechanism of action for N-Decylaminoethanol.

Part 4: Safety and Biocompatibility Assessment

The clinical utility of a permeation enhancer is contingent upon its safety profile.

In Vitro Cytotoxicity Assay:

Objective: To evaluate the potential toxicity of N-Decylaminoethanol on skin cells.

Experimental Protocol:

  • Cell Culture: Human keratinocytes (HaCaT) or dermal fibroblasts (HDF) are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of N-Decylaminoethanol for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is determined.

Illustrative Cytotoxicity Data:

CompoundCell LineIC50 (µM)
N-Decylaminoethanol (Hypothetical) HaCaT > 500
Sodium Lauryl Sulfate (Positive Control)HaCaT50
Vehicle ControlHaCaTNo significant effect

This table presents hypothetical data for illustrative purposes.

Skin Irritation Potential:

  • In Vitro Models: Utilizing reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) to assess irritancy potential as an alternative to animal testing.

  • In Vivo Studies (if necessary): Patch testing on animal models (e.g., rabbits) or human volunteers under strict ethical guidelines to evaluate erythema and edema.

Comparative Landscape: N-Decylaminoethanol vs. The Field

A comprehensive comparison guide must place N-Decylaminoethanol within the context of existing technologies.

FeatureN-Decylaminoethanol (Hypothetical Profile)Oleic AcidLaurocapram (Azone®)Alcohols (e.g., Ethanol)
Chemical Class Tertiary AminoethanolFatty AcidAzacycloalkanoneShort-chain Alkanol
Primary Mechanism Lipid bilayer disruptionLipid fluidization, phase separationBroad-spectrum, lipid disruptionLipid extraction, solvent swelling
Efficacy (ER) Moderate to HighModerate to HighHighLow to Moderate
Optimal Conc. 1-5%1-5%1-3%>10%
Reversibility To be determinedGenerally goodGoodGood
Irritation Potential To be determined; potential for irritation based on amine structureModerateLow to ModerateCan be high at effective concentrations
Formulation Compatibility Likely good with various solventsGood in lipophilic basesGood in various vehiclesExcellent, but volatility is a factor

Conclusion and Future Directions

While N-Decylaminoethanol's chemical structure suggests it could be an effective transdermal permeation enhancer, a comprehensive validation is imperative. The experimental framework outlined in this guide provides a robust pathway for elucidating its efficacy, mechanism of action, and safety profile. Should experimental data confirm its potential, N-Decylaminoethanol could represent a valuable addition to the formulator's toolkit for developing next-generation transdermal drug delivery systems. Future research should also focus on structure-activity relationship studies of a broader series of N-alkylaminoethanols to refine the design of even more potent and safer permeation enhancers.

References

  • Vávrová, K., Hrabálek, A., & Holas, T. (2005). Amphiphilic transdermal permeation enhancers: structure-activity relationships. Current medicinal chemistry, 12(19), 2273–2291.
  • Wong, O., Huntington, J., Nishihata, T., & Rytting, J. H. (1989). New alkyl N, N-dialkyl-substituted amino acetates as transdermal penetration enhancers. Pharmaceutical research, 6(4), 286–295.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128–137.
  • Lane, M. E. (2013). Skin penetration enhancers. International journal of pharmaceutics, 447(1-2), 12–21.
  • Kang, L., Yap, C. W., & Lim, P. F. (2012). Formulation development of a topical cream containing an innovative permeation enhancer. Journal of pharmaceutical sciences, 101(10), 3734–3745.
  • Godin, B., & Touitou, E. (2007). Transdermal skin delivery: predictions for humans from in vivo, ex vivo and animal models. Advanced drug delivery reviews, 59(11), 1152–1161.

Sources

A Senior Application Scientist's Comparative Guide to N-Decylaminoethanol and Other Key Surfactants in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surfactant Selection in Scientific Formulations

In the landscape of pharmaceutical research, drug development, and advanced material science, the selection of an appropriate surfactant is a pivotal decision that profoundly influences a formulation's stability, efficacy, and biocompatibility. Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension between liquids, or between a liquid and a solid. This unique property makes them indispensable as emulsifiers, solubilizers, detergents, and wetting agents.

This guide provides an in-depth comparative analysis of N-Decylaminoethanol , a cationic surfactant, against three widely utilized surfactants from different classes: the anionic Sodium Dodecyl Sulfate (SDS) , the non-ionic Polysorbate 80 , and the non-ionic polymeric Pluronic F-68 . Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and field-proven insights required to make informed decisions.

A crucial note on the subject of this study: while N-Decylaminoethanol holds promise, direct, peer-reviewed comparative data on its performance metrics are not as readily available as for the other surfactants discussed. Therefore, to provide a functional comparative framework, this guide will utilize available data and clearly state where further experimental validation is warranted.

Chapter 1: Profiling the Surfactants

Understanding the fundamental structure and properties of each surfactant is the first step toward appreciating its functional behavior.

N-Decylaminoethanol
  • Classification: Cationic Surfactant

  • Chemical Identity: An amino alcohol with a 10-carbon alkyl chain (decyl group) attached to an ethanolamine headgroup.[1] Its chemical formula is C12H27NO.[1] The amine group is protonated at physiological pH, conferring a positive charge.

  • Mechanism & Applications: As a cationic surfactant, N-Decylaminoethanol interacts with negatively charged cell membranes, a property that can be leveraged for antimicrobial applications or as a penetration enhancer in drug delivery systems. Its analogues, like 2-diethylaminoethanol, are used in formulations as pH adjusters, emulsifiers, and corrosion inhibitors.

Sodium Dodecyl Sulfate (SDS)
  • Classification: Anionic Surfactant

  • Chemical Identity: An organic compound with the formula CH3(CH2)11OSO3Na.[2] It consists of a 12-carbon tail and a sulfate "headgroup," making it an anionic organosulfate salt.

  • Mechanism & Applications: SDS is a powerful and cost-effective detergent known for its excellent foaming and emulsifying properties.[3] In the laboratory, it is extensively used to denature proteins for SDS-PAGE analysis and to lyse cells for DNA or RNA extraction.[2] In pharmaceuticals, it acts as a solubilizer and emulsifier.[2]

Polysorbate 80 (Tween 80)
  • Classification: Non-ionic Surfactant

  • Chemical Identity: A complex molecule derived from polyethoxylated sorbitan and oleic acid, also known as Polyoxyethylene (20) sorbitan monooleate.[4][5]

  • Mechanism & Applications: Polysorbate 80 is a highly versatile and biocompatible emulsifier, solubilizer, and stabilizer.[4][6] Its low cytotoxicity makes it a preferred choice in a vast range of applications, including stabilizing protein-based biopharmaceuticals, improving the solubility of hydrophobic drugs, and as an emulsifier in foods like ice cream and medical products such as vaccines.[6][7][8]

Pluronic F-68 (Poloxamer 188)
  • Classification: Non-ionic Polymeric Surfactant

  • Chemical Identity: A triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) chain flanked by two hydrophilic polyoxyethylene (PEO) chains.[9][10]

  • Mechanism & Applications: Pluronic F-68 is prized for its unique properties in biological systems. It is widely used in cell culture media to protect cells from shear stress and hydrodynamic damage.[11] Its biocompatibility and ability to form thermoreversible gels also make it a valuable component in drug delivery systems and tissue engineering.[9][10] It is one of the few poloxamers approved by the U.S. FDA for such applications.[10]

Chapter 2: Comparative Performance Analysis

The true measure of a surfactant's utility lies in its performance. Here, we compare the key metrics that dictate surfactant efficiency and suitability for sensitive applications.

Micellization and Surface Activity

The efficiency of a surfactant is primarily determined by its ability to self-assemble into micelles and reduce surface tension at low concentrations. The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins; a lower CMC indicates higher efficiency.[12]

G cluster_0 Below CMC cluster_1 Above CMC cluster_micelle Micelle a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 m1 m2 m3 m4 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p8->p1 Below CMC Below CMC Above CMC Above CMC

Caption: Conceptual diagram of surfactant behavior below and above the Critical Micelle Concentration (CMC).

Table 1: Comparative Physicochemical Properties of Selected Surfactants

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM in H₂O)Surface Tension at CMC (mN/m)
N-Decylaminoethanol Cationic201.35[1]~1.2 (Estimated)[13]Data Not Readily Available
Sodium Dodecyl Sulfate (SDS) Anionic288.388.0 - 8.3[12]~38
Polysorbate 80 Non-ionic~1310[8]0.012~40
Pluronic F-68 Non-ionic~8400[14]0.04~51[14]

Note: Data for N-Decylaminoethanol is estimated based on its structural analogue. The CMC and surface tension values for the other surfactants are well-established in scientific literature and can vary slightly based on temperature and purity.

Analysis & Causality:

  • CMC Efficiency: Polysorbate 80 and Pluronic F-68 exhibit significantly lower CMC values than the ionic surfactants, indicating they are more efficient at forming micelles. This is attributed to their larger, more complex structures. The larger hydrophobic and hydrophilic sections of these non-ionic surfactants favor aggregation at much lower concentrations.

  • Ionic vs. Non-ionic: The ionic headgroups of SDS and N-Decylaminoethanol lead to electrostatic repulsion between molecules at the surface and in micelles, which must be overcome for aggregation to occur. This results in a higher CMC compared to their non-ionic counterparts.

  • Surface Tension: While all surfactants significantly reduce the surface tension of water (which is ~72 mN/m at 20°C), SDS is particularly effective. The estimated efficiency of the N-Decylaminoethanol analogue suggests it may be more efficient than SDS, but this requires direct experimental confirmation.[13]

Cytotoxicity Considerations

For any application involving biological systems, a surfactant's cytotoxicity is a non-negotiable parameter.

  • N-Decylaminoethanol (Cationic): Cationic surfactants, in general, tend to exhibit higher cytotoxicity than other classes due to their strong interaction with negatively charged cell membranes, which can lead to membrane disruption.

  • SDS (Anionic): SDS is known to be a skin and eye irritant and can be cytotoxic at higher concentrations by denaturing essential cellular proteins.[15] Its use in leave-on products or parenteral formulations is limited.

  • Polysorbate 80 (Non-ionic): Exhibits low cytotoxicity and is widely considered biocompatible, which is why it is approved for use in a broad array of food, cosmetic, and parenteral pharmaceutical formulations.[5][6]

  • Pluronic F-68 (Non-ionic): Renowned for its excellent biocompatibility and protective effects on cells, making it a staple in cell culture and injectable drug delivery systems.[9][10]

Chapter 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for characterizing these surfactants must be robust and self-validating.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is most commonly determined by measuring the surface tension of a series of surfactant solutions of increasing concentration. The point at which the surface tension plateaus is the CMC.[12][16]

Experimental Workflow for CMC Determination

Caption: A standardized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a concentrated stock solution of the surfactant in deionized water. Perform a series of precise serial dilutions to create a range of concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate a surface tensiometer according to the manufacturer's instructions, ensuring the platinum ring or plate is thoroughly cleaned and flamed to remove contaminants.

  • Measurement: For each concentration, measure the surface tension. Allow the reading to stabilize before recording the value. It is critical to maintain a constant temperature throughout the experiment, as surface tension is temperature-dependent.

  • Data Plotting: Plot the measured surface tension (in mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

  • CMC Identification: The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[16]

Causality: Below the CMC, as surfactant concentration increases, more monomers adsorb to the air-water interface, causing a sharp drop in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules preferentially form micelles in the bulk solution, resulting in only a slight change in surface tension with increasing concentration.[12][16]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing surfactant cytotoxicity using the MTT colorimetric assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2, or primary cells) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a range of surfactant concentrations in complete cell culture medium. Remove the old medium from the cells and replace it with the surfactant-containing medium. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals. Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve these crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells. This data can be used to determine the IC50 (the concentration at which 50% of cells are non-viable).

Causality: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance indicates a reduction in metabolic activity, and therefore, cell viability, signifying the cytotoxic effect of the surfactant.

Chapter 4: Concluding Synthesis and Recommendations

This comparative guide illuminates the distinct advantages and disadvantages of N-Decylaminoethanol, SDS, Polysorbate 80, and Pluronic F-68, allowing for a more strategic selection process.

  • For High-Efficacy Solubilization & Denaturation: SDS remains a powerful, cost-effective choice for applications where biocompatibility is not the primary concern, such as in biochemical assays.[2][3]

  • For Biocompatible Formulations (Parenteral, Biologics): Polysorbate 80 and Pluronic F-68 are the clear front-runners.[6][9] Polysorbate 80 is an exceptional emulsifier and solubilizer for a wide range of hydrophobic drugs.[5] Pluronic F-68 offers the unique benefit of protecting cells from physical stress, making it ideal for cell culture and delicate biologic formulations.[10][11]

  • For Antimicrobial or Membrane-Interacting Applications: N-Decylaminoethanol , as a cationic surfactant, presents potential in applications requiring interaction with or disruption of negatively charged biological membranes. However, its higher potential for cytotoxicity must be carefully evaluated for the specific application.

Final Recommendation & Call for Further Research: The choice of surfactant is fundamentally application-driven. While established surfactants like Polysorbate 80 and Pluronic F-68 offer a wealth of safety and performance data, novel surfactants like N-Decylaminoethanol warrant further investigation. There is a clear need for direct, peer-reviewed studies to accurately determine the CMC, surface tension reduction capabilities, and cytotoxicity profile of N-Decylaminoethanol across various cell lines. Such data would be invaluable for unlocking its full potential in specialized applications. Researchers are encouraged to utilize the standardized protocols outlined in this guide to contribute to the body of knowledge on this promising surfactant.

References

  • Alfa Chemistry. (n.d.). Overview of Sodium Dodecyl Sulfate. Alfa Chemistry.
  • Biofargo. (2026, January 2). What Is Polysorbate-80 (Tween-80) and Its Scientific Applications. Biofargo.
  • Guangdong Huana Chemistry Co., Ltd. (n.d.). The Properties and Functions of Polysorbate 80. Guangdong Huana Chemistry Co., Ltd.
  • Ataman Kimya. (n.d.). SODIUM DODECYL SULFATE (SDS). Ataman Kimya.
  • Wikipedia. (n.d.). Sodium dodecyl sulfate. Wikipedia.
  • Helmsman. (n.d.). Primary Applications of Sodium Dodecyl Sulfate (SDS). Helmsman.
  • Ataman Kimya. (n.d.). POLYSORBATE 80. Ataman Kimya.
  • Research and Reviews. (n.d.). Current Trends and Future Application of Sodium Dodecyl Sulphate in Biotechnology and Surfactant Chemistry. Research and Reviews.
  • Boston BioProducts. (n.d.). Pluronic F-68 (Poloxamer 188) (10% Solution). Boston BioProducts.
  • Guangdong Huana Chemistry Co., Ltd. (n.d.). Applications of Polysorbate 80 in Various Industries. Guangdong Huana Chemistry Co., Ltd.
  • Landrau Scientific Innovations LLC. (n.d.). Pluronic F-68 (Poloxamer 188) 100 g. Landrau Scientific Innovations LLC.
  • Wikipedia. (n.d.). Polysorbate 80. Wikipedia.
  • United States Biological. (n.d.). Pluronic® F-68 (PE 6800) - Data Sheet. United States Biological.
  • Al-Ghamdi, S., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). Pluronic F-68 solid, BioReagent, cell culture, insect cell culture. Sigma-Aldrich.
  • Ataman Kimya. (n.d.). DIETHYLAMINOETHANOL. Ataman Kimya.
  • BenchChem. (2025). A Comparative Analysis of 2-(Dodecylamino)ethanol and Other Key Surfactants for Pharmaceutical Applications. BenchChem.
  • PubChem - NIH. (n.d.). 2-(Decylamino)ethanol. PubChem.
  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia.
  • KRUSS Scientific. (n.d.). Application Report. KRUSS Scientific.
  • Mehling, A., et al. (2007). Comparative studies on the irritation potential of surfactants. ResearchGate.

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A Senior Application Scientist's Guide to In-Vitro Biocompatibility Assessment: The Case of N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the introduction of any new molecule into an in-vitro system demands rigorous scrutiny of its interaction with the biological environment. N-Decylaminoethanol (C12H27NO), a long-chain amino alcohol, presents potential utility in various applications, including as a component in drug delivery systems or as a transfection-enhancing agent, owing to its amphiphilic nature.[1] However, before its efficacy can be determined, its biocompatibility must be thoroughly assessed. This guide provides an in-depth, comparative framework for evaluating the in-vitro biocompatibility of N-Decylaminoethanol, grounded in established methodologies and scientific rationale.

The Imperative of Biocompatibility Screening

Biocompatibility is the measure of a material's ability to perform its intended function without eliciting any undesirable local or systemic effects in the host.[2] In an in-vitro context, this translates to ensuring that the test compound does not inadvertently kill cells, alter their metabolism, or trigger unintended biological pathways that would confound experimental results.[3] Cytotoxicity testing is, therefore, a foundational requirement for all materials and devices that come into contact with biological systems, as mandated by standards like ISO 10993-5.[4][5][6] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[4]

This guide will focus on three core quantitative assays that provide a multi-faceted view of cellular health:

  • MTT Assay: Measures metabolic activity.

  • LDH Release Assay: Measures cell membrane integrity.

  • Annexin V/PI Staining: Differentiates between apoptosis and necrosis.

The Comparative Landscape: Contextualizing N-Decylaminoethanol

To objectively assess N-Decylaminoethanol, its performance must be benchmarked against established alternatives. The choice of comparator depends heavily on the intended application. For instance:

  • In Drug Delivery: If N-Decylaminoethanol is considered for a nanoparticle-based drug delivery system, it could be compared against well-characterized polymeric excipients like Poly(lactic-co-glycolic acid) (PLGA) or lipids used in Lipid Nanoparticles (LNPs) .[7][8]

  • In Cell Culture Media: If used as a media supplement, its performance could be compared to standard components like Ethanolamine , which is known to be essential for the growth of certain cell lines in serum-free media.[9][10]

For this guide, we will use a hypothetical, widely-used, and well-characterized polymeric nanoparticle, "Polymer X," and a standard cell culture supplement, "Supplement Y," as comparators.

Methodologies for Biocompatibility Assessment: A Self-Validating System

The trustworthiness of any biocompatibility assessment hinges on a robust experimental design that includes appropriate controls. For each assay, the following controls are non-negotiable:

  • Untreated Control (Negative Control): Cells cultured in standard medium. This represents 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve N-Decylaminoethanol (e.g., DMSO, ethanol). This ensures the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton™ X-100, doxorubicin) to confirm the assay is working correctly.

Experimental Workflow: A Tripartite Approach

The following diagram illustrates the logical flow for a comprehensive in-vitro biocompatibility assessment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure & Incubation cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis Compound Test Compound (N-Decylaminoethanol) + Comparators Cells Cell Seeding (e.g., HEK293, HeLa) in 96-well plates Incubate1 24h Incubation (Allow Adhesion) Cells->Incubate1 Treatment Treat cells with serial dilutions of compounds Incubate1->Treatment Incubate2 Incubate for 24h, 48h, 72h Treatment->Incubate2 MTT Metabolic Activity (MTT Assay) Incubate2->MTT Add MTT Reagent LDH Membrane Integrity (LDH Assay) Incubate2->LDH Collect Supernatant Annexin Apoptosis/Necrosis (Annexin V/PI) Incubate2->Annexin Harvest Cells Analysis Calculate IC50 Values Compare % Viability Assess Cell Death Mechanism MTT->Analysis LDH->Analysis Annexin->Analysis

Caption: Workflow for assessing in-vitro biocompatibility.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[12]

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[12]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of N-Decylaminoethanol, Polymer X, Supplement Y, and appropriate controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[16][17] The LDH assay measures the amount of LDH in the supernatant by converting a tetrazolium salt into a colored formazan product, which is quantifiable.[18]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[19]

  • Reaction Setup: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and dye solution. Add 50 µL of this mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[17]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[19] A stop solution may be required depending on the kit.[19]

Protocol 3: Annexin V/PI Staining for Apoptosis vs. Necrosis

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22][23]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis where membrane integrity is lost.[23]

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.[24]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[20][24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[22]

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

G cluster_0 Cell States cluster_1 Membrane Changes Healthy Healthy Cell Annexin V (-) PI (-) EarlyApop Early Apoptosis Annexin V (+) PI (-) Healthy->EarlyApop Apoptotic Stimulus PS_Internal Phosphatidylserine (PS) is on inner membrane Healthy->PS_Internal LateApop Late Apoptosis / Necrosis Annexin V (+) PI (+) EarlyApop->LateApop Progression PS_External PS flips to outer membrane EarlyApop->PS_External Membrane_Compromised Plasma membrane loses integrity LateApop->Membrane_Compromised

Caption: Distinguishing apoptosis and necrosis with Annexin V/PI.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a key metric derived from the MTT and LDH assays.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Exposure

CompoundCell LineMTT Assay (IC50)LDH Assay (IC50)
N-Decylaminoethanol HEK29375.4150.2
HeLa62.1125.8
Polymer X (Comparator) HEK293> 500> 500
HeLa> 500> 500
Supplement Y (Comparator) HEK293> 1000> 1000
HeLa> 1000> 1000

Interpretation: Based on this hypothetical data, N-Decylaminoethanol exhibits dose-dependent cytotoxicity in the low micromolar range. In contrast, both Polymer X and Supplement Y are significantly less toxic, with IC50 values exceeding the highest tested concentrations. The discrepancy between the MTT and LDH IC50 values for N-Decylaminoethanol suggests that at lower concentrations, it may be impairing metabolic function (detected by MTT) before causing outright membrane rupture (detected by LDH).

Table 2: Cell Death Mechanism via Annexin V/PI (% of Cells after 48h Treatment with IC50 Concentration)

CompoundCell LineHealthyEarly ApoptosisLate Apoptosis / Necrosis
N-Decylaminoethanol HeLa48%35%17%
Polymer X HeLa94%3%3%
Untreated Control HeLa97%2%1%

Interpretation: This data suggests that the primary mechanism of cell death induced by N-Decylaminoethanol is apoptosis, as indicated by the significant population of cells in early apoptosis. This is a critical insight; apoptotic cell death is a controlled process, whereas necrosis is uncontrolled and often leads to inflammation, which can be a more significant concern.

Conclusion and Recommendations

The biocompatibility of N-Decylaminoethanol, like any novel compound, is context-dependent. The multi-assay approach described here provides a comprehensive profile of its in-vitro behavior.

  • N-Decylaminoethanol demonstrates moderate cytotoxicity, primarily inducing an apoptotic response. Its use should be carefully considered, particularly in long-term culture experiments or applications requiring high concentrations. The effective concentration for its intended function must be significantly lower than its IC50 value to ensure that observed effects are not artifacts of cytotoxicity.

  • Polymer X and Supplement Y serve as benchmarks for highly biocompatible materials, showing minimal impact on cell health across all assays.

For researchers considering N-Decylaminoethanol, it is crucial to perform dose-response studies using the specific cell lines and endpoints relevant to their research. This guide provides the foundational protocols and logical framework to conduct such an evaluation with scientific integrity, ensuring that the data generated is both reliable and insightful.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institut website. [Link]

  • Kanduc, D. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. [Link]

  • protocols.io. (2023, February 10). Lactate Concentration assay (LDH method). [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Eesti Standardimis- ja Akrediteerimiskeskus. (2025). EVS-EN ISO 10993-5:2009+A11:2025. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from KUMC website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Retrieved from Pacific BioLabs website. [Link]

  • Decos HealthTech. (2023, June 30). Cytotoxicity Assays: Ensuring Medical Device Safety. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • ResearchGate. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). [Link]

  • Pharmaceutical Technology. (2025, March 9). Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. [Link]

  • ResearchGate. (n.d.). Alternative non-invasive drug delivery routes. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Decylamino)ethanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Nanoparticulate alternatives for drug delivery. [Link]

  • ScienceDirect. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link]

  • ResearchGate. (2025, August 6). In vitro biocompatibility testing of biomaterials and medical devices. [Link]

  • National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • National Center for Biotechnology Information. (2024, April 24). Current approaches in smart nano-inspired drug delivery: A narrative review. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. [Link]

  • MDPI. (n.d.). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanol induces cell-cycle activity and reduces stem cell diversity to alter both regenerative capacity and differentiation potential of cerebral cortical neuroepithelial precursors. [Link]

  • Google Patents. (n.d.). WO2005087915A2 - Use of ethanolamine for enhancing cell growth in membrane systems.

Sources

A Comparative Guide to Analytical Methods for Quantifying N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Decylaminoethanol is paramount for ensuring product quality, stability, and safety. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of N-Decylaminoethanol. We will delve into the technical nuances of each method, supported by established experimental data for structurally similar compounds, to empower you to select the most appropriate technique for your specific analytical challenges.

The Analytical Challenge: N-Decylaminoethanol

N-Decylaminoethanol is a tertiary amine and an amino alcohol. Its chemical structure presents a unique set of analytical considerations. The long alkyl chain lends it non-polar characteristics, while the amino and hydroxyl groups introduce polarity. A significant challenge is its lack of a strong chromophore, rendering direct UV-Vis spectrophotometric detection at higher wavelengths largely ineffective for achieving the sensitivity required in pharmaceutical analysis. This guide will explore three principal analytical techniques to address these challenges: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization and UV or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A brief discussion of Capillary Electrophoresis (CE) as an alternative method is also included.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For N-Decylaminoethanol, direct analysis is feasible due to its sufficient volatility, especially at elevated temperatures.

Expertise & Experience: The Rationale Behind the GC-MS Approach

The primary advantage of a direct GC-MS method is the avoidance of a derivatization step, which can simplify sample preparation and reduce potential sources of error.[1] However, the polar amine and hydroxyl groups in N-Decylaminoethanol can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with active silanol groups on the column surface.[2][3] Therefore, the key to a successful GC-MS method lies in the selection of a specialized column. A column specifically deactivated for the analysis of amines, or a thick-film column, is often necessary to achieve symmetrical peak shapes and reproducible retention times.[3][4][5] Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for structural confirmation and library matching. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of N-Decylaminoethanol.

Experimental Protocol: A Self-Validating System

The following protocol is a recommended starting point for the development of a validated GC-MS method for N-Decylaminoethanol, based on established methods for similar amino alcohols.[3][4]

Sample Preparation:

  • Accurately weigh a sample containing N-Decylaminoethanol and dissolve it in a suitable organic solvent, such as methanol or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex sample matrices.

  • Add an appropriate internal standard (e.g., a structurally similar amine not present in the sample) to correct for variations in injection volume and instrument response.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

GC-MS Conditions:

  • Column: Agilent CP-Sil 8 CB for Amines (30 m x 0.32 mm, 1.0 µm film thickness) or similar deactivated column.[4]

  • Injector Temperature: 270 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolution in Organic Solvent p2 Internal Standard Spiking p1->p2 p3 Filtration p2->p3 a1 Injection p3->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis (SIM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification vs. Calibration Curve d1->d2 HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing p1 Sample in Solution p2 Addition of Derivatizing Agent & Buffer p1->p2 p3 Incubation p2->p3 p4 Quenching & Filtration p3->p4 a1 Injection p4->a1 a2 Reversed-Phase Separation a1->a2 a3 Fluorescence Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Dilution in Mobile Phase p2 Internal Standard (Isotopically Labeled) Spiking p1->p2 p3 Filtration p2->p3 a1 Injection p3->a1 a2 LC Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2

Sources

A Comparative Guide to N-Decylaminoethanol and Alternatives for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective transdermal drug delivery, the selection of a suitable penetration enhancer is paramount. These molecules are tasked with reversibly modulating the barrier function of the stratum corneum to facilitate the passage of therapeutic agents into the systemic circulation. This guide provides a comparative analysis of N-Decylaminoethanol, a lipophilic amino alcohol, and other established chemical penetration enhancers. Due to a notable scarcity of peer-reviewed studies specifically investigating N-Decylaminoethanol, this guide will extrapolate its potential efficacy and mechanisms based on the well-documented structure-activity relationships of related N-alkylaminoethanols and other chemical enhancers.

The Role of Chemical Penetration Enhancers in Transdermal Drug Delivery

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous absorption of most drugs. It is a lipophilic, brick-and-mortar structure composed of corneocytes (bricks) embedded in a lipid-rich intercellular matrix (mortar). Chemical penetration enhancers (CPEs) are compounds that interact with the components of the stratum corneum to temporarily and reversibly increase its permeability.[1]

The ideal CPE should be non-toxic, non-irritating, and pharmacologically inert. Its effect should be immediate, predictable, and reversible upon removal.[2] CPEs can be broadly classified based on their chemical structure, which dictates their mechanism of action.

N-Decylaminoethanol: A Profile Based on Structure-Activity Relationships

N-Decylaminoethanol belongs to the class of N-alkylaminoethanols. Its structure, featuring a ten-carbon alkyl chain (decyl group) and a hydrophilic aminoethanol head, suggests an amphiphilic nature. This dual characteristic is a key feature of many effective penetration enhancers, allowing them to interact with both the lipid and polar domains of the stratum corneum.

Postulated Mechanism of Action

Based on the behavior of similar long-chain molecules, the proposed mechanism of action for N-Decylaminoethanol involves its intercalation into the intercellular lipid bilayers of the stratum corneum. The long decyl chain would disrupt the highly ordered packing of the lipid lamellae, increasing their fluidity.[3] The polar aminoethanol head group would likely position itself in the more polar regions of the lipid head groups, further contributing to the destabilization of the lipid structure. This disruption creates more permeable pathways for drug molecules to traverse the stratum corneum.

Signaling Pathway: Disruption of Stratum Corneum Lipids

cluster_0 N-Decylaminoethanol Interaction with Stratum Corneum cluster_1 Mechanism of Permeation Enhancement N-Decylaminoethanol N-Decylaminoethanol StratumCorneum Stratum Corneum (Lipid Bilayers) N-Decylaminoethanol->StratumCorneum Intercalation Disruption Disruption of Lipid Packing StratumCorneum->Disruption Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Permeability to Drugs Fluidity->Permeability

Caption: Postulated mechanism of N-Decylaminoethanol as a penetration enhancer.

Comparative Analysis with Established Penetration Enhancers

To contextualize the potential performance of N-Decylaminoethanol, it is essential to compare it with well-characterized CPEs. The following table summarizes the performance of several key alternatives. The data for N-Decylaminoethanol is presented as "Hypothesized" based on its structural similarity to other long-chain amphiphiles.

Penetration EnhancerChemical ClassTypical ConcentrationEnhancement Ratio (ER)Mechanism of ActionAdvantagesDisadvantages
N-Decylaminoethanol N-AlkylaminoethanolHypothesized: 1-5%Hypothesized: Moderate to HighDisruption of lipid bilayersPotentially high efficiency due to long alkyl chainLack of specific performance and safety data
Laurocapram (Azone®) Azacycloalkan-2-one1-5%High (drug-dependent)Partitioning into and disordering lipid bilayersHighly effective for a broad range of drugsPotential for skin irritation at higher concentrations
Dimethyl Sulfoxide (DMSO) Sulfoxide60-90%HighAlters keratin conformation; lipid fluidizationEffective for both hydrophilic and lipophilic drugsCan cause skin irritation, erythema, and a characteristic odor
Ethanol Alcohol5-20%Low to ModerateLipid extraction and increased drug solubilityWidely used and accepted as a solventCan cause skin dryness and irritation; high volatility
Oleic Acid Fatty Acid1-5%Moderate to HighFluidization of lipid bilayersGenerally considered safe and effectiveCan be comedogenic; potential for irritation
Propylene Glycol Glycol5-20%LowHydration of stratum corneum; solvent actionGood solvent properties and low volatilityLower enhancement efficacy compared to others

Experimental Protocols for Evaluating Penetration Enhancers

The efficacy of a penetration enhancer is typically evaluated through in vitro permeation studies using Franz diffusion cells. This method allows for the measurement of drug flux across a membrane, which can be excised human or animal skin.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

Objective: To determine the permeation profile of a model drug through excised skin in the presence and absence of a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised full-thickness skin (e.g., human cadaver, porcine, or rodent)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation (drug + vehicle + penetration enhancer)

  • Control formulation (drug + vehicle)

  • Magnetic stirrer

  • Water bath maintained at 32°C ± 1°C

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the linear portion of the plot.

  • Calculate the Enhancement Ratio (ER) as the ratio of the Jss of the test formulation to the Jss of the control formulation.

Experimental Workflow: In Vitro Skin Permeation Study

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis SkinPrep Prepare Excised Skin CellSetup Mount Skin in Franz Diffusion Cell SkinPrep->CellSetup ReceptorFill Fill Receptor with Solution CellSetup->ReceptorFill Equilibrate Equilibrate System ReceptorFill->Equilibrate Formulation Apply Test/Control Formulation Equilibrate->Formulation Sampling Sample Receptor Solution at Intervals Formulation->Sampling Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Calculation Calculate Flux (Jss) and Enhancement Ratio (ER) Analysis->Calculation

Caption: Workflow for evaluating penetration enhancers using Franz diffusion cells.

Safety and Toxicological Considerations

  • Diethanolamine (DEA): Has been shown to cause skin irritation and concerns have been raised regarding its potential for nitrosamine formation in the presence of nitrosating agents.[4][5]

  • Monoethanolamine (MEA): Can also be a skin irritant, particularly at higher concentrations.[5]

Given that N-Decylaminoethanol is a tertiary amine, its potential for skin irritation should be thoroughly evaluated. The long alkyl chain may also increase its lipophilicity and potential for accumulation in the stratum corneum, which could lead to delayed irritation or sensitization.

Key Safety Assessments:

  • In Vitro Cytotoxicity: Using cultured keratinocytes or fibroblasts.

  • Skin Irritation and Sensitization: Using reconstructed human epidermis models or animal studies (e.g., Draize test, Local Lymph Node Assay).

  • Systemic Toxicity: Following dermal application in animal models.

Conclusion and Future Directions

N-Decylaminoethanol, by virtue of its chemical structure, holds theoretical promise as a chemical penetration enhancer for transdermal drug delivery. Its long alkyl chain and polar head group suggest a mechanism involving the disruption of the stratum corneum's lipid bilayers, a hallmark of many effective enhancers.

However, the current body of scientific literature lacks the specific experimental data required to definitively assess its performance and safety. There is a clear need for peer-reviewed studies that:

  • Quantify the enhancement ratio of N-Decylaminoethanol for a range of model drugs with varying physicochemical properties.

  • Directly compare its efficacy to established enhancers like Laurocapram and oleic acid under standardized experimental conditions.

  • Thoroughly evaluate its toxicological profile, including skin irritation, sensitization, and potential for systemic toxicity.

For researchers and drug development professionals, N-Decylaminoethanol represents an unexplored option that warrants further investigation. Until such data becomes available, established alternatives with well-documented performance and safety profiles remain the more prudent choice for formulation development.

References

  • Kalia, Y. N., & Guy, R. H. (2001). The pharmacology of skin penetration. Advanced Drug Delivery Reviews, 48(1), 159-173.
  • Kraeling, M. E., & Bronaugh, R. L. (2003). In vitro human skin penetration of diethanolamine. Food and Chemical Toxicology, 41(5), 629-637.
  • Hopf, N. B., Berthet, A., & Vernez, D. (2019). Ethanolamines permeate slowly across human skin ex vivo, but cause severe skin irritation at low concentrations. Archives of Toxicology, 93(9), 2555–2564.
  • Marren, K. (2011). Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs. The Physician and Sportsmedicine, 39(3), 75-82.
  • Montenegro, L., et al. (2021). In vitro skin permeation of idebenone from lipid nanoparticles containing chemical penetration enhancers. Pharmaceutics, 13(5), 682.
  • Newton, S. J. (2013). Chemical penetration enhancers. International Journal of Pharmaceutical Compounding, 17(5), 370-374.
  • Patel, N. G., et al. (2016). A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine. Drug Development and Industrial Pharmacy, 42(7), 1133-1141.
  • Petha, K., & Roy, S. (2018). Chemical penetration enhancers for transdermal drug delivery system. Journal of Pharmaceutical Sciences and Research, 10(8), 1934-1939.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for N-Decylaminoethanol-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Rigorous Cytotoxicity Assessment

N-Decylaminoethanol represents a class of cationic lipid-like materials integral to the development of non-viral gene delivery systems and nanoparticle-based therapeutics. Their inherent positive charge facilitates interaction with negatively charged cellular membranes and genetic material, a key attribute for their function. However, this same property is a primary driver of potential cytotoxicity, often through membrane disruption and mitochondrial stress.[1] Therefore, selecting an appropriate and reliable cytotoxicity assay is not merely a routine step but a critical decision point in the preclinical development pipeline.

This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering a field-proven perspective for researchers working with N-Decylaminoethanol-based or other cationic lipid nanoparticles. We will move beyond simple protocol recitation to explore the mechanistic basis of each assay, its inherent limitations, and the specific ways in which nanoparticles can confound results. Our objective is to equip you with the knowledge to design self-validating experiments that yield trustworthy and publishable data.

Pillar 1: The Nanoparticle Interference Problem: Why Standard Protocols Can Fail

Before comparing assays, it is crucial to understand that nanoparticles are not passive test compounds. Their unique physicochemical properties can directly interfere with assay components and detection methods, leading to false-positive or false-negative results.[2][3]

Key Interference Mechanisms:

  • Optical Interference: Nanoparticles can absorb or scatter light at the same wavelengths used for absorbance or fluorescence readings in colorimetric and fluorometric assays.[3][4]

  • Chemical Reactivity: The nanoparticle surface can catalytically convert assay reagents. For example, some nanoparticles can directly reduce tetrazolium salts like MTT, mimicking cellular activity and leading to an underestimation of toxicity.[5]

  • Adsorption: Nanoparticles can adsorb assay dyes, reagents, or the released cellular components (like LDH), preventing them from being detected and leading to inaccurate readings.[3][6]

The Causality Behind Controls: Every experiment must include a nanoparticle-only control (nanoparticles in cell-free media) processed through the entire assay protocol.[5] Any signal generated in this control must be subtracted from the experimental values to correct for interference. This is non-negotiable for scientific integrity.

Pillar 2: A Comparative Guide to Core Cytotoxicity Assays

The selection of an assay dictates the biological question being answered. Are you measuring metabolic function, membrane integrity, or overall viability? For a comprehensive toxicity profile, it is best practice to use at least two assays that measure different cellular endpoints.[3]

Workflow for In Vitro Nanoparticle Cytotoxicity Assessment

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of N-Decylaminoethanol-based nanoparticles.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-well Plate incubate Incubate (24h) for Adherence seed->incubate treat Treat Cells with Nanoparticles incubate->treat prep_np Prepare Nanoparticle Dilutions prep_np->treat incubate_treat Incubate for Exposure Period (e.g., 24-72h) treat->incubate_treat MTT Metabolic Assays (MTT, AlamarBlue) incubate_treat->MTT Select Assay(s) LDH Membrane Integrity (LDH Assay) incubate_treat->LDH Select Assay(s) LiveDead Viability Staining (Live/Dead Assay) incubate_treat->LiveDead Select Assay(s) read Measure Signal (Absorbance/Fluorescence) MTT->read LDH->read LiveDead->read calc Calculate % Viability vs. Control read->calc ic50 Determine IC50 Value calc->ic50

Caption: Generalized workflow for in vitro nanoparticle cytotoxicity testing.

Metabolic Assays: Gauging the Cell's Engine

These assays measure the metabolic activity of a cell population, which is often used as a proxy for viability. A reduction in metabolic rate is interpreted as cytotoxicity.

  • Scientific Principle: The yellow, water-soluble MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells into a purple, insoluble formazan product.[7] The amount of formazan, dissolved in a solubilizing agent like DMSO, is directly proportional to the number of living cells.[5][7]

  • Advantages: Widely used, well-established, and relatively inexpensive.

  • Disadvantages & Nanoparticle Context: This assay is highly susceptible to nanoparticle interference.[8] Cationic nanoparticles can destabilize mitochondria, directly impacting the readout.[5] Furthermore, the assay requires a solubilization step, and nanoparticles can interfere with formazan crystal formation or dissolution.[8] It is a terminal assay, meaning the cells are killed during the process.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of N-Decylaminoethanol-based nanoparticles. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[5][7]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at approximately 570 nm using a microplate spectrophotometer.

  • Controls: Crucially, run parallel wells with nanoparticles in cell-free medium to measure any direct MTT reduction by the nanoparticles. Subtract this background from the cell-based readings.[5]

  • Scientific Principle: The blue, non-fluorescent, and cell-permeable dye resazurin is reduced by intracellular reductases in viable cells to the pink, highly fluorescent resorufin.[9] The increase in fluorescence is proportional to cell viability.

  • Advantages: More sensitive than MTT, non-toxic to cells (allowing for kinetic studies), and has a simpler "add-and-read" protocol without a harsh solubilization step.[8][9]

  • Disadvantages & Nanoparticle Context: While generally less prone to interference than MTT, nanoparticles can still interact with the fluorescent excitation/emission wavelengths.[8] The same critical controls for interference are required.

Experimental Protocol: AlamarBlue™ Assay

  • Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

  • Reagent Addition: Add AlamarBlue™ reagent (typically 10% of the well volume) directly to the culture medium in each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.

  • Measurement: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Controls: Run nanoparticle-only and media-only controls to establish background fluorescence and check for interference.

Membrane Integrity Assays: Detecting Damage

These assays quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium after the cell membrane has been compromised.

  • Scientific Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).[10][11] The assay measures the activity of this released LDH by supplying substrates that, through an enzymatic reaction, produce a colored formazan product or a fluorescent signal.[11][12]

  • Advantages: Measures a clear endpoint (necrosis/membrane rupture), which is a common mechanism for cationic nanoparticle toxicity. The supernatant is used, minimizing some optical interferences from nanoparticles that have settled on the cells.

  • Disadvantages & Nanoparticle Context: Nanoparticles can adsorb the LDH enzyme from the supernatant, preventing its detection and leading to an underestimation of toxicity.[6] Some nanoparticles have been shown to inhibit or enhance LDH activity directly.[6] A critical step is to centrifuge the supernatant to pellet nanoparticles before analysis, but this may not remove all of them.[12]

Experimental Protocol: LDH Assay

  • Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new, clean 96-well plate.

  • Assay Reaction: Add the LDH assay reaction mixture (containing substrates like lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at ~490 nm.

  • Controls: Include controls for maximum LDH release (cells lysed with a detergent like Triton™ X-100) and nanoparticle interference (nanoparticles incubated with purified LDH or in the assay reaction mixture).

Direct Viability Assays: A Clear Live or Dead Count

These methods use fluorescent dyes to directly visualize and distinguish between live and dead cells, providing a more direct measure of viability than metabolic proxies.

  • Scientific Principle: This is a two-color fluorescence assay. Calcein AM is a cell-permeant dye that is cleaved by intracellular esterases in living cells to produce a strong green fluorescence (Ex/Em ~495/~515 nm).[13] Ethidium homodimer-1 (EthD-1) cannot cross the intact membrane of live cells but enters cells with damaged membranes, where it binds to nucleic acids and emits a bright red fluorescence (Ex/Em ~495/~635 nm).[14] Thus, live cells fluoresce green, and dead cells fluoresce red.

  • Advantages: Provides direct visualization and quantification of live versus dead cells. Excellent for fluorescence microscopy and can be adapted for high-content screening. Less susceptible to metabolic or reductase-based interference.

  • Disadvantages & Nanoparticle Context: Requires a fluorescence microscope or plate reader. Cationic nanoparticles can sometimes cause membrane "leakiness" without outright rupture, potentially leading to ambiguous staining. Autofluorescence from nanoparticles could be a concern, requiring appropriate filter sets and controls.

Experimental Protocol: Live/Dead Assay

  • Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

  • Reagent Preparation: Prepare a working solution of Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in sterile PBS or other protein-free buffer.[15]

  • Staining: Gently wash the cells with PBS to remove serum (which contains esterases that can cleave Calcein AM). Add the staining solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[15]

  • Imaging/Measurement: Image immediately using a fluorescence microscope with appropriate filters for green and red fluorescence. Alternatively, read the fluorescence intensity in a multi-well plate reader.

  • Data Analysis: Quantify the number of green (live) and red (dead) cells. Viability is expressed as the ratio of live cells to the total number of cells.

Pillar 3: Data Interpretation and Assay Comparison

The choice of assay should be deliberate and justified. The following diagram and table summarize the key distinctions to guide your decision.

Cellular Endpoints Measured by Different Assays

G cluster_cell Treated Cell cluster_assays Assay Measures... Mitochondria Mitochondria Cytosol Cytosol Membrane Plasma Membrane Metabolic Metabolic Activity (MTT, AlamarBlue) Metabolic->Mitochondria targets Dehydrogenases Integrity Membrane Integrity (LDH Assay) Integrity->Membrane detects Leakage Viability Esterase Activity & Membrane Exclusion (Live/Dead) Viability->Cytosol detects Esterases & Exclusion Viability->Membrane detects Esterases & Exclusion

Sources

A Comparative Guide to the Emulsifying Properties of N-Decylaminoethanol and Triton X-100

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Formulation Experts

Introduction

In the realms of pharmaceutical sciences, drug delivery, and advanced materials research, the creation of stable emulsions is a foundational requirement. An emulsion is a thermodynamically unstable system of at least two immiscible liquids, where one is dispersed as droplets within the other. The key to stabilizing these systems lies in the choice of an appropriate emulsifying agent, or surfactant. These molecules possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties, allowing them to adsorb at the oil-water interface, reduce interfacial tension, and prevent droplet coalescence.

This guide provides a detailed, objective comparison of the emulsifying properties of two distinct surfactants: N-Decylaminoethanol , a cationic surfactant, and Triton X-100 , a widely used non-ionic surfactant. While both are effective emulsifiers, their fundamentally different chemical natures dictate their performance, stability, and suitability for specific applications. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal surfactant for their experimental and formulation needs.

Molecular Profiles and Mechanisms of Emulsification

The efficacy of a surfactant is rooted in its molecular structure. The balance between the hydrophilic head and the hydrophobic tail, along with the nature of the head group's charge, determines how it interacts with the oil and water phases to stabilize an emulsion.

N-Decylaminoethanol: A Cationic Surfactant

N-Decylaminoethanol is an amino alcohol featuring a ten-carbon alkyl chain (the hydrophobic tail) and an aminoethanol head group (the hydrophilic head).[1] In aqueous solutions with a pH below its pKa, the tertiary amine in the head group becomes protonated, conferring a net positive charge.[2][3][4] This classifies it as a cationic surfactant .

Mechanism of Action: When introduced into an oil-in-water system, the hydrophobic decyl tail partitions into the oil droplet. The positively charged aminoethanol head group remains oriented towards the continuous aqueous phase. This arrangement creates a positive charge on the surface of each oil droplet. The resulting electrostatic repulsion between the similarly charged droplets prevents them from approaching and coalescing, a mechanism known as electrostatic stabilization.

Triton X-100: A Non-Ionic Surfactant

Triton X-100 is the trade name for octylphenol ethoxylate, a non-ionic surfactant. Its structure consists of a hydrophobic 4-(1,1,3,3-tetramethylbutyl)-phenyl group and a hydrophilic polyethylene oxide chain (averaging 9.5 ethylene oxide units).[5][6][7] As its name implies, a non-ionic surfactant carries no net electrical charge on its head group.[2][8]

Mechanism of Action: The hydrophobic octylphenyl group embeds itself in the oil phase. The long, flexible polyethylene oxide chain extends into the surrounding aqueous medium. This chain is heavily hydrated, forming a bulky, water-rich layer around the droplet. When two droplets approach each other, these hydrated layers physically prevent them from making direct contact and fusing. This mechanism is known as steric hindrance or steric stabilization.[9]

G cluster_0 N-Decylaminoethanol (Cationic) cluster_1 Triton X-100 (Non-ionic) oil_drop_cat Oil Droplet interface_cat Oil-Water Interface oil_drop_cat->interface_cat Hydrophobic tails (Decyl chains) enter oil stabilization_cat Electrostatic Repulsion (Positive Charges Repel) oil_drop_cat->stabilization_cat Mechanism water_cat Aqueous Phase interface_cat->water_cat Hydrophilic heads (Positively charged) face water oil_drop_non Oil Droplet interface_non Oil-Water Interface oil_drop_non->interface_non Hydrophobic tails (Octylphenyl group) enter oil stabilization_non Steric Hindrance (Bulky Hydrated Chains Prevent Contact) oil_drop_non->stabilization_non Mechanism water_non Aqueous Phase interface_non->water_non Hydrophilic heads (Polyethylene oxide chains) face water G cluster_0 Stability Assessment start Start: Select Oil & Aqueous Phases prep Prepare Surfactant Stock Solutions (N-Decylaminoethanol & Triton X-100) start->prep formulate Formulate Emulsion Pre-mix (Oil + Water + Surfactant) prep->formulate homogenize Homogenize (e.g., Sonication, High-Shear Mixing) Ensure consistent energy input formulate->homogenize visual Visual Observation Over Time (Creaming, Phase Separation) homogenize->visual dls Droplet Size Analysis (DLS) Measure Z-Average & PDI homogenize->dls end End: Compare Data & Conclude visual->end dls->end

Caption: Experimental workflow for comparing emulsifier performance.
Protocol 1: Emulsion Formation and Stability Assessment

Objective: To prepare oil-in-water (O/W) emulsions stabilized by each surfactant and visually monitor their stability against coalescence and creaming.

Rationale: This foundational test provides a qualitative but crucial assessment of emulsifier efficacy. Using a buffered aqueous phase is critical for N-Decylaminoethanol to ensure its cationic charge is maintained, allowing for a fair comparison with the pH-insensitive Triton X-100. Consistent energy input during homogenization ensures that any differences in initial droplet size are due to the surfactant's ability to reduce interfacial tension, not variations in processing.

Methodology:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a 50 mM phosphate buffer at pH 6.0. Causality: This pH ensures the amine group of N-Decylaminoethanol is protonated and positively charged.

    • Oil Phase: Use a medium-chain triglyceride (MCT) oil or hexadecane.

    • Surfactant Stocks: Prepare 100 mM stock solutions of both N-Decylaminoethanol and Triton X-100 in the prepared aqueous buffer.

  • Emulsion Formulation:

    • In separate glass vials, prepare formulations to achieve a final volume of 10 mL, consisting of 10% v/v oil phase and a final surfactant concentration of 10 mM.

    • Add the oil phase to the aqueous phase containing the surfactant.

  • Homogenization:

    • Immediately process each vial using a probe sonicator for 2 minutes (e.g., 5 seconds on, 5 seconds off cycles) at a consistent amplitude. Causality: This high-energy method creates fine droplets. Keeping the energy input identical for all samples is paramount for a valid comparison.

  • Stability Monitoring:

    • Transfer the resulting emulsions to sealed, graduated glass test tubes.

    • Photograph the tubes at time points T=0, 1h, 6h, 24h, and 1 week.

    • Monitor for signs of instability:

      • Creaming: Formation of a concentrated layer of droplets at the top.

      • Coalescence/Phase Separation: Merging of droplets, leading to the appearance of a distinct oil layer.

Protocol 2: Quantitative Droplet Size Analysis

Objective: To measure and compare the mean droplet diameter and size distribution of the freshly prepared emulsions using Dynamic Light Scattering (DLS).

Rationale: DLS provides quantitative data on emulsion quality. A smaller mean droplet size (Z-Average) generally correlates with better long-term stability due to reduced gravitational separation (creaming). The Polydispersity Index (PDI) is a measure of the broadness of the size distribution; a lower PDI (<0.3) indicates a more uniform, monodisperse population of droplets, which is often desirable.

Methodology:

  • Sample Preparation:

    • Immediately after homogenization (T=0), take a small aliquot (e.g., 20 µL) of the emulsion.

    • Dilute it in 1 mL of the same phosphate buffer used for the aqueous phase. The dilution should be sufficient to achieve a clear, slightly turbid solution suitable for DLS analysis. Causality: Dilution is necessary to prevent multiple scattering events that would invalidate the DLS measurement.

  • Instrument Setup:

    • Allow the DLS instrument to equilibrate at a standard temperature (e.g., 25°C).

    • Use instrument settings appropriate for the sample viscosity and refractive index.

  • Measurement:

    • Transfer the diluted sample to a cuvette and place it in the instrument.

    • Perform at least three replicate measurements for each emulsion sample to ensure reproducibility.

  • Data Analysis:

    • Record the Z-Average diameter (in nm) and the Polydispersity Index (PDI) for each sample.

    • Compare the results for emulsions stabilized with N-Decylaminoethanol versus Triton X-100.

Summary and Application-Specific Recommendations

The choice between N-Decylaminoethanol and Triton X-100 is not about which is "better," but which is more "fit for purpose."

  • Choose Triton X-100 (or a modern, biodegradable alternative) when:

    • The formulation requires stability across a wide range of pH and ionic strengths.

    • Compatibility with other ionic species (anionic or cationic) is necessary.

    • A mild, non-denaturing surfactant is needed for biological applications like protein extraction or cell lysis. [10] * A well-characterized, historically referenced emulsifier is preferred for established protocols. [6] * Caution: Be mindful of the environmental regulations (like EU REACH) concerning its use in commercial products due to its ecotoxic breakdown products. [11]

  • Choose N-Decylaminoethanol when:

    • The formulation operates in a controlled acidic to neutral pH environment.

    • Inherent antimicrobial or antifungal properties are beneficial, as the cationic charge can disrupt microbial cell membranes. [4] * The emulsion needs to interact with or adsorb to negatively charged surfaces (e.g., certain cell types, silica, or anionic polymers).

    • The formulation is sensitive to the presence of ethoxylated compounds.

    • Caution: Its potential for cytotoxicity and incompatibility with anionic ingredients must be carefully evaluated, especially in drug development. [2][12] By understanding the fundamental chemical differences and verifying performance with the described experimental protocols, researchers can confidently select the surfactant that best aligns with their scientific objectives, ensuring the development of robust and effective emulsified systems.

References

  • Vertex AI Search. (n.d.). Differences Between Anionic Cationic and Nonionic Surfactants. Retrieved January 14, 2026.
  • Vertex AI Search. (n.d.). Differences Between Anionic Cationic and Nonionic Surfactants. Retrieved January 14, 2026.
  • Pediaa.Com. (2020, February 26). Difference Between Anionic Cationic and Nonionic Surfactants. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). Triton X-100. Retrieved January 14, 2026.
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  • Dow. (n.d.). Triton® X Surfactants. Retrieved January 14, 2026.
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  • SnowPure. (n.d.). Sigma Product Information Sheet TRITON X-100™. Retrieved January 14, 2026.
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  • Aoke Botai. (n.d.). Differences Between Ionic and Non-ionic Surfactants. Retrieved January 14, 2026, from [Link]

  • Patsnap Eureka. (2025, July 31). Triton X-100 Effect on Surface Tension in Microfluidics Devices. Retrieved January 14, 2026.
  • Ataman Kimya. (n.d.). TRITON X-100. Retrieved January 14, 2026, from [Link]

  • Patsnap Eureka. (2025, July 31).
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  • Carl ROTH. (n.d.).
  • Arvia Technology. (2019, December 23). Triton X-100 surfactant joins the list of contaminants of emerging concern. Retrieved January 14, 2026, from [Link]

  • Dow. (n.d.). TRITON™ X-100 Surfactant Product Information. Retrieved January 14, 2026, from [Link]

  • Colorcom. (n.d.). Triton X-100: A Highly Efficient Emulsifying / Solubilizing Non-Ionic Surfactant. Retrieved January 14, 2026, from [Link]

  • PubChem - NIH. (n.d.). 2-(Decylamino)ethanol. Retrieved January 14, 2026, from [Link]

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Sources

Performance Evaluation of N-Decylaminoethanol in Diverse Solvent Systems: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical decision that influences every stage of the pharmaceutical pipeline, from early-stage discovery to final formulation. N-Decylaminoethanol, an amphiphilic molecule featuring a ten-carbon lipophilic tail and a hydrophilic amino-alcohol headgroup, presents unique opportunities as an excipient, permeation enhancer, and solubilizing agent. Its performance, however, is intrinsically linked to the solvent environment in which it is deployed.

This guide provides an in-depth technical evaluation of N-Decylaminoethanol's behavior in various solvent systems. Moving beyond a simple data sheet, we will explore the causality behind its performance, offer robust, self-validating experimental protocols for its characterization, and compare its properties to a relevant structural analog, N,N-Diethylethanolamine (DEAE), to provide context and highlight the critical role of its molecular structure.

Physicochemical Profile: N-Decylaminoethanol vs. N,N-Diethylethanolamine

Understanding the fundamental properties of N-Decylaminoethanol is the first step in predicting its behavior. Its long decyl chain imparts significant lipophilicity, while the primary alcohol and secondary amine groups provide sites for hydrogen bonding and protonation, respectively. This amphiphilic nature is the key to its function.

For a comparative perspective, we contrast it with N,N-Diethylethanolamine (DEAE), a structurally similar molecule with significantly shorter alkyl chains.[1] This comparison underscores the impact of the lipophilic tail on the molecule's overall properties.

PropertyN-DecylaminoethanolN,N-Diethylethanolamine (DEAE)Rationale for Performance Impact
Molecular Formula C12H27NO[2]C6H15NO[1]The larger carbon count in N-Decylaminoethanol points to greater lipophilicity.
Molecular Weight 201.35 g/mol [2]117.19 g/mol [1]Affects molar concentration calculations and diffusion rates.
Structure N-Decylaminoethanol StructureDEAE StructureThe long linear alkyl chain of N-Decylaminoethanol is critical for its surfactant-like properties. DEAE's branched, shorter chains result in lower lipophilicity.
Calculated LogP 3.6[2]0.77[1]A significantly higher LogP indicates a strong preference for non-polar environments and lower aqueous solubility for N-Decylaminoethanol.
Hydrogen Bond Donors 2[2]1The presence of both an -OH and an -NH group allows N-Decylaminoethanol to act as a hydrogen bond donor at two sites, influencing its interaction with protic solvents.
Hydrogen Bond Acceptors 2[2]2Both molecules can accept hydrogen bonds at the nitrogen and oxygen atoms.
pKa (Conjugate Acid) ~10 (Estimated)~9.9The basicity of the amino group is similar, indicating that pH-dependent solubility changes will occur in a comparable pH range.

Performance in Different Solvent Systems: A Mechanistic View

The choice of solvent dictates the intermolecular forces at play, thereby controlling the solubility, aggregation behavior, and ultimate function of N-Decylaminoethanol.

Aqueous Systems (e.g., Water, Buffers)

In aqueous media, the amphiphilic nature of N-Decylaminoethanol is most pronounced. Due to its high LogP, its intrinsic solubility in pure water is expected to be low. However, its secondary amine allows for pH-dependent solubility.[3] In acidic conditions (pH < pKa), the amine group becomes protonated, forming a cationic headgroup that dramatically increases its affinity for water and enhances solubility.

  • Causality: Below its Critical Micelle Concentration (CMC), it will exist as solvated monomers. Above the CMC, it is expected to self-assemble into micelles, with the hydrophobic decyl tails forming a core and the hydrophilic protonated amino-alcohol groups forming a shell that interfaces with the aqueous environment. This micellar core can serve as a nanocarrier for poorly water-soluble drugs, a key application in formulation development.[4]

Polar Protic Solvents (e.g., Ethanol, Methanol)

These solvents can act as both hydrogen bond donors and acceptors. N-Decylaminoethanol is expected to be readily soluble in solvents like ethanol.

  • Causality: The alkyl chain can interact favorably with the ethyl group of ethanol, while the polar headgroup can form strong hydrogen bonds with the solvent's hydroxyl group. This dual interaction capability leads to effective solvation and disrupts the self-assembly seen in purely aqueous systems.

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile)

These solvents lack the ability to donate hydrogen bonds but can accept them. N-Decylaminoethanol should exhibit good solubility in these systems.

  • Causality: The polar headgroup of N-Decylaminoethanol can interact with the polar aprotic solvent. The basicity of the amine is often enhanced in these solvents as it is not "caged" by solvent hydrogen bonds, making it more available to act as a base or nucleophile.[5] These solvents are ideal for preparing high-concentration stock solutions for screening assays.

Nonpolar Solvents (e.g., Toluene, Hexane)

Due to its long lipophilic tail, N-Decylaminoethanol will have some affinity for nonpolar solvents, but the polar headgroup limits its solubility.

  • Causality: The energy penalty of transferring the polar amino-alcohol group into a nonpolar environment is significant. Solubility is expected to be limited. In such systems, it may form reverse micelles, where the polar headgroups cluster together to minimize contact with the nonpolar solvent, and the lipophilic tails extend outwards.

cluster_0 N-Decylaminoethanol Interaction cluster_1 Solvent Systems NDA N-Decylaminoethanol (Amphiphilic) Aqueous Aqueous (Water/Buffer) NDA->Aqueous Forms Micelles (pH Dependent) Protic Polar Protic (Ethanol) NDA->Protic High Solubility (H-Bonding) Aprotic Polar Aprotic (DMSO) NDA->Aprotic Good Solubility (Stock Solutions) Nonpolar Nonpolar (Toluene) NDA->Nonpolar Limited Solubility (Reverse Micelles)

Caption: Interaction of N-Decylaminoethanol with different solvent classes.

Comparative Performance Analysis

The key differentiator between N-Decylaminoethanol and DEAE is the C10 alkyl chain. This structural difference leads to vastly different performance characteristics, particularly in applications requiring surfactant-like behavior.

Performance MetricN-DecylaminoethanolN,N-Diethylethanolamine (DEAE)Field Insight
Aqueous Solubility Low (pH-dependent)Miscible[1]DEAE is a simple co-solvent or pH modifier. N-Decylaminoethanol's low intrinsic solubility is a prerequisite for its function as a self-assembling nanocarrier.
Solubilization of Lipophilic Drugs High (via micellization)Very LowThis is the primary advantage of N-Decylaminoethanol. It can significantly increase the apparent solubility of poorly soluble APIs above its CMC, a critical need in drug formulation.[4]
Permeation Enhancement High PotentialLowThe long alkyl chain can transiently disrupt the lipid bilayer of cell membranes, facilitating drug penetration. This makes it a candidate for transdermal or mucosal delivery systems.[6]
Application Solubilizer, Nanocarrier, Permeation EnhancerpH Modifier, Corrosion Inhibitor, Synthesis Precursor[7]The applications diverge based on lipophilicity. DEAE is used more as a bulk chemical, while N-Decylaminoethanol is a functional excipient.

Experimental Protocols for Performance Evaluation

To ensure trustworthy and reproducible data, standardized and validated protocols are essential. The following methods provide a framework for evaluating N-Decylaminoethanol in your laboratory.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent, which is a fundamental property.[8][9]

Objective: To accurately measure the saturation solubility of N-Decylaminoethanol in various solvent systems (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile).

Methodology:

  • Preparation: Add an excess amount of N-Decylaminoethanol to a known volume of the selected solvent in a glass vial. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10]

  • Incubation: Allow the mixture to equilibrate for 48-72 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached, not just kinetic solubility.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.

  • Analysis: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV or GC-FID. The concentration is determined against a standard calibration curve.

Self-Validation Check: The presence of residual solid in the vial after equilibration is a mandatory checkpoint to confirm that the solution was saturated.

start Start prep 1. Add Excess Compound to Solvent start->prep equilibrate 2. Equilibrate (48-72h) Constant Temp/Agitation prep->equilibrate validate Validation: Excess Solid Remains? equilibrate->validate sample 3. Sample & Filter Supernatant (0.22 µm) validate->sample Yes fail Fail: Repeat with more compound validate->fail No analyze 4. Analyze Concentration (e.g., HPLC) sample->analyze end End: Thermodynamic Solubility Value analyze->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.

Protocol 2: Evaluation of Solubilization Capacity for a Model Drug

Objective: To quantify the ability of N-Decylaminoethanol to increase the apparent solubility of a poorly water-soluble model drug (e.g., Fenofibrate, Itraconazole) in an aqueous buffer.

Methodology:

  • Prepare Solutions: Create a series of aqueous buffered solutions (e.g., pH 7.4 PBS) containing increasing concentrations of N-Decylaminoethanol, both below and above its expected CMC.

  • Phase Solubility Diagram: Add an excess of the model drug to each solution.

  • Equilibrate & Analyze: Follow the shake-flask protocol (Protocol 1, steps 2-6) for each concentration.

  • Plot Data: Plot the concentration of the dissolved model drug (Y-axis) against the concentration of N-Decylaminoethanol (X-axis).

  • Interpretation: The plot will show a significant increase in the model drug's solubility at and above the CMC of N-Decylaminoethanol, demonstrating its solubilization capacity.

Conclusion and Future Outlook

N-Decylaminoethanol is a functionally versatile excipient whose performance is fundamentally governed by its amphiphilic structure and the surrounding solvent system. Its ability to self-assemble in aqueous environments makes it a powerful solubilizing agent for poorly soluble compounds, a significant advantage over non-amphiphilic analogs like DEAE. In organic solvents, its behavior is more predictable, serving as a readily soluble basic compound.

For drug development professionals, a thorough understanding and experimental validation of its solubility and aggregation behavior in pharmaceutically relevant solvents is not merely an academic exercise. It is a prerequisite for rationally designing robust formulations, whether for oral, parenteral, or topical delivery. The provided protocols offer a validated starting point for generating the critical data needed to unlock the full potential of N-Decylaminoethanol in next-generation drug delivery systems.[11][12][13]

References

  • Slideshare. solubility experimental methods.pptx.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • BenchChem. Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation.
  • Ataman Kimya. DIETHYLAMINOETHANOL.
  • Contract Pharma. (2025). Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles.
  • ResearchGate. Alternative non-invasive drug delivery routes.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4060908, 2-(Decylamino)ethanol.
  • PubMed. Nanoparticulate alternatives for drug delivery.
  • Wikipedia. Diethylethanolamine.
  • ResearchGate. (2025). Study on the Performance of Diethylenetriamine and 2-Diethylaminoethanol Biphasic Solvent for CO2 Capture at High Amine Concentrations.
  • BenchChem. Performance Evaluation of 3-Diethylamino-1-propanol in Diverse Solvent Systems: A Comparative Guide.
  • Sigma-Aldrich. 2-(Diethylamino)-ethanol for synthesis.
  • MAC-MOD Analytical. (2025). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • National Institutes of Health. (2024). Current approaches in smart nano‐inspired drug delivery: A narrative review.
  • ResearchGate. Comprehensive performance of a diethylenetriamine/2-diethylaminoethanol biphasic absorbent for CO2 capture.
  • Google Patents. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine.
  • Ataman Kimya. N,N DIETHYLETHANOLAMINE.

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Safety Operating Guide

A Guide to the Safe Disposal of N-Decylaminoethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the often-overlooked realm of chemical waste management. Proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of N-Decylaminoethanol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of scientific integrity and responsibility.

Understanding N-Decylaminoethanol: A Profile

N-Decylaminoethanol (CAS 15196-28-8) is an organic compound utilized in various research applications.[1] A critical first step in determining appropriate disposal procedures is to consult the Safety Data Sheet (SDS). According to the available SDS, N-Decylaminoethanol is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122) or the Globally Harmonized System (GHS).

However, it is crucial to note that the SDS also indicates that 100% of the mixture consists of ingredient(s) of unknown toxicity. This data gap necessitates a cautious approach. While not formally classified as hazardous, the unknown toxicological profile demands that N-Decylaminoethanol be handled with the same diligence as a potentially hazardous substance.

Property Information Source
CAS Number 15196-28-8[1]
Molecular Formula C12H27NO[1]
Molecular Weight 201.35 g/mol [1]
Hazard Classification Not classified as hazardous
Toxicity Unknown
Storage Store at 4°C

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to provide a clear, actionable plan for the disposal of N-Decylaminoethanol, incorporating best practices for laboratory chemical waste management.

Step 1: Waste Identification and Segregation
  • Labeling : As soon as a container of N-Decylaminoethanol is designated as waste, it must be clearly labeled as "Waste N-Decylaminoethanol". The label should also include the date of waste generation.

  • Segregation : Do not mix N-Decylaminoethanol waste with other chemical waste streams, particularly halogenated solvents or strong acids.[2] Keeping waste streams separate prevents potentially hazardous reactions and simplifies the disposal process.

Step 2: Containerization
  • Compatible Containers : Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Closure : Ensure the container is tightly sealed to prevent spills or the release of vapors.

Step 3: On-site Accumulation and Storage
  • Designated Area : Store the waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and sources of ignition.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.

Step 4: Disposal Pathway Determination

The "non-hazardous" classification of N-Decylaminoethanol suggests a more straightforward disposal route than for regulated hazardous wastes. However, the unknown toxicity warrants a conservative approach.

dot

Disposal_Decision_Tree Start N-Decylaminoethanol Waste Generated Is_Contaminated Is the waste contaminated with a hazardous substance? Start->Is_Contaminated Treat_As_Hazardous Manage as Hazardous Waste: - Follow RCRA guidelines - Segregate and label accordingly - Arrange for licensed disposal Is_Contaminated->Treat_As_Hazardous Yes Pure_Waste Is the waste pure or mixed only with non-hazardous materials? Is_Contaminated->Pure_Waste No Check_Local_Regs Consult Institutional and Local Regulations Pure_Waste->Check_Local_Regs Sanitary_Sewer Can it be disposed of down the sanitary sewer? Check_Local_Regs->Sanitary_Sewer Licensed_Disposal Arrange for disposal via a licensed chemical waste vendor Sanitary_Sewer->Licensed_Disposal No Sewer_Disposal Follow institutional guidelines for drain disposal (e.g., dilution, flow rate) Sanitary_Sewer->Sewer_Disposal Yes

Caption: Decision tree for N-Decylaminoethanol waste disposal.

  • Consult Local and Institutional Policies : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and local regulations. Some jurisdictions may have specific requirements for the disposal of chemicals with unknown toxicity.

  • Avoid Sanitary Sewer Disposal (Precautionary Principle) : While some non-hazardous, water-soluble organic compounds may be permissible for drain disposal with copious amounts of water, the unknown toxicity of N-Decylaminoethanol makes this a risky practice. Therefore, it is strongly recommended to avoid disposal via the sanitary sewer.

  • Recommended Disposal Method : The most prudent course of action is to dispose of N-Decylaminoethanol through a licensed chemical waste contractor. This ensures that the material is handled and disposed of in a manner that is safe and compliant with all regulations.

Step 5: Waste Pickup and Disposal
  • Request Pickup : Contact your institution's EHS department to arrange for the pickup of the waste container.

  • Documentation : Complete any necessary waste manifest forms accurately and completely.

Emergency Procedures: Handling Spills

In the event of a spill of N-Decylaminoethanol, follow these steps:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE) : Before attempting to clean up the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[3]

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]

  • Cleanup : Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as chemical waste.

  • Decontamination : Clean the spill area with soap and water.

  • Waste Disposal : The collected spill cleanup materials should be disposed of as "Waste N-Decylaminoethanol" through your institution's chemical waste program.

Conclusion: A Culture of Safety

The proper disposal of N-Decylaminoethanol, while seemingly straightforward due to its non-hazardous classification, underscores a vital principle in laboratory safety: always err on the side of caution, especially when dealing with substances of unknown toxicity. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety and environmental responsibility within their laboratories.

References

  • Vertex AI Search. (n.d.).
  • Santa Cruz Biotechnology, Inc. (2021, July 22).
  • CTI Water Treatment Solutions. (2023, September 28).
  • Sigma-Aldrich. (2024, September 7).
  • BLD Pharm. (n.d.). 15196-28-8|N-Decylaminoethanol.
  • U.S. Department of Agriculture, Agricultural Marketing Service. (n.d.). Diethylaminoethanol.
  • Navy Brand Manufacturing. (2015, February 27).
  • Fisher Scientific. (2010, November 11).
  • Spectrum Chemical. (2018, October 9).
  • Angene Chemical. (2024, August 12). 2-(2-(Diethylamino)ethoxy)
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Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling N-Decylaminoethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the safety of the personnel who handle them. This guide provides essential, immediate safety and logistical information for handling N-Decylaminoethanol, a compound whose specific safety profile demands meticulous attention to detail. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. This document is structured to offer a clear, logical, and in-depth technical guide, moving beyond a simple checklist to explain the "why" behind each safety protocol.

Understanding the Risks: A Proactive Stance on Safety

While specific toxicological data for N-Decylaminoethanol is not as widely documented as for its shorter-chain analogs like Diethylaminoethanol (DEAE), we can extrapolate a baseline hazard profile based on its chemical structure—an aminoalcohol with a long alkyl chain. This structure suggests potential for skin and eye irritation, possible corrosivity, and respiratory effects upon inhalation of aerosols. The decyl group, being a significant lipophilic chain, may enhance skin penetration, necessitating robust dermal protection.

Given the limited specific data, a cautious and conservative approach to handling is paramount. Every protocol described herein is designed as a self-validating system, ensuring that safety is an integral part of the workflow, not an afterthought.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following is a step-by-step guide to outfitting yourself and your team for any procedure involving N-Decylaminoethanol.

Step 1: Eye and Face Protection - Shielding Against the Unforeseen

Direct contact of N-Decylaminoethanol with the eyes can be expected to cause serious irritation or burns.

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling N-Decylaminoethanol, even during seemingly low-risk procedures like weighing.

  • Enhanced Protection: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier of protection for the entire face.

Step 2: Dermal Protection - A Barrier Against Absorption

The long alkyl chain of N-Decylaminoethanol increases its potential for skin absorption, making comprehensive dermal protection a critical priority.

  • Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged exposure. It is crucial to select gloves with a high resistance to chemicals of a similar class.

    • Recommendation: Use heavyweight nitrile or neoprene gloves. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination.

    • Protocol: Before use, visually inspect gloves for any signs of degradation or perforation. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Lab Coat/Apron: A standard cotton lab coat is insufficient.

    • Requirement: A chemically resistant lab coat or a disposable gown made of a material like Tyvek® should be worn.

    • For Splash Risks: When handling larger quantities or in situations with a high potential for splashing, a chemically resistant apron worn over the lab coat is required.

Step 3: Respiratory Protection - Guarding the Airways

While N-Decylaminoethanol is expected to have a low vapor pressure at room temperature due to its long alkyl chain, aerosols can be generated during various procedures like sonication, vortexing, or heating.

  • Standard Operations: For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.

  • Aerosol-Generating Procedures: If there is any potential for aerosol generation, a NIOSH-approved respirator is mandatory.

    • Recommendation: A half-mask respirator with organic vapor cartridges and P100 particulate filters is the minimum requirement.

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a complete seal.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling N-Decylaminoethanol minimizes the risk of exposure at every stage.

Receiving and Unpacking
  • Inspect on Arrival: Upon receipt, carefully inspect the outer packaging for any signs of damage or leaks.

  • Don Appropriate PPE: Before opening the package, at a minimum, wear chemical splash goggles and chemically resistant gloves.

  • Secondary Containment: Open the package in a designated area, preferably within a chemical fume hood. The primary container should be placed in a secondary container (such as a chemical-resistant tray) to contain any potential spills.

Storage
  • Location: Store N-Decylaminoethanol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and contamination.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

Weighing and Aliquoting
  • Designated Area: All weighing and aliquoting must be performed in a chemical fume hood to capture any potential vapors or aerosols.

  • Dispensing: Use a spatula or a disposable pipette to transfer the material. Avoid scooping directly from the primary container to prevent contamination.

  • Static Electricity: Take precautions against static discharge, especially when handling the material in a non-conductive container.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of N-Decylaminoethanol and any contaminated materials is a critical step in the safety lifecycle.

  • Waste Segregation: All disposable items that have come into contact with N-Decylaminoethanol, including gloves, pipette tips, and wipes, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste N-Decylaminoethanol should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

In Case of Skin Contact
  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: Seek immediate medical attention, even if no irritation is apparent. Provide the medical team with the Safety Data Sheet (SDS) for N-Decylaminoethanol if available, or information on its chemical class.

In Case of Eye Contact
  • Immediate Flushing: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Emergency Services: Contact emergency medical services immediately.

  • Do Not Rub: Do not rub the eyes or attempt to neutralize the chemical with other substances.

In Case of Inhalation
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.

  • Monitor Breathing: If breathing is difficult, provide oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration.

  • Seek Medical Attention: Seek immediate medical attention.

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control the Source (If Safe): If it is safe to do so, and you are trained, stop the source of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

Conclusion: Fostering a Culture of Safety

The safe handling of N-Decylaminoethanol, and indeed any chemical, is a shared responsibility that underpins the integrity and success of our research endeavors. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established operational and disposal plans, we can create a laboratory environment where both scientific innovation and personal safety thrive. This guide serves as a living document; as more specific data on N-Decylaminoethanol becomes available, these recommendations will be updated to reflect the most current safety knowledge. Your commitment to these principles is your greatest asset in navigating the unseen risks of the laboratory.

References

As a Senior Application Scientist, I must stress that a specific, verified Safety Data Sheet (SDS) for N-Decylaminoethanol (CAS No. 26549-33-1) was not available through standard search channels at the time of writing. The guidance provided is based on the chemical's structure and the safety profiles of similar aminoalcohols. It is imperative to consult the specific SDS provided by the manufacturer upon receipt of this chemical and to use that as the primary source of safety information. The following resources for similar compounds can provide a general understanding of the potential hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.